Propargyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-4-7-5(2)6/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZZXCJMFIGMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211757 | |
| Record name | 2-Propyn-1-ol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-09-8 | |
| Record name | 2-Propyn-1-ol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propargyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Propargyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl acetate (B1210297) is a valuable and versatile building block in organic synthesis, finding application in the development of novel pharmaceuticals and functional materials. Its terminal alkyne and ester functionalities allow for a diverse range of chemical transformations, including cycloaddition reactions, cross-coupling, and nucleophilic additions. This technical guide provides a comprehensive overview of the primary methods for the synthesis of propargyl acetate, with a focus on detailed experimental protocols, quantitative data for comparison, and critical safety considerations. The methods covered include esterification with acetic anhydride (B1165640), acylation with acetyl chloride, and enzymatic synthesis, offering a range of options to suit different laboratory settings and substrate sensitivities.
Core Synthesis Methodologies
The synthesis of this compound is most commonly achieved through the esterification of propargyl alcohol. The choice of acetylating agent and catalyst are key factors influencing reaction efficiency, yield, and safety. This guide details three primary approaches.
Esterification using Acetic Anhydride with Pyridine (B92270) Catalyst
This is a widely used and effective method for the acetylation of alcohols. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
Reaction Pathway:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve propargyl alcohol (1.0 equivalent) in dry pyridine (2–10 mL per mmol of alcohol).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of dry methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.
Acylation using Acetyl Chloride with Triethylamine (B128534)
This method utilizes the highly reactive acetyl chloride as the acylating agent. A non-nucleophilic base, such as triethylamine, is essential to scavenge the HCl gas produced during the reaction. A similar procedure for the synthesis of propargyl benzoate (B1203000) has been reported with high yields (89-90%).[3]
Reaction Pathway:
Experimental Protocol:
A detailed protocol for the synthesis of propargyl methacrylate, a structurally similar compound, provides a strong template for this synthesis.[1]
-
In an oven-dried, argon-cooled round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Slowly add acetyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, distilled water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by bulb-to-bulb distillation or column chromatography to yield this compound.
Enzymatic Synthesis via Transesterification
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild reaction conditions. Lipases are commonly employed to catalyze the transesterification between an alcohol and an ester.
Reaction Pathway:
Experimental Protocol:
Based on a general procedure for lipase-catalyzed transesterification of alcohols.[4]
-
In a reaction vessel, combine propargyl alcohol (1.0 equivalent) and an excess of ethyl acetate, which serves as both the acyl donor and the solvent. A molar ratio of ethyl acetate to propargyl alcohol of 15:1 has been shown to be effective in similar systems.
-
Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically in the range of 1-10% by weight of the substrates.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) with constant agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Remove the excess ethyl acetate and the ethanol byproduct under reduced pressure.
-
The resulting this compound can be further purified by vacuum distillation if required.
Quantitative Data Summary
The following table provides a comparative overview of the different synthesis methods for this compound and its analogs, highlighting key quantitative parameters.
| Synthesis Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Esterification | Acetic Anhydride | Pyridine | Pyridine | 0 to RT | Variable | Good (Typical) | [1][2] |
| Acylation (Propargyl Benzoate) | Benzoyl Chloride | Triethylamine/DMAP | CH₂Cl₂ | 0 to RT | 4 | 89-90 | [3] |
| Acylation (Propargyl Methacrylate) | Methacryloyl Chloride | Triethylamine | THF | 10 | 0.5 | 80 | [1] |
| Microwave-assisted Acylation | Acetyl Chloride | - (catalytic amount) | - | 50 | 0.17 | Not specified | [5] |
| Enzymatic Transesterification (Cinnamyl Acetate) | Ethyl Acetate | Novozym 435 | Ethyl Acetate | 40 | 3 | 90.06 | [6] |
Safety Considerations
General Precautions: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[7] All reactions should be performed in a well-ventilated fume hood.[7]
Specific Hazards:
-
Propargyl Alcohol: Is a flammable liquid and is toxic.
-
Acetic Anhydride: Is corrosive and a lachrymator.
-
Acetyl Chloride: Is highly corrosive, a strong lachrymator, and reacts violently with water.
-
Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.
-
Triethylamine: Is flammable and corrosive.
-
Fischer Esterification: The use of strong acid catalysts like sulfuric acid with propargyl alcohol for Fischer esterification is strongly discouraged due to a high risk of detonation.
Experimental Workflow
The general workflow for the chemical synthesis and purification of this compound is outlined below.
Conclusion
This guide has detailed the most common and effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. The esterification with acetic anhydride and pyridine is a robust and widely used method. Acylation with acetyl chloride offers a faster alternative, though it requires careful handling of the reagent. Enzymatic synthesis provides a green and highly selective route, particularly suitable for sensitive substrates. Adherence to the detailed protocols and safety precautions outlined is crucial for the successful and safe synthesis of this important chemical intermediate.
References
- 1. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
Propargyl Acetate: A Technical Guide to its Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl acetate (B1210297) (prop-2-ynyl acetate) is a bifunctional organic molecule featuring both an ester and a terminal alkyne group.[1] This unique combination makes it a valuable building block in organic synthesis and a versatile tool in medicinal chemistry and materials science. Its terminal alkyne is particularly notable for its participation in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of propargyl acetate relevant to research and development professionals.
Chemical Structure and Identification
This compound consists of an acetyl group esterified with propargyl alcohol. The terminal alkyne provides a key reactive handle for various chemical transformations.
Caption: Chemical structure of this compound (C₅H₆O₂).
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for this compound are summarized below. These properties are essential for its identification, handling, and use in experimental settings.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 627-09-8 | [2][3] |
| Molecular Formula | C₅H₆O₂ | [2] |
| Molecular Weight | 98.10 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 27-28 °C at 8 mmHg | [2] |
| Density | 0.989 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.417 | [2] |
Spectroscopic Data
The following tables outline the characteristic spectroscopic signatures for this compound.
Table 3.2.1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 4.7 | Doublet (d) | -O-CH₂ -C≡CH |
| ~ 2.5 | Triplet (t) | -C≡CH | |
| ~ 2.1 | Singlet (s) | CH₃ -C(=O)- | |
| ¹³C NMR | ~ 170.0 | - | C =O (Ester) |
| ~ 77.5 | - | O-CH₂-C ≡CH | |
| ~ 75.0 | - | O-CH₂-C≡C H | |
| ~ 52.5 | - | O-C H₂-C≡CH | |
| ~ 20.5 | - | C H₃-C(=O)- | |
| Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument. |
Table 3.2.2: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~ 3300 | Strong | ≡C-H Stretch | Terminal Alkyne |
| 3000–2850 | Medium | C-H Stretch | Alkyl (CH₃) |
| ~ 2120 | Weak | C≡C Stretch | Alkyne |
| ~ 1745 | Strong | C=O Stretch | Ester |
| ~ 1230 | Strong | C-O Stretch | Ester |
Experimental Protocols
Synthesis of this compound via Esterification
This compound is commonly synthesized by the esterification of propargyl alcohol with an acetylating agent, such as acetyl chloride or acetic anhydride. The following protocol describes a general method using acetyl chloride.
Materials:
-
Propargyl alcohol
-
Acetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
5% HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., Nitrogen), add propargyl alcohol (1.0 eq) and a tertiary amine base (1.2 eq) dissolved in an anhydrous solvent.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Research
The primary utility of this compound in modern research, particularly in drug development and chemical biology, stems from its terminal alkyne functionality, which is a key component in CuAAC click chemistry. This reaction allows for the efficient and specific covalent ligation of two molecules: one bearing an alkyne (like this compound or its derivatives) and another bearing an azide.
Key Applications Include:
-
Bioconjugation: Linking molecules to proteins, peptides, or nucleic acids. For example, attaching a drug molecule or a fluorescent probe to a biomolecule for targeted delivery or imaging.
-
PROTAC Synthesis: The alkyne serves as a handle for linking the two distinct ligands that constitute a Proteolysis Targeting Chimera (PROTAC).
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic arrays or biomaterials.
The general workflow for using a propargyl-functionalized molecule in bioconjugation is depicted below.
Caption: Logical workflow of CuAAC 'Click' bioconjugation.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[2]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
Propargyl acetate CAS number and molecular weight
An In-depth Technical Guide to Propargyl Acetate (B1210297)
This technical guide provides comprehensive information on the chemical and physical properties of propargyl acetate, its applications in synthetic chemistry, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a valuable reagent in organic synthesis, notable for its terminal alkyne and ester functional groups. These features allow for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 627-09-8 | [1] |
| Molecular Formula | C₅H₆O₂ | [2] |
| Molecular Weight | 98.10 g/mol | [3][4] |
| Density | 0.989 g/mL at 25 °C | [3][5] |
| Boiling Point | 27-28 °C at 8 mmHg | [3][5] |
| Refractive Index | n20/D 1.417 | [3][5] |
| Assay Purity | ≥98% | [3] |
Applications in Drug Discovery and Bioconjugation
This compound and its derivatives are instrumental in the field of drug discovery, primarily due to the ability of the propargyl group to participate in highly efficient and specific "click chemistry" reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, enabling the straightforward conjugation of molecules in biological systems. This has been widely adopted in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.
Workflow for PROTAC Synthesis using a Propargyl-based Linker
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of a propargyl-containing linker in conjugating a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving propargyl-containing compounds, particularly relevant to drug discovery and bioconjugation applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for the "click" reaction between an alkyne-functionalized molecule (e.g., a derivative of this compound) and an azide-functionalized biomolecule.
Materials:
-
Alkyne-containing molecule (e.g., Propargyl-PEG-linker attached to a small molecule)
-
Azide-containing biomolecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous reactions)
-
Solvent: A mixture of DMSO and water or THF and water is commonly used.
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) and the azide-containing biomolecule (1 to 1.5 equivalents) in the chosen solvent system.
-
To minimize oxidation of the Copper(I) catalyst, purge the reaction mixture with an inert gas for 10-15 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).
-
In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.
-
To the stirred reaction mixture, add the CuSO₄·5H₂O solution to a final concentration of 0.1 to 0.25 mM.
-
Immediately follow with the addition of the sodium ascorbate solution to a final concentration of 5 mM.[6][7]
-
Stir the reaction at room temperature for 1 to 12 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.
-
Upon completion, the reaction can be quenched by exposure to air. The copper catalyst can be removed by treatment with a chelating agent like EDTA or by using a copper-scavenging resin.
-
The final conjugate can be purified using appropriate chromatographic techniques, such as preparative HPLC.
Protocol 2: Synthesis of Homopropargyl Alcohols via Propargylation of Aldehydes
This protocol outlines a general method for the C-C bond formation between this compound (as a precursor to the propargyl nucleophile) and an aldehyde.[8][9]
Materials:
-
This compound
-
An aldehyde
-
A metal mediator (e.g., Indium, Zinc)
-
A Lewis acid catalyst (optional, e.g., BF₃·Et₂O)[10]
-
Anhydrous solvent (e.g., THF, DMF)
-
A base (in some variations, e.g., diisopropylamine)[8]
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the metal mediator.
-
Add the anhydrous solvent, followed by the this compound. The mixture may be stirred to activate the metal.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature).
-
Slowly add the aldehyde to the reaction mixture.
-
If required, add the Lewis acid catalyst or base.
-
Allow the reaction to stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired homopropargyl alcohol.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound 98 627-09-8 [sigmaaldrich.com]
- 4. This compound | C5H6O2 | CID 69388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 627-09-8 [chemicalbook.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
The Propargyl Acetate Motif: A Linchpin in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide on its Mechanism of Action and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Propargyl acetate (B1210297), a seemingly simple organic molecule, has emerged as a powerhouse in the synthetic chemist's toolkit. Its unique electronic properties and versatile reactivity have positioned it as a key building block in a multitude of organic transformations, enabling the construction of complex molecular architectures with high efficiency and selectivity. This technical guide delves into the core mechanisms of action of propargyl acetate in several pivotal organic reactions, provides detailed experimental protocols, and presents quantitative data to inform reaction optimization. Furthermore, it explores the application of these methodologies in the context of drug development, highlighting the role of the propargyl motif in bioactive molecules.
The Nicholas Reaction: Stabilized Cations for Carbon-Carbon Bond Formation
The Nicholas reaction is a powerful method for the formation of carbon-carbon bonds at the propargylic position. It leverages the ability of a dicobalt octacarbonyl cluster to stabilize a propargylic cation, thereby facilitating the attack of a wide range of nucleophiles. This compound can serve as a precursor to the necessary cobalt-complexed propargyl alcohol.
Mechanism of Action:
The reaction proceeds through a well-defined, multi-step mechanism. Initially, the alkyne moiety of a propargyl alcohol (which can be derived from this compound) is complexed with dicobalt octacarbonyl. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), facilitates the departure of the hydroxyl group to generate a highly stabilized propargylic cation. The positive charge is delocalized onto the Co₂(CO)₆ fragment, rendering the cation significantly more stable than its uncomplexed counterpart. This stabilized intermediate readily reacts with a variety of nucleophiles. The final step involves oxidative decomplexation to release the alkyne product.
Caption: General workflow of the Nicholas Reaction.
Quantitative Data for the Nicholas Reaction:
The Nicholas reaction is compatible with a diverse array of nucleophiles, including enolates, silyl (B83357) enol ethers, organoaluminums, and electron-rich aromatic compounds. The following table summarizes representative examples using propargyl alcohol derivatives.
| Entry | Propargyl Alcohol Derivative | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenylprop-2-yn-1-ol | Allyltrimethylsilane | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 1 | 95 | [1] |
| 2 | Prop-2-yn-1-ol | 2-Methylfuran | BF₃·OEt₂ | CH₂Cl₂ | -78 | 0.5 | 88 | [1] |
| 3 | 1-Ethynylcyclohexanol | Anisole | BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | 92 | [1] |
| 4 | 3-Methyl-1-pentyn-3-ol | 1,3,5-Trimethoxybenzene | TiCl₄ | CH₂Cl₂ | -78 | 0.5 | 90 | [1] |
Experimental Protocol for the Nicholas Reaction:
-
Materials: Propargyl alcohol (1.0 mmol), dicobalt octacarbonyl (1.1 mmol), dichloromethane (B109758) (DCM, 10 mL), nucleophile (1.2 mmol), and boron trifluoride etherate (BF₃·OEt₂, 1.2 mmol).
-
Procedure:
-
To a solution of the propargyl alcohol in DCM at room temperature, add dicobalt octacarbonyl portion-wise.
-
Stir the mixture for 2-4 hours until the formation of the cobalt complex is complete (monitored by TLC).
-
Cool the reaction mixture to -78 °C and add the nucleophile.
-
Slowly add BF₃·OEt₂ and stir the reaction at -78 °C for the appropriate time.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then decomplexed by dissolving it in acetone (B3395972) and adding an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric nitrate until the red color of the cobalt complex disappears.
-
The final product is purified by flash column chromatography.[1]
-
The A³ Coupling Reaction: A Three-Component Route to Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a highly atom-economical, one-pot, three-component reaction that provides a direct route to propargylamines, which are valuable intermediates in medicinal chemistry.[2] While this compound itself is not a direct reactant, the terminal alkyne it can be derived from is a key component.
Mechanism of Action:
The mechanism of the A³ coupling is generally accepted to involve two key catalytic cycles. In the first, the metal catalyst (typically copper or gold) activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide intermediate.[3][4] Concurrently, the aldehyde and amine undergo condensation to form an iminium ion. The metal-acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine (B41283) product and regenerate the active catalyst.[3][4]
Caption: Mechanism of the A³ Coupling Reaction.
Quantitative Data for the A³ Coupling Reaction:
The A³ coupling is a versatile reaction with a broad substrate scope. The choice of catalyst and solvent can significantly influence the reaction efficiency.
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuI (5) | Toluene | 100 | 12 | 95 | [2] |
| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | AuCl₃ (2) | Water | 80 | 6 | 92 | [2] |
| 3 | Cyclohexanecarboxaldehyde | Dibenzylamine | 1-Heptyne | AgI (5) | CH₂Cl₂ | RT | 24 | 88 | [5] |
| 4 | Furfural | Pyrrolidine | Trimethylsilylacetylene | CuBr (10) | Neat | 80 | 2 | 91 | [4] |
Experimental Protocol for a Copper-Catalyzed A³ Coupling Reaction:
-
Materials: Aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a suitable solvent (e.g., toluene, 5 mL).
-
Procedure:
-
To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and wash with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
-
Gold-Catalyzed Cycloaddition Reactions: Accessing Molecular Complexity
Propargyl esters, including this compound, are exceptional substrates for gold-catalyzed cycloaddition reactions. The carbophilic nature of gold catalysts facilitates the activation of the alkyne, initiating a cascade of events that can lead to the formation of diverse and complex carbocyclic and heterocyclic scaffolds.
Mechanism of Action:
A common mechanistic pathway in gold-catalyzed reactions of propargyl esters involves an initial 1,2- or 1,3-acyloxy migration.[6] In the case of a 1,2-migration, a gold-carbene intermediate is formed. This highly reactive species can then undergo a variety of cycloaddition reactions with tethered or external π-systems, such as alkenes or alkynes, to generate cyclopropanes, cyclopentenes, and other cyclic structures.[7] Alternatively, a 1,3-acyloxy migration leads to the formation of a gold-associated allene, which can also participate in subsequent cyclization reactions.[6]
Caption: General pathways in gold-catalyzed reactions of propargyl esters.
Quantitative Data for Gold-Catalyzed Cycloadditions of Propargyl Esters:
The outcome of these reactions is highly dependent on the substrate, catalyst, and reaction conditions, allowing for tunable reactivity.
| Entry | Propargyl Ester Substrate | Reaction Partner | Gold Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) | Reference |
| 1 | 1-Phenylprop-2-yn-1-yl acetate | Styrene | IPrAuNTf₂ (1) | DCE | 50 | 12 | Vinylallene | 78 | [6] |
| 2 | (E)-1-Phenyl-5-en-2-yn-1-yl acetate | - | (Ph₃P)AuCl/AgOTf (5) | CH₂Cl₂ | RT | 1 | Bicyclo[3.1.0]hexane | 85 | [8] |
| 3 | 1-(Indol-3-yl)prop-2-yn-1-yl acetate | - | (Ph₃P)AuCl/AgSbF₆ (5) | Dioxane | 80 | 2 | [2+2] Cycloadduct | 75 | [9] |
| 4 | This compound | N-Vinylpyrrolidinone | (JohnPhos)Au(NCMe)SbF₆ (5) | CH₂Cl₂ | RT | 0.5 | Cyclopentenylation | 90 | [7] |
Experimental Protocol for a Gold-Catalyzed Cycloisomerization of an Enyne:
-
Materials: Enyne substrate with a this compound moiety (0.1 mmol), (Ph₃P)AuCl (0.005 mmol, 5 mol%), AgOTf (0.005 mmol, 5 mol%), and dichloromethane (DCM, 1 mL).
-
Procedure:
-
In a vial, dissolve the enyne substrate in DCM.
-
Add (Ph₃P)AuCl and AgOTf.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a short pad of silica (B1680970) gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the cyclized product.[8]
-
This compound in Drug Development: A Gateway to Bioactive Scaffolds
The propargyl motif, often installed using methodologies involving this compound or its derivatives, is a privileged structural element in many bioactive molecules. Its rigid, linear geometry can provide a defined trajectory for interacting with biological targets, and the terminal alkyne serves as a versatile handle for further functionalization via "click" chemistry.
Application in Kinase Inhibitors:
Many kinase inhibitors feature a propargyl group that can form a covalent bond with a cysteine residue in the active site of the target kinase, leading to irreversible inhibition. For example, the synthesis of certain irreversible Bruton's tyrosine kinase (BTK) inhibitors involves the introduction of a propargylamide moiety. The A³ coupling reaction can be a key step in constructing the necessary propargylamine precursors for these inhibitors.
Caption: Role of propargylamines in irreversible kinase inhibitors.
The strategic placement of a propargyl group can significantly enhance the potency and selectivity of a drug candidate. The synthetic accessibility of propargyl-containing building blocks, facilitated by reactions like the Nicholas and A³ coupling, makes this compound and its derivatives invaluable tools in the drug discovery process.
This compound as a Protecting Group
Beyond its role as a reactive partner, the propargyl group can also serve as a protecting group for various functionalities, most notably carboxylic acids.
Mechanism of Protection and Deprotection:
Carboxylic acids can be converted to propargyl esters under standard esterification conditions. The propargyl ester is stable to a range of reaction conditions. Deprotection can be achieved under mild conditions using tetrathiomolybdate (B108656), which selectively reacts with the propargyl group.[10] This orthogonality makes the propargyl ester a useful protecting group in multi-step syntheses.
Experimental Protocol for Deprotection of a Propargyl Ester:
-
Materials: Propargyl ester of a protected amino acid (1.0 mmol), tetrathiomolybdate (1.0 mmol), and acetonitrile (B52724) (5 mL).
-
Procedure:
-
Dissolve the propargyl ester in acetonitrile.
-
Add tetrathiomolybdate and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The reaction is typically clean, and the product can be isolated after an appropriate workup.[10]
-
References
- 1. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 2. phytojournal.com [phytojournal.com]
- 3. benchchem.com [benchchem.com]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. iris.unibas.it [iris.unibas.it]
- 6. Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Propargyl Acetate and its Derivatives: Synthesis, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propargyl acetate (B1210297) and its derivatives are highly versatile building blocks in organic synthesis. The presence of the propargyl moiety—a three-carbon unit containing a C-C triple bond—provides a rich platform for a wide range of chemical transformations. This guide offers an in-depth review of the synthesis, applications, and experimental protocols related to propargyl acetate, with a focus on its role in the development of pharmacologically active molecules.
Core Synthetic Strategies and Reactions
The propargyl group is a key functional moiety that can be introduced into molecules to enable further complex elaborations.[1] Propargyl alcohols are common precursors to propargyl acetates and are themselves crucial intermediates in the synthesis of many bioactive compounds.[2]
Key synthetic routes involving propargyl derivatives include:
-
Propargylation of Carbonyls: The addition of a propargyl group to aldehydes and ketones is a fundamental method for creating secondary and tertiary homopropargylic alcohols, which are valuable synthetic intermediates.[2][3] This can be achieved using various propargylating agents, including organometallic reagents.[3]
-
Meyer-Schuster Rearrangement: Propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds, a transformation known as the Meyer-Schuster rearrangement.[4][5] This atom-economical reaction is a powerful tool for synthesizing complex acyclic alkenes.[4]
-
Substitution Reactions: The acetate group in this compound can act as a leaving group in substitution reactions, allowing for the introduction of various nucleophiles. Metal catalysts, such as those based on iron (FeCl₃), are often employed to facilitate these reactions.[6]
-
Annulation Reactions: Propargyl acetates can participate in palladium-catalyzed double annulation reactions with aryl diazonium salts to synthesize substituted naphthalene (B1677914) derivatives. The acetate group plays a crucial role in directing the regioselectivity of this transformation.[7]
-
Click Chemistry: The terminal alkyne of the propargyl group is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction is widely used in bioconjugation and drug delivery to link molecules together with high efficiency and specificity.[8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving propargyl derivatives, providing a baseline for experimental design and comparison.
Table 1: Synthesis of Propargyl Alcohols via 1-Propynyllithium (B39626) Addition [10]
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2-butyn-1-ol | 92 |
| 2 | Cyclohexanone | 1-(1-Propynyl)cyclohexanol | 89 |
| 3 | Isobutyraldehyde | 4-Methyl-1-pentyn-3-ol | 85 |
| 4 | Acetophenone | 2-Phenyl-3-pentyn-2-ol | 88 |
Table 2: FeCl₃-Catalyzed Synthesis of γ-Alkynyl Ketones from Propargylic Acetates [6]
| Entry | Propargylic Acetate | Enoxysilane | Product | Yield (%) |
| 1 | 1-Phenylprop-2-yn-1-yl acetate | (1-Phenylvinyloxy)trimethylsilane | 1,4-Diphenylpent-2-yn-1-one | 95 |
| 2 | 1-(p-Tolyl)prop-2-yn-1-yl acetate | (1-Phenylvinyloxy)trimethylsilane | 4-Phenyl-1-(p-tolyl)pent-2-yn-1-one | 92 |
| 3 | 1-(4-Chlorophenyl)prop-2-yn-1-yl acetate | (1-Phenylvinyloxy)trimethylsilane | 1-(4-Chlorophenyl)-4-phenylpent-2-yn-1-one | 93 |
| 4 | 1-Phenylprop-2-yn-1-yl acetate | (Cyclohex-1-en-1-yloxy)trimethylsilane | 2-(1-Phenylprop-2-yn-1-yl)cyclohexan-1-one | 85 |
Table 3: Biological Activity of this compound Derivatives against Mycobacterium tuberculosis [11][12]
| Compound | Structure | MIC (µg/mL) |
| 3a | 1-Phenylprop-2-yn-1-yl acetate | >128 |
| 3b | 1-Phenylprop-2-yn-1-yl propionate | 64 |
| 3c | 1-(p-Tolyl)prop-2-yn-1-yl acetate | >128 |
| 3d | 1-(4-Methoxyphenyl)prop-2-yn-1-yl acetate | >128 |
Applications in Drug Development
The unique chemical properties of the propargyl group make it a valuable component in the design of novel therapeutics.
-
Enzyme Inhibition: Propargyl-containing molecules have been developed as potent enzyme inhibitors. For example, propargyl-linked diaminopyrimidines are a new class of antibiotics that inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[13][14] These compounds have shown efficacy against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA).[14]
-
Antimycobacterial Agents: Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[11] While simple propargyl acetates showed limited activity, modifications to the ester group led to compounds with improved minimum inhibitory concentrations (MIC).[12]
-
Linkers in Bioconjugation: The propargyl group is a key component in heterobifunctional linkers, such as Propargyl-PEG8-NH2, used in advanced drug delivery systems.[8][9] These linkers are essential for constructing Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the targeted delivery of cytotoxic payloads or the induced degradation of specific proteins.[8]
Key Experimental Protocols
Below are detailed methodologies for key synthetic transformations involving propargyl derivatives.
Protocol 1: Scalable Synthesis of Propargyl Alcohols[10]
This protocol describes the synthesis of propargyl alcohols via the addition of in situ generated 1-propynyllithium to a carbonyl compound.
1. Preparation of 1-Propynyllithium (In Situ):
-
To a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add (Z/E)-1-bromopropene (1.0 equiv) to the cold THF.
-
Add n-butyllithium (2.5 M in hexanes, 2.2 equiv) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour to ensure complete formation of 1-propynyllithium.
2. Reaction with Carbonyl Compound:
-
Dissolve the desired aldehyde or ketone (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the carbonyl solution dropwise to the cold (-78 °C) 1-propynyllithium solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours, or until completion is confirmed by TLC.
3. Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride, ensuring the temperature does not rise above -50 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous layer and extract it with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude propargyl alcohol by vacuum distillation or column chromatography.
Protocol 2: A³ Coupling for Propargylamine Synthesis[15]
This protocol details a one-pot, three-component reaction for synthesizing propargylamines.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Terminal alkyne (1.5 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene, or solvent-free)
Procedure:
-
To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.
-
If using a solvent, add it to the vial. For neat reactions, proceed without solvent.
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
Signaling Pathways and Workflows
Diagrams created using Graphviz illustrate key reaction mechanisms and experimental workflows.
Caption: General mechanism of the copper-catalyzed A³ coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]
- 4. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical Analysis of a Novel Propargyl-linked Antifolate Antibiotic in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical analysis of a novel propargyl-linked antifolate antibiotic in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Propargyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for propargyl acetate (B1210297) (prop-2-yn-1-yl acetate), a valuable building block in organic synthesis and drug development. The information presented includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of propargyl acetate. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the acetyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the terminal alkynyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~2.10 | Singlet (s) | N/A | -C(=O)CH₃ |
| ~4.68 | Doublet (d) | ~2.4 | -OCH₂C≡CH |
| ~2.50 | Triplet (t) | ~2.4 | -OCH₂C≡CH |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound shows five signals, corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C =O |
| ~77.5 | -OCH₂C ≡CH |
| ~75.0 | -OCH₂C≡C H |
| ~52.5 | -OC H₂C≡CH |
| ~20.5 | -C(=O)C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The spectrum is typically recorded as a neat liquid film between salt plates.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3290 | Strong | ≡C-H stretch |
| ~2950 | Medium | C-H stretch (sp³) |
| ~2130 | Medium | C≡C stretch (alkyne) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1230 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation.
| m/z | Relative Intensity | Proposed Fragment Ion and Structure |
| 98 | Moderate | [M]⁺, [CH₃COOCH₂C≡CH]⁺ (Molecular Ion) |
| 55 | High | [M - CH₃CO]⁺, [H₂C=C=CH₂]⁺ or cyclic equivalent (Propargyl cation) |
| 43 | High | [CH₃CO]⁺ (Acetyl cation) |
| 39 | High | [C₃H₃]⁺ (Propargyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm). The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
The spectrometer is locked onto the deuterium (B1214612) signal of CDCl₃.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used for acquisition.
-
Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
The spectrometer is locked and shimmed as for ¹H NMR.
-
A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used.
-
A wider spectral width (e.g., 0-200 ppm) is set.
-
A sufficient number of scans (often several hundred to thousands, depending on concentration) are acquired with a relaxation delay of 2-5 seconds to ensure adequate signal for all carbon atoms.
-
Data processing is similar to ¹H NMR, with the spectrum referenced to the CDCl₃ solvent peak at 77.16 ppm.
FT-IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of neat this compound onto the center of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film.
-
Mount the "sandwich" in the spectrometer's sample holder.
FT-IR Spectroscopy Protocol:
-
A background spectrum of the empty sample compartment is recorded to subtract atmospheric CO₂ and H₂O absorptions.
-
The prepared sample is placed in the instrument.
-
The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry
Sample Introduction (for a volatile liquid): A small amount of this compound is introduced into the ion source, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized by heating under high vacuum.
Electron Ionization (EI) Mass Spectrometry Protocol:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positive ions are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Propargyl Acetate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl acetate (B1210297) (prop-2-yn-1-yl acetate) is a versatile bifunctional molecule widely utilized in organic synthesis and drug development. Its terminal alkyne and acetate ester functionalities make it a valuable building block for introducing the propargyl group, often as a precursor for click chemistry reactions, or for the synthesis of complex molecular architectures. Understanding the stability and appropriate storage conditions of propargyl acetate is paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing its integrity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for safe handling and for understanding its behavior under various experimental conditions.
| Property | Value |
| CAS Number | 627-09-8 |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Boiling Point | 27-28 °C at 8 mmHg |
| Density | 0.989 g/mL at 25 °C |
| Refractive Index | n20/D 1.417 |
| Flash Point | 32.8 °C (closed cup) |
Stability Profile
This compound is a flammable liquid and should be handled with appropriate safety precautions. While generally stable under recommended storage conditions, its reactivity is dictated by the presence of the terminal alkyne and the ester group.
Thermal Stability
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding propargyl alcohol and acetic acid.
-
Acidic Conditions: Acid-catalyzed hydrolysis can occur, particularly in the presence of strong acids. The rate of hydrolysis is dependent on the acid concentration and temperature.
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis. Exposure to strong bases should be avoided to prevent rapid degradation.
The terminal alkyne can also be sensitive to pH. In strongly basic solutions, deprotonation of the terminal alkyne can occur, potentially leading to side reactions.
Photolytic Stability
There is a lack of specific data on the photolytic degradation of this compound. However, compounds with unsaturated bonds, such as alkynes, can be susceptible to photolytic reactions, including polymerization or rearrangement upon exposure to UV light. It is recommended to store this compound in light-resistant containers to minimize the risk of photodegradation.
Oxidative Stability
This compound is incompatible with strong oxidizing agents.[1] Reactions with oxidizers can be vigorous and may lead to the formation of unstable and potentially explosive products. Care should be taken to avoid contact with common oxidizing agents.
Polymerization Potential
The terminal alkyne in this compound has the potential to undergo polymerization, especially in the presence of certain catalysts (e.g., transition metals) or upon exposure to heat or light. This can lead to a decrease in purity and the formation of polymeric byproducts.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[1] Refrigeration (2-8 °C) is advisable for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and moisture absorption. |
| Container | Use a tightly sealed, light-resistant container.[1] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[1] |
| General Handling | Handle in a well-ventilated area, away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[1] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. A general protocol for a forced degradation study of this compound is outlined below.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Aprotic solvent (e.g., acetonitrile)
-
Protic solvent (e.g., methanol)
-
HPLC or GC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., 50:50 acetonitrile (B52724)/water). Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Maintain at room temperature for a defined period, monitoring the reaction progress frequently due to the expected rapid degradation.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% H₂O₂. Stir the mixture at room temperature for a defined period.
-
Thermal Degradation: Store a neat sample of this compound in an oven at an elevated temperature (e.g., 60 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound in a photostable solvent (e.g., acetonitrile) in a quartz cuvette to a light source in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or GC-MS method to identify and quantify any degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A gradient elution is often suitable for separating compounds with different polarities. A typical starting point could be a mixture of water (A) and acetonitrile (B).
-
Gradient program: Start with a higher percentage of A, and gradually increase the percentage of B over the run time.
-
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: UV detection at a wavelength where this compound and its potential degradation products have absorbance (e.g., around 210 nm).
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Key Storage and Handling Recommendations for this compound.
Caption: Potential Degradation Pathways of this compound.
Conclusion
This compound is a valuable reagent whose utility is directly linked to its chemical integrity. Adherence to proper storage and handling procedures is critical to prevent its degradation. The primary stability concerns for this compound include its flammability, susceptibility to hydrolysis under acidic and basic conditions, incompatibility with strong oxidizing agents, and the potential for polymerization. By storing this compound in a cool, dry, dark, and inert environment, and by being mindful of its chemical incompatibilities, researchers can ensure its quality and obtain reliable and reproducible results in their synthetic endeavors. The implementation of forced degradation studies and the use of validated stability-indicating analytical methods are crucial for a thorough understanding of its stability profile in specific applications and formulations.
References
Propargyl Acetate: A Comprehensive Technical Guide to Safety and Handling
Introduction: Propargyl acetate (B1210297) (CAS No. 627-09-8) is a valuable intermediate in organic synthesis, notably in the preparation of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring both an alkyne and an ester functional group, allows for diverse chemical transformations.[3][4] However, its utility is matched by significant chemical hazards, including high flammability and acute toxicity.[5] This guide provides an in-depth overview of the safety protocols, handling procedures, and emergency responses necessary for the safe utilization of propargyl acetate in a research and development environment. It is intended for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5] It is a flammable liquid that is toxic if swallowed and harmful if it comes into contact with skin or is inhaled.[6]
GHS Hazard Statements:
The following table summarizes the GHS classification for this compound.
| Hazard Class | Category | Signal Word | Pictogram |
| Flammable Liquids | Category 3 | Danger | 🔥 |
| Acute Toxicity, Oral | Category 3 | Danger | 💀 |
| Acute Toxicity, Dermal | Category 4 | Warning | ❗ |
| Acute Toxicity, Inhalation | Category 4 | Warning | ❗ |
Data sourced from multiple safety data sheets.[5][7]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling procedures, and firefighting measures.
| Property | Value |
| CAS Number | 627-09-8 |
| Molecular Formula | C₅H₆O₂[5] |
| Molecular Weight | 98.10 g/mol [5] |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 27-28 °C at 8 mmHg |
| Density | 0.989 g/mL at 25 °C |
| Flash Point | 32.8 °C (91.0 °F) - closed cup |
| Refractive Index | n20/D 1.417 |
| Storage Temperature | Recommended: -20°C (in freezer)[1] |
Toxicology and Health Effects
This compound poses significant health risks through multiple routes of exposure. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact.[6]
-
Oral Toxicity: Toxic if swallowed, with immediate medical attention required following ingestion.[6][8]
-
Dermal Toxicity: Harmful in contact with skin. Prolonged or repeated exposure can be dangerous.[6]
-
Inhalation Toxicity: Harmful if inhaled. Vapors can cause respiratory tract irritation.[6][9]
-
Eye Contact: May cause serious eye irritation.[9]
The acute toxicity data is summarized below based on its GHS classification.
| Route of Exposure | GHS Hazard Category | Health Effect |
| Oral | Category 3 | Toxic |
| Dermal | Category 4 | Harmful |
| Inhalation | Category 4 | Harmful |
Classification based on available Safety Data Sheets.[7]
Experimental Protocol: Safe Handling and Storage
A strict, standardized protocol is mandatory when working with this compound to minimize exposure and prevent accidents.
Methodology for Safe Handling:
-
Preparation and Risk Assessment:
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6][8]
-
The recommended storage temperature is -20°C in a freezer to maintain stability.[1]
-
Containers must be kept tightly sealed and upright.[6]
-
Store away from incompatible materials, particularly strong oxidizing agents.[8]
-
The storage area should be locked up or otherwise secured.[7][8]
-
-
Waste Disposal:
Mandatory Visualizations
The following diagram illustrates the logical workflow for ensuring safety when handling this compound, from initial hazard assessment to emergency response.
Caption: Workflow for safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures:
-
General Advice: Consult a physician immediately and show them the Safety Data Sheet.[6][8]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][8] Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water.[6] Seek immediate medical attention.[12]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[6][8] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and immediately call a POISON CENTER or physician.[6][8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][12] A water spray can be used to cool unopened containers.[6]
-
Specific Hazards: The substance is flammable.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode if heated.[8]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[8]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[6] Remove all sources of ignition and evacuate personnel from the area.[6][8]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[6][12]
-
Methods for Cleaning Up: Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[6] Collect the material in a suitable, sealed container for disposal as hazardous waste.[8][12]
References
- 1. This compound | 627-09-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 5. This compound | C5H6O2 | CID 69388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. buyat.ppg.com [buyat.ppg.com]
- 12. accelachem.com [accelachem.com]
Propargyl Acetate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl acetate (B1210297), a versatile organic compound, has carved a significant niche in the landscape of chemical synthesis and drug discovery. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. It further delves into its physicochemical properties, spectroscopic signatures, and key applications, with a particular focus on its role as an enzyme inhibitor. This document is intended to be a comprehensive resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.
Introduction
Propargyl acetate (prop-2-yn-1-yl acetate) is an ester characterized by the presence of a terminal alkyne functional group. This structural feature imparts unique reactivity, making it a valuable building block in a myriad of organic transformations. Its ability to participate in reactions such as nucleophilic additions, cycloadditions, and metal-catalyzed couplings has led to its use in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide will provide a thorough examination of this important chemical entity.
Discovery and History
The first documented synthesis of this compound appears in a 1955 publication by A. N. Nesmeyanov and I. F. Lutsenko in the "Journal of General Chemistry of the USSR". Their work focused on the synthesis of vinyl esters through an exchange reaction with vinyl acetate, and in this context, they also reported the preparation of this compound. This seminal work laid the foundation for the subsequent exploration of the chemistry and applications of this versatile compound.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below for easy reference.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 627-09-8 | [1] |
| Molecular Formula | C₅H₆O₂ | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Boiling Point | 124-125 °C (at 760 mmHg) | [1] |
| Density | 0.989 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.417 | [1] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~2.10 | s | - | -C(O)CH ₃ |
| ~2.50 | t | ~2.4 | ≡CH |
| ~4.70 | d | ~2.4 | -OCH ₂- |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~20.7 | -C (O)CH₃ |
| ~52.0 | -OC H₂- |
| ~75.0 | ≡ CH |
| ~77.5 | -C≡ |
| ~170.0 | C =O |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3290 | Strong | ≡C-H stretch |
| ~2125 | Medium | C≡C stretch |
| ~1745 | Strong | C=O stretch (ester) |
| ~1230 | Strong | C-O stretch (ester) |
3.2.4. Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 98. Key fragmentation patterns include the loss of the acetyl group and cleavage of the propargyl moiety.
| m/z | Relative Intensity | Possible Fragment |
| 98 | Moderate | [M]⁺ |
| 55 | High | [M - CH₃CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
| 39 | High | [C₃H₃]⁺ |
Synthesis of this compound
The most common and historically relevant method for the synthesis of this compound is the esterification of propargyl alcohol with acetic anhydride (B1165640) or acetyl chloride.
Experimental Protocol: Esterification of Propargyl Alcohol with Acetic Anhydride
This protocol is a generalized procedure based on standard esterification methods.
Materials:
-
Propargyl alcohol
-
Acetic anhydride
-
Pyridine (B92270) (or another suitable base)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propargyl alcohol (1.0 eq) and pyridine (1.2 eq).
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously, allowing any gas evolution to cease. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis and Drug Development
The unique reactivity of the propargyl group makes this compound a valuable synthon in organic chemistry. It is a precursor for the synthesis of a variety of organic molecules, including heterocycles and natural product analogs.
In the context of drug development, the propargyl group is a known "warhead" for irreversible enzyme inhibition. Compounds containing a propargyl moiety can act as mechanism-based inhibitors, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies the enzyme, leading to its inactivation.
Mechanism of Action: Irreversible Enzyme Inhibition
A prominent example of the biological activity of propargyl-containing compounds is the irreversible inhibition of flavin-dependent enzymes like Monoamine Oxidase (MAO). MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition can have therapeutic effects in neurological disorders.
The mechanism of inhibition involves the oxidation of the propargyl group by the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. This oxidation generates a highly reactive allene (B1206475) intermediate, which then covalently binds to the FAD cofactor or a nearby nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.[2][3][4][5][6][7][8][9][10]
Caption: Irreversible inhibition of MAO by a propargylamine.
Conclusion
This compound, since its first reported synthesis in the mid-20th century, has proven to be a molecule of considerable interest and utility. Its straightforward synthesis, combined with the versatile reactivity of its terminal alkyne, has established it as a valuable tool for synthetic chemists. Furthermore, the role of the propargyl group as a key pharmacophore in the design of irreversible enzyme inhibitors highlights its importance in the field of drug discovery and development. This guide has provided a comprehensive overview of the core technical aspects of this compound, serving as a valuable resource for the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. my.nuu.uz [my.nuu.uz]
- 7. researchgate.net [researchgate.net]
- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Irreversible inhibition of rat liver mitochondrial MAO A and MAO B by enantiomers of deprenyl and alpha-methylpargyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl Acetate to Allenyl Acetate Tautomerization: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tautomeric shift from a propargyl to an allenyl scaffold is a fundamental yet powerful transformation in organic synthesis, unlocking access to the versatile reactivity of allenes. This technical guide provides an in-depth exploration of the core principles governing the tautomerization of propargyl acetate (B1210297) to allenyl acetate, with a focus on mechanistic insights, catalytic systems, quantitative data, and detailed experimental protocols.
Core Concepts: Understanding the Propargyl-Allenyl Relationship
Propargyl and allenyl acetates are constitutional isomers, and their interconversion, while often referred to as tautomerization, is more accurately described as a rearrangement. This transformation is not typically a spontaneous equilibrium but is rather induced by thermal, acidic, basic, or, most commonly, transition-metal-catalyzed conditions. The reaction's outcome is highly dependent on the specific conditions and the substitution pattern of the substrate.
The key mechanistic pathways governing this isomerization include:
-
-Sigmatropic Rearrangement: This pericyclic reaction, analogous to the Claisen rearrangement, can occur under thermal or Lewis acid-catalyzed conditions. The reaction proceeds through a cyclic transition state, leading to the migration of the acetate group from the propargylic position to the terminal alkyne carbon, with concomitant rearrangement of the pi bonds to form the allene.
-
SN2' Reaction: In the presence of a nucleophile and a suitable transition metal catalyst, propargyl acetates can undergo a substitution reaction at the terminal carbon of the alkyne (the γ-position), with the departure of the acetate leaving group from the propargylic position (the α-position). This results in the formation of a substituted allene.
-
Base-Catalyzed Isomerization: A base can abstract a proton from the carbon adjacent to the ester carbonyl, leading to an enolate intermediate. Subsequent protonation and rearrangement can lead to the allenyl isomer. However, this is more common for substrates with more acidic protons.
-
Acid-Catalyzed Isomerization: Brønsted or Lewis acids can activate the alkyne or the acetate group, facilitating the rearrangement to the allenyl isomer.
Mechanistic Pathways and Visualizations
The conversion of propargyl acetate to allenyl acetate is most frequently achieved through metal-catalyzed reactions, which often proceed via an SN2' mechanism or a related pathway involving organometallic intermediates.
In a typical palladium-catalyzed reaction, for example, the Pd(0) catalyst coordinates to the alkyne of the this compound. This is followed by an oxidative addition, where the catalyst inserts into the carbon-acetate bond, often with an SN2' character, to form a π-allenylpalladium(II) intermediate. This intermediate can then react with a nucleophile, followed by reductive elimination to yield the allenyl product and regenerate the Pd(0) catalyst.
For gold-catalyzed reactions, a-sigmatropic rearrangement is often proposed. The gold(I) catalyst acts as a π-acid, activating the alkyne towards nucleophilic attack by the carbonyl oxygen of the acetate group.
Quantitative Data Presentation
The efficiency and regioselectivity of the conversion of propargyl acetates to allenyl products are highly dependent on the catalytic system and reaction conditions. The following tables summarize quantitative data from selected literature reports.
Table 1: Palladium-Catalyzed Cross-Coupling of Propargyl Acetates with Organoaluminum Reagents [1]
| Entry | This compound Substrate (R¹, R², R³) | Organoaluminum Reagent | Product | Yield (%) | Regioselectivity (Allene:Alkyne) |
| 1 | H, Ph, H | AlMe₃ | 1-Phenyl-1,2-butadiene | 85 | >99:1 |
| 2 | H, 4-MeC₆H₄, H | AlMe₃ | 1-(p-tolyl)-1,2-butadiene | 88 | >99:1 |
| 3 | H, 4-MeOC₆H₄, H | AlMe₃ | 1-(4-methoxyphenyl)-1,2-butadiene | 92 | >99:1 |
| 4 | H, 4-ClC₆H₄, H | AlMe₃ | 1-(4-chlorophenyl)-1,2-butadiene | 83 | >99:1 |
| 5 | Me, Ph, H | AlMe₃ | 3-Phenyl-2,3-pentadiene | 94 | >99:1 |
Reaction Conditions: Pd(PPh₃)₂Cl₂ (1 mol%), PPh₃ (2 mol%), K₂CO₃ (2.0 equiv), THF, 60 °C, 3-4 h.[1]
Table 2: Iron-Catalyzed Borylation of Propargylic Acetates [2]
| Entry | This compound Substrate | Product | Yield (%) |
| 1 | 1-Ethynylcyclohexyl acetate | 2-(Cyclohex-1-en-1-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |
| 2 | 1-(Phenylethynyl)cyclohexyl acetate | 2-(1-Phenyl-2-cyclohexylidenevinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 |
| 3 | 3-Phenylprop-2-yn-1-yl acetate | 2-(3-Phenylallenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 74 |
Reaction Conditions: Fe(acac)₃ (10 mol%), TMEDA (10 mol%), B₂pin₂ (1.5 equiv.), EtMgBr (1.2 equiv.), THF, rt, 16 h.[2]
Detailed Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of Allenes from Propargyl Acetates and Organoaluminum Reagents[2]
Materials:
-
This compound (1.0 mmol)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Trimethylaluminum (B3029685) (AlMe₃, 1.2 mmol, 2.0 M solution in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (7.0 mg, 0.01 mmol), PPh₃ (5.2 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the this compound (1.0 mmol) to the reaction mixture.
-
Slowly add the trimethylaluminum solution (0.6 mL, 1.2 mmol) dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to 60 °C and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allene.
General Procedure for Iron-Catalyzed Borylation of Propargylic Acetates[3]
Materials:
-
Propargylic acetate (0.3 mmol)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃, 10.6 mg, 0.03 mmol, 10 mol%)
-
Tetramethylethylenediamine (TMEDA, 4.5 µL, 0.03 mmol, 10 mol%)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂, 114 mg, 0.45 mmol, 1.5 equiv.)
-
Ethylmagnesium bromide (EtMgBr, 0.12 mL, 0.36 mmol, 1.2 equiv., 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Fe(acac)₃ (10.6 mg, 0.03 mmol) and TMEDA (4.5 µL, 0.03 mmol).
-
Add anhydrous THF (1.5 mL) and cool the mixture to 0 °C.
-
Slowly add the ethylmagnesium bromide solution (0.12 mL, 0.36 mmol) dropwise. The color of the solution should change from orange to dark brown.
-
Add bis(pinacolato)diboron (114 mg, 0.45 mmol) to the mixture.
-
Add the propargylic acetate (0.3 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allenylboronate.
Conclusion
The tautomerization of this compound to allenyl acetate is a synthetically valuable transformation that is most effectively achieved through metal catalysis. The choice of catalyst and reaction conditions dictates the predominant mechanistic pathway, with SN2' and-sigmatropic rearrangements being the most common. This guide has provided an overview of the core concepts, mechanistic details, quantitative data, and experimental protocols to aid researchers in harnessing this powerful rearrangement for the synthesis of functionalized allenes, which are key intermediates in drug discovery and materials science.
References
- 1. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]
- 2. Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Propargyl Acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl acetate (B1210297) derivatives, a class of organic compounds characterized by the presence of a propargyl group attached to an acetate moiety, have emerged as a versatile scaffold in medicinal chemistry. The unique chemical properties imparted by the terminal alkyne and the ester functional group allow for a diverse range of chemical modifications, leading to the synthesis of novel compounds with significant biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of propargyl acetate derivatives, with a focus on their potential therapeutic applications. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the esterification of propargyl alcohols with various acid anhydrides or acyl chlorides. This straightforward and efficient reaction allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for biological screening.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of this compound derivatives from propargyl alcohols and acid anhydrides:
-
To a solution of the respective propargyl alcohol in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of the corresponding acid anhydride (B1165640) is added.
-
A catalytic amount of an acid catalyst, such as sulfuric acid (H₂SO₄), is carefully added to the reaction mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data for various biological activities reported in the literature.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pyrrole (B145914) derivative with propargyl unit (Compound 4) | MCF-7 (Breast) | MTT | 36.7 ± 0.2 | [1] |
| Pyrrole derivative with propargyl unit (Compound 3) | MDA-MB-231 (Breast) | MTT | Not specified, but active | [1] |
| Propargylamine derivatives | Triple Negative Breast Cancer cells | Not specified | High cytotoxic selectivity | |
| Propargylamine derivatives | Pancreatic Cancer cells | Not specified | High cytotoxic selectivity |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against various bacterial and mycobacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Propargyl-linked diaminopyrimidines | Staphylococcus aureus | Not specified, but potent | [2] |
| Propargyl-linked diaminopyrimidines | Methicillin-resistant S. aureus (MRSA) | Potent | [2] |
| This compound derivatives (general) | Mycobacterium tuberculosis | Varies | [3] |
Enzyme Inhibitory Activity
This compound derivatives have been explored as inhibitors of various enzymes, with a notable focus on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
| Various propargyl derivatives | Acetylcholinesterase (AChE) | Varies |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound derivatives are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells.
Anticancer Mechanisms
Several studies have indicated that propargyl derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain pyrrole derivatives containing a propargyl group have been shown to induce apoptosis and autophagy in breast cancer cells through the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway.[1] The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells. The process of apoptosis is intricately regulated by a cascade of events involving the activation of caspases and the involvement of the Bcl-2 family of proteins.
The following diagram illustrates the general intrinsic pathway of apoptosis, which is often modulated by anticancer compounds.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
The ERK/MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. Certain propargyl-substituted pyrrole derivatives have been found to inhibit the ERK signaling pathway, leading to the induction of both apoptosis and autophagy in breast cancer cells.[1] This suggests that targeting the ERK pathway is a key mechanism by which these compounds exert their anticancer effects.
The diagram below provides a simplified overview of the ERK signaling pathway and its connection to apoptosis and autophagy.
Caption: Simplified ERK signaling pathway and its inhibition by propargyl derivatives.
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. The induction of autophagy by some propargyl derivatives, in conjunction with apoptosis, suggests a complex interplay of cellular responses to these compounds.[1] A key marker of autophagy is the conversion of LC3-I to LC3-II.
The following diagram outlines the basic workflow of autophagy.
Caption: The core process of autophagy.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the this compound derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold. Further studies are warranted to elucidate the detailed mechanisms of action, optimize the pharmacological properties, and evaluate the in vivo efficacy and safety of promising lead compounds.
References
Propargyl Acetate: A Versatile Linchpin in the Synthesis of Complex Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl acetate (B1210297), a commercially available and relatively simple molecule, has emerged as a powerful and versatile building block in the arsenal (B13267) of synthetic organic chemists. Its unique combination of a reactive alkyne moiety and a readily displaceable acetate group allows for a diverse array of transformations, enabling the rapid construction of molecular complexity. This guide provides a comprehensive overview of the key synthetic strategies employing propargyl acetate, with a focus on its application in the synthesis of intricate molecular architectures relevant to pharmaceutical and materials science.
Transition Metal-Catalyzed C-H Activation and Annulation Reactions
Transition metal catalysis has unlocked novel pathways for the utilization of this compound in C-H activation and annulation reactions, leading to the efficient synthesis of heterocyclic scaffolds.
Iron-Catalyzed C-H/N-H Annulation for Isoquinolone Synthesis
Iron, being an earth-abundant and non-toxic metal, offers a sustainable alternative to precious metal catalysts. Iron-catalyzed C-H/N-H annulation of benzamides with propargyl acetates provides a direct route to substituted isoquinolones.[1][2] This transformation proceeds efficiently at ambient temperature and in the absence of an external oxidant.[1]
A proposed mechanistic pathway involves the facile C-H activation via a ligand-to-ligand hydrogen transfer (LLHT) to generate a cyclometalated iron species. Coordination of this compound, followed by migratory insertion and subsequent cleavage of the C-O bond of the acetate, leads to an allene (B1206475) intermediate. Intramolecular insertion of the allene into the N-Fe bond and subsequent demetalation furnishes the isoquinolone product.[1]
Experimental Protocol: General Procedure for Iron-Catalyzed C-H/N-H Annulation [3]
To a dry 5 mL microwave flask under an argon atmosphere, add the benzamide (B126) substrate (0.30 mmol, 1.00 equiv.), Fe(acac)₃ (1.0 mol%), and bis(pinacolato)diboron (B136004) (B₂pin₂) (2.00 equiv.). The solids are dissolved in a solution of tetramethylethylenediamine (TMEDA) (1.0 mol%) in anhydrous THF (1.5 mL). The resulting orange solution is cooled to 0 °C, and a Grignard reagent (1.25 equiv.) is added, causing a color change to dark brown. The this compound derivative is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched and the product is isolated and purified by column chromatography.
Rhodium(III)-Catalyzed Annulation of Benzoic Acids
Rhodium(III) catalysis enables the C-H activation and regiospecific annulation of benzoic acids with propargyl acetates to afford unique 3-alkylidene-isochromanones.[4] This methodology demonstrates excellent regiocontrol in the alkyne insertion and subsequent removal of the acetyl group, leading to the formation of an exocyclic double bond with moderate to excellent yields.[4]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Annulation of Benzoic Acids
In a 25 mL Schlenk tube, benzoic acid (0.2 mmol), this compound derivative (0.3 mmol), [Cp*RhCl₂]₂ (8.0 mol%), AgOAc (1.0 equiv), and AcOH (1.0 equiv) are sequentially added to 2 mL of trifluorotoluene (PhCF₃). The tube is sealed under an argon atmosphere and the mixture is stirred at 80 °C for 4 hours. After completion, the reaction mixture is diluted with dichloromethane (B109758) (DCM) and filtered through a pad of Celite, which is subsequently washed with DCM. The combined organic phases are concentrated under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (PE/EA = 5:1) to yield the desired 3-alkylidene-isochromanone.
Table 1: Substrate Scope for Rh(III)-Catalyzed Annulation of Benzoic Acids with Propargyl Acetates [5]
| Entry | Benzoic Acid | This compound | Product | Yield (%) |
| 1 | Benzoic acid | 1-Phenylprop-2-yn-1-yl acetate | 3-(1-Phenylvinyl)isochroman-1-one | 85 |
| 2 | 4-Methylbenzoic acid | 1-Phenylprop-2-yn-1-yl acetate | 5-Methyl-3-(1-phenylvinyl)isochroman-1-one | 92 |
| 3 | 4-Methoxybenzoic acid | 1-Phenylprop-2-yn-1-yl acetate | 5-Methoxy-3-(1-phenylvinyl)isochroman-1-one | 88 |
| 4 | 4-Chlorobenzoic acid | 1-Phenylprop-2-yn-1-yl acetate | 5-Chloro-3-(1-phenylvinyl)isochroman-1-one | 75 |
| 5 | Benzoic acid | 1-(4-Tolyl)prop-2-yn-1-yl acetate | 3-(1-(p-Tolyl)vinyl)isochroman-1-one | 89 |
| 6 | Benzoic acid | 1-(4-Methoxyphenyl)prop-2-yn-1-yl acetate | 3-(1-(4-Methoxyphenyl)vinyl)isochroman-1-one | 93 |
Gold-Catalyzed Cycloaddition Reactions
Gold catalysts have proven to be exceptionally effective in promoting a variety of cycloaddition reactions involving this compound and its derivatives, leading to the formation of diverse and complex carbocyclic and heterocyclic systems.[6][7] These reactions often proceed through gold-carbene intermediates generated via 1,2- or 1,3-acyloxy migration.[6]
The versatility of gold catalysis allows for a range of cycloaddition pathways, including [2+2], [2+3], [3+3], and [4+3] cycloadditions, providing access to a wide array of molecular scaffolds.[7][8]
Experimental Protocol: General Procedure for Gold(I)-Catalyzed Cycloaddition [7]
To a solution of the propargyl acetal (B89532) (46 mmol) and the appropriate imine (0.138 mmol) in DCM (1 mL) is added a solution of JohnPhosAu(ACN)SbF₆ (4.5 mmol) in DCM (0.5 mL). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with NEt₃, and the solvent is removed in vacuo. The product is isolated and purified by silica chromatography (EtOAc:pentane).
Table 2: Gold-Catalyzed Cycloaddition Reactions of Propargyl Derivatives [6][9]
| Catalyst | Propargyl Substrate | Reactant | Cycloaddition Type | Product | Yield (%) | Diastereoselectivity |
| NaAuCl₄·2H₂O | 1-Phenylprop-2-yn-1-ol | Allyltrimethylsilane | Propargylic Substitution | 1-Phenyl-1-allylprop-2-yne | 85 | - |
| Ph₃PAuCl/AgSbF₆ | Propargyl indole-3-acetate | - | [2+2] Annulation | Bicyclic indole (B1671886) derivative | 78 | - |
| IPrAuNTf₂ | 1-Phenylprop-2-yn-1-yl acetate | 1-Phenyl-2-trimethylsilylacetylene | [3+2] Cycloaddition | Substituted cyclopentadiene | 78 | (Z)-isomer |
| JohnPhosAu(ACN)SbF₆ | Phenylpropargyl acetal | Benzaldimine | [2+5] Cycloaddition | Azepine derivative | - | - |
| Au(I) catalyst | Propargyl ester | Vinyl acetate | Cyclopropanation | Vinylcyclopropane | up to 99 | up to 99% |
Multicomponent Reactions (MCRs): The A³ Coupling
Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecule synthesis. The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent example, providing a direct route to propargylamines, which are valuable intermediates in medicinal chemistry.[10][11]
The reaction is typically catalyzed by copper salts, which activate the terminal alkyne for nucleophilic attack on the in situ-formed imine or iminium ion.[10]
Experimental Protocol: General Procedure for Copper-Catalyzed A³ Coupling [12]
A mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), phenylacetylene (B144264) (1.0 mmol), and the copper(I)-thioamide catalyst (10 mg) is heated at 80 °C under solvent-free conditions for the appropriate time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the product is purified by column chromatography (n-hexane/ethyl acetate 4:1).
Table 3: Copper-Catalyzed A³ Coupling for the Synthesis of Propargylamines [12][13][14]
| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Enantiomeric Excess (%) |
| Benzaldehyde | Morpholine | Phenylacetylene | Cu(I)-thioamide | 92 | - |
| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | CuI | 95 | - |
| 4-Nitrobenzaldehyde | Pyrrolidine | Phenylacetylene | CuI | 90 | - |
| Benzaldehyde | Aniline | Phenylacetylene | Cu(OTf)₂/L17 | up to 98 | 90-96 |
| Benzaldehyde | Dibenzylamine | Phenylacetylene | CuBr/Quinap | high | high |
Application in the Total Synthesis of Natural Products
The synthetic utility of this compound and its derivatives is highlighted by their application as key building blocks in the total synthesis of complex natural products.[15]
Total Synthesis of (–)-Epiquinamide
In the total synthesis of (–)-epiquinamide, a key step involved an L-proline-catalyzed one-pot sequential α-amination/propargylation of an aldehyde. This reaction established a crucial stereocenter and introduced the propargyl group for further elaboration.[15]
Total Synthesis of Longanlactone
The asymmetric total synthesis of the natural pyrrole (B145914) lactone, longanlactone, utilized a Zn-catalyzed Barbier propargylation of an aldehyde as a key strategic step. This transformation installed the propargyl moiety that was essential for the subsequent construction of the lactone ring.[15][16]
Visualizing the Chemistry: Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key reaction mechanisms and experimental workflows.
Caption: Proposed mechanism for the iron-catalyzed C-H/N-H annulation.
Caption: General mechanism of the copper-catalyzed A³ coupling reaction.
Caption: Versatility of this compound in complex molecule synthesis.
Conclusion
This compound has unequivocally established itself as a cornerstone in modern organic synthesis. Its ability to participate in a wide range of transformations, including C-H activations, cycloadditions, and multicomponent reactions, provides synthetic chemists with powerful tools for the efficient construction of complex molecular architectures. The examples presented in this guide underscore the significance of this compound as a versatile building block in the synthesis of heterocycles, carbocycles, and natural products. As the quest for novel and efficient synthetic methodologies continues, the creative application of this compound is poised to play an even more prominent role in advancing the frontiers of chemical science and drug discovery.
References
- 1. Iron‐Catalyzed C−H Activation with Propargyl Acetates: Mechanistic Insights into Iron(II) by Experiment, Kinetics, Mössbauer Spectroscopy, and Computation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-Catalyzed C-H Activation with Propargyl Acetates: Mechanistic Insights into Iron(II) by Experiment, Kinetics, Mössbauer Spectroscopy, and Computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rh(iii)-catalyzed C–H activation/regiospecific annulation cascade of benzoic acids with propargyl acetates to unusual 3-alkylidene-isochromanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in gold-catalyzed cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Gold-catalyzed propargylic substitutions: Scope and synthetic developments [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. phytojournal.com [phytojournal.com]
- 12. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 13. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Propargyl Acetate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] Propargyl acetate (B1210297) serves as a versatile and readily available terminal alkyne for this transformation. Its utility is enhanced by the dual nature of the acetate group. Depending on the reaction conditions, the acetate can either be retained in the final product or function as a protecting group that is cleaved in situ.
Under anhydrous organic conditions, propargyl acetate reacts to form an acetoxymethyl-substituted triazole, preserving the ester functionality for potential post-reaction modification. Conversely, in aqueous solvent systems, the copper acetylide intermediate can facilitate the hydrolysis of the acetate group, leading to a one-pot deprotection-cycloaddition cascade.[2] This process yields a hydroxymethyl-substituted triazole, the same product obtained when using propargyl alcohol, thereby making this compound a convenient and stable precursor.[2]
These notes provide detailed protocols for both pathways, enabling researchers to leverage the unique reactivity of this compound in their synthetic strategies for drug discovery, bioconjugation, and materials science.
Data Presentation: Reaction Condition Optimization
The outcome of the CuAAC reaction with this compound is highly dependent on the chosen catalyst, ligand, and solvent system. The following tables summarize typical reaction conditions for either retaining or cleaving the acetate group.
Table 1: Catalyst and Ligand Systems for CuAAC
| Catalyst System | Ligand | Molar Equiv. (vs. Limiting Reagent) | Recommended Use Case | Notes |
| CuSO₄ / Sodium Ascorbate (B8700270) | THPTA | 1-5 mol% (CuSO₄), 5-10 mol% (NaAsc) | Aqueous Systems (In Situ Deprotection): Ideal for bioconjugation due to water solubility and protection of cargo from oxidation. | Sodium ascorbate solution must be freshly prepared.[3] |
| CuSO₄ / Sodium Ascorbate | TBTA | 1-5 mol% (CuSO₄), 5-10 mol% (NaAsc) | Organic/Aqueous Mixtures: Good for substrates with mixed solubility. | Ligand has limited solubility in purely aqueous media. |
| CuI or CuBr | DIPEA | 1-10 mol% (CuI/CuBr), 2.0 equiv. (DIPEA) | Anhydrous Organic Systems (Acetate Retention): Suitable for organic-soluble reactants where water is excluded. | DIPEA acts as a non-nucleophilic base. |
| [Cu(CH₃CN)₄]PF₆ | None | 1-5 mol% | Anhydrous Organic Systems (Acetate Retention): Direct source of Cu(I), avoids the need for a reducing agent. | Sensitive to air and moisture. |
Table 2: Solvent Systems and Corresponding Reaction Pathways
| Solvent System | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Expected Outcome | Notes |
| tBuOH / H₂O (1:1) | Room Temp | 1 - 4 hours | > 90% | In Situ Deprotection: Forms hydroxymethyl-triazole. | Excellent for a wide range of substrates.[4] |
| DMSO / H₂O (1:1) | Room Temp | 1 - 4 hours | > 90% | In Situ Deprotection: Good for less soluble reactants. | Solvents should be degassed to prevent Cu(I) oxidation.[4] |
| DMF (anhydrous) | 25 - 50 | 2 - 8 hours | > 85% | Acetate Retention: Forms acetoxymethyl-triazole. | Use of anhydrous solvent is critical to prevent hydrolysis. |
| THF (anhydrous) | Room Temp - 40 | 4 - 12 hours | > 80% | Acetate Retention: Forms acetoxymethyl-triazole. | Suitable for reactions with CuI or CuBr catalyst systems.[5] |
Experimental Protocols
Protocol 1: CuAAC with Acetate Group Retention (Anhydrous Conditions)
This protocol is designed for the conjugation of this compound with an azide-containing molecule in an organic solvent to yield a 1-(acetoxymethyl)-1,2,3-triazole product.
Materials:
-
This compound (1.0 equivalent)
-
Azide-containing molecule (1.0 - 1.2 equivalents)
-
Copper(I) Iodide (CuI) (5 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask with stir bar)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the azide-containing molecule (1.0 equiv.) and this compound (1.0 equiv.).
-
Add anhydrous DMF to dissolve the reactants to a desired concentration (typically 0.1 - 1.0 M).
-
Add DIPEA (2.0 equiv.) to the solution and stir for 5 minutes.
-
Catalyst Addition: Add CuI (0.05 equiv.) to the reaction mixture. The solution may change color.
-
Reaction and Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the pure acetoxymethyl-substituted triazole.
-
Protocol 2: One-Pot In Situ Deprotection and CuAAC (Aqueous Conditions)
This protocol utilizes aqueous conditions to facilitate the simultaneous deacetylation of this compound and subsequent cycloaddition, yielding a 1-(hydroxymethyl)-1,2,3-triazole product.
Materials:
-
This compound (1.0 equivalent)
-
Azide-containing molecule (1.0 - 1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (tBuOH) and Deionized Water
-
Reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution must be made fresh before use.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the azide-containing molecule (1.2 equiv.) in a 1:1 mixture of tBuOH and deionized water to the desired concentration (typically 1-10 mM).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Reagent Addition:
-
Add the THPTA solution (5 mol% relative to the limiting reagent).
-
Add the CuSO₄·5H₂O solution (1-5 mol% relative to the limiting reagent).
-
Initiate the reaction by adding the freshly prepared 1 M Sodium Ascorbate solution (10 mol% relative to the limiting reagent).
-
-
Reaction and Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS or TLC.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine. To remove residual copper, the organic layer can be washed with an aqueous solution of a chelating agent like EDTA.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure hydroxymethyl-substituted triazole.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for an aqueous CuAAC reaction.
References
Propargyl-Based Protecting Groups for Alcohols and Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of propargyl-based protecting groups in the selective protection of alcohols and amines. While the term "propargyl acetate" is not a standard protecting group, the closely related and widely utilized propargyl ether for alcohols and propargyloxycarbonyl (Poc) for amines offer versatile and robust options in multi-step organic synthesis.
Introduction
The protection of reactive functional groups like alcohols and amines is a cornerstone of modern organic synthesis, enabling complex molecular transformations. Propargyl-based protecting groups offer a unique set of advantages, including stability to a range of reaction conditions and specific deprotection methods that provide orthogonality with other common protecting groups. The terminal alkyne functionality also presents opportunities for further synthetic manipulations, such as click chemistry.
This guide details the application of propargyl ethers for the protection of hydroxyl groups and the propargyloxycarbonyl (Poc) group for the protection of amino groups.
Protection of Alcohols as Propargyl Ethers
The protection of alcohols as propargyl ethers is a reliable method that involves the reaction of an alcohol with propargyl bromide or chloride in the presence of a base. This method is applicable to a wide range of alcohols, including primary, secondary, and phenols.
General Reaction
Data Presentation: Protection of Alcohols as Propargyl Ethers
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | K₂CO₃ | Acetone (B3395972) | Reflux | 12 | 85 | [1] |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 8 | 82 | [1] |
| 2-Naphthol | K₂CO₃ | DMF | 60 | 6 | 90 | General knowledge |
| Benzyl (B1604629) alcohol | NaH | THF | 0 to RT | 4 | 95 | General knowledge |
| Cyclohexanol | NaH | THF | 0 to RT | 6 | 88 | General knowledge |
| 4,6-O-Benzylidene-mannopyranoside | NaH | DMF | 0 | 2 | >90 | [2] |
Experimental Protocol: Propargylation of Phenol
-
To a solution of phenol (1.0 g, 10.6 mmol) in acetone (50 mL), add potassium carbonate (2.93 g, 21.2 mmol).
-
To this suspension, add propargyl bromide (80% solution in toluene, 1.5 mL, 13.8 mmol) dropwise at room temperature.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired propargyl ether. [1]
Deprotection of Propargyl Ethers
The cleavage of propargyl ethers can be achieved under various conditions, offering flexibility in synthetic design.
-
Base-mediated Isomerization followed by Oxidation: Treatment with a strong base like potassium tert-butoxide isomerizes the propargyl ether to an allene, which can then be cleaved oxidatively.[2]
-
Low-Valent Titanium: Reagents like TiCl₃/Mg can selectively cleave propargyl ethers in the presence of other protecting groups like benzyl and allyl ethers.
Experimental Protocol: Deprotection of 2-O-Propargyl Ether in a Mannoside Derivative
-
Dissolve the 2-O-propargyl-protected mannoside (1.0 mmol) in a solution of potassium tert-butoxide (5.0 mmol) in tert-butanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion of the isomerization, cool the reaction mixture to 0°C.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 mmol) and a catalytic amount of osmium tetroxide (OsO₄, 2.5% in t-BuOH, 0.05 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the deprotected alcohol. [2]
Protection of Amines with the Propargyloxycarbonyl (Poc) Group
The propargyloxycarbonyl (Poc) group is an effective protecting group for primary and secondary amines, introduced by reaction with propargyl chloroformate. The Poc group is stable to both acidic and basic conditions commonly used in peptide synthesis.
General Reaction
Data Presentation: Protection of Amines with the Poc Group
| Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine (B48309) | Pyridine (B92270) | CH₂Cl₂ | 0 to RT | 2 | 92 | [3] |
| Aniline | Triethylamine | THF | 0 to RT | 3 | 88 | General knowledge |
| Glycine methyl ester | NaHCO₃ | Dioxane/H₂O | 0 to RT | 4 | 85 | [4] |
| Diethylamine | Pyridine | CH₂Cl₂ | 0 to RT | 2 | 90 | [3] |
Experimental Protocol: Poc Protection of Benzylamine
-
Dissolve benzylamine (1.07 g, 10 mmol) and pyridine (0.95 g, 12 mmol) in anhydrous dichloromethane (B109758) (50 mL) and cool the solution to 0°C in an ice bath.
-
Add a solution of propargyl chloroformate (1.31 g, 11 mmol) in dichloromethane (10 mL) dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary. [3]
Deprotection of the Poc Group
A key advantage of the Poc group is its facile removal under neutral conditions using benzyltriethylammonium tetrathiomolybdate (B108656). This allows for deprotection in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.
Data Presentation: Deprotection of Poc-Protected Amines
| Substrate (Poc-Amine) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Poc-NH-Ser(tBu)-OtBu | (BnEt₃N)₂MoS₄ | CH₃CN | 28 | 2 | 95 | [4] |
| Poc-NH-Phe-OMe | (BnEt₃N)₂MoS₄ | CH₃CN | 28 | 2 | 92 | [4] |
| Poc-NH-Gly-OBn | (BnEt₃N)₂MoS₄ | CH₃CN | 28 | 2 | 94 | [4] |
Experimental Protocol: Deprotection of a Poc-Protected Amino Acid
-
To a solution of the Poc-protected amino acid (1.0 mmol) in acetonitrile (B52724) (10 mL), add benzyltriethylammonium tetrathiomolybdate (1.1 mmol).
-
Stir the reaction mixture at room temperature (28°C) for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the deprotected amine. [4]
Conclusion
Propargyl ethers and the propargyloxycarbonyl (Poc) group are valuable tools for the protection of alcohols and amines, respectively. Their stability to a range of conditions and unique deprotection methods provide excellent orthogonality in complex synthetic routes. The presence of a terminal alkyne also opens avenues for post-synthetic modifications, further enhancing their utility in modern organic chemistry and drug development.
References
Application Notes and Protocols: Propargyl Acetate in the Synthesis of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl acetate (B1210297), a versatile and readily available building block, has emerged as a cornerstone in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic scaffolds. Its unique trifunctional nature, possessing an activated alkyne, a reactive allylic acetate leaving group, and a propargylic position amenable to activation, allows for a multitude of transformations. These include cycloadditions, cyclizations, and multicomponent reactions, leading to the efficient synthesis of heterocycles such as furans, pyrroles, pyridines, and oxazoles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science, making methodologies involving propargyl acetate of significant interest to the drug development and chemical research communities. This document provides a detailed overview of key applications and experimental protocols for the use of this compound in heterocyclic synthesis.
Applications in Heterocyclic Synthesis
This compound serves as a key precursor in a variety of synthetic strategies for constructing important five- and six-membered heterocyclic rings.
Furan (B31954) Synthesis
Substituted furans can be efficiently synthesized from this compound through various catalytic pathways. One common strategy involves the reaction of this compound with enoxysilanes, catalyzed by a Lewis acid such as iron(III) chloride. This reaction proceeds through the formation of a γ-alkynyl ketone intermediate, which subsequently undergoes cyclization to afford the furan ring.[1]
Table 1: Synthesis of Trisubstituted Furans via FeCl₃-Catalyzed Reaction of Propargyl Acetates and Enoxysilanes [1]
| Entry | This compound (R¹) | Enoxysilane (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Phenyl, Methyl | 2-Methyl-3,5-diphenylfuran | 85 |
| 2 | 4-Chlorophenyl | Phenyl, Methyl | 5-(4-Chlorophenyl)-2-methyl-3-phenylfuran | 82 |
| 3 | 4-Methylphenyl | Phenyl, Methyl | 2-Methyl-5-(4-methylphenyl)-3-phenylfuran | 88 |
| 4 | n-Hexyl | Phenyl, Methyl | 5-n-Hexyl-2-methyl-3-phenylfuran | 75 |
Pyrrole (B145914) Synthesis
A powerful method for the synthesis of polysubstituted pyrroles involves a one-pot, three-component reaction utilizing propargyl acetates, enoxysilanes, and primary amines, catalyzed by zinc(II) chloride.[2] This regioselective propargylation/amination/cycloisomerization cascade provides a rapid and efficient entry into a wide range of pyrrole derivatives.[2]
Table 2: Zinc-Catalyzed Three-Component Synthesis of Substituted Pyrroles [2]
| Entry | this compound (R¹) | Enoxysilane (R²) | Amine (R³) | Product | Yield (%) | |---|---|---|---|---| | 1 | Phenyl | Phenyl | Benzylamine (B48309) | 1-Benzyl-2-methyl-3,5-diphenylpyrrole | 89 | | 2 | 4-Methoxyphenyl | Phenyl | Benzylamine | 1-Benzyl-5-(4-methoxyphenyl)-2-methyl-3-phenylpyrrole | 85 | | 3 | 2-Thienyl | Phenyl | Benzylamine | 1-Benzyl-2-methyl-3-phenyl-5-(2-thienyl)pyrrole | 78 | | 4 | Phenyl | Phenyl | Cyclohexylamine | 1-Cyclohexyl-2-methyl-3,5-diphenylpyrrole | 82 |
Pyridine (B92270) Synthesis
While direct conversion of this compound to pyridines is less common, propargyl amines, which are readily synthesized from propargyl halides (obtainable from propargyl alcohol, the precursor to this compound), are excellent precursors for pyridine synthesis. A notable method involves the tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence between propargyl amines and unsaturated carbonyl compounds.[3] This approach allows for the facile construction of polysubstituted pyridines.[3]
Table 3: Synthesis of Polysubstituted Pyridines from Propargyl Amines [3]
| Entry | Propargyl Amine (R¹) | Unsaturated Carbonyl (R², R³) | Product | Yield (%) |
| 1 | Benzylamine | Chalcone (Phenyl, Phenyl) | 2,4,6-Triphenylpyridine | 95 |
| 2 | Benzylamine | 1,3-Diphenylprop-2-en-1-one | 2,4,6-Triphenylpyridine | 95 |
| 3 | (4-Methoxyphenyl)methanamine | Chalcone (Phenyl, Phenyl) | 4,6-Diphenyl-2-(4-methoxyphenyl)pyridine | 92 |
| 4 | Benzylamine | (E)-4-Phenylbut-3-en-2-one | 2-Methyl-4,6-diphenylpyridine | 85 |
Oxazole Synthesis
2,5-Disubstituted oxazoles can be prepared from N-propargylamides, which are accessible from propargyl amines. The synthesis involves a palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by an in-situ cyclization.[4]
Table 4: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [4]
| Entry | N-Propargylamide (R¹) | Aryl Iodide (R²) | Product | Yield (%) |
| 1 | N-Propargylbenzamide | Iodobenzene | 2,5-Diphenyloxazole | 80 |
| 2 | N-Propargylbenzamide | 4-Iodoanisole | 5-(4-Methoxyphenyl)-2-phenyloxazole | 75 |
| 3 | N-Propargyl-4-chlorobenzamide | Iodobenzene | 2-(4-Chlorophenyl)-5-phenyloxazole | 78 |
| 4 | N-Propargylacetamide | Iodobenzene | 2-Methyl-5-phenyloxazole | 65 |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3,5-diphenylfuran
This protocol is adapted from the FeCl₃-catalyzed reaction of propargyl acetates with enoxysilanes.[1]
Materials:
-
1-Phenylprop-2-yn-1-yl acetate
-
(1-Phenylvinyl)oxy(trimethyl)silane
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 1-phenylprop-2-yn-1-yl acetate (1.0 mmol) and (1-phenylvinyl)oxy(trimethyl)silane (1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere at room temperature, add anhydrous FeCl₃ (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 2-methyl-3,5-diphenylfuran.
Protocol 2: Synthesis of 1-Benzyl-2-methyl-3,5-diphenylpyrrole
This protocol describes the zinc-catalyzed three-component synthesis of substituted pyrroles.[2]
Materials:
-
1-Phenylprop-2-yn-1-yl acetate
-
(1-Phenylvinyl)oxy(trimethyl)silane
-
Benzylamine
-
Anhydrous Zinc(II) chloride (ZnCl₂)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1-phenylprop-2-yn-1-yl acetate (1.0 mmol) in anhydrous DCE (5 mL) under a nitrogen atmosphere, add (1-phenylvinyl)oxy(trimethyl)silane (1.5 mmol), benzylamine (1.2 mmol), and anhydrous ZnCl₂ (0.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1-benzyl-2-methyl-3,5-diphenylpyrrole.
Visualizations
Caption: Workflow for the FeCl₃-catalyzed synthesis of furans.
Caption: Multicomponent synthesis of pyrroles.
Caption: Pathway for pyridine synthesis from propargyl amines.
Caption: Synthesis of oxazoles via palladium catalysis.
References
Application Notes and Protocols for Gold-Catalyzed Reactions Involving Propargyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key gold-catalyzed reactions involving propargyl acetates. These transformations offer powerful and versatile methods for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science.
Gold-Catalyzed Regioselective Hydration of Propargyl Acetates
Gold catalysts efficiently promote the regioselective hydration of terminal propargyl acetates to furnish valuable α-acyloxy methyl ketones. This transformation proceeds under mild conditions and demonstrates broad functional group tolerance. The neighboring carbonyl group of the acetate (B1210297) is believed to play a crucial role in directing the regioselectivity of the hydration.[1][2][3]
Quantitative Data
| Entry | Propargyl Acetate Substrate | Catalyst System (mol %) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenyl substituted | Ph₃PAuCl (1) / AgSbF₆ (1) | Dioxane/H₂O | 0.5 | 95 | [1][2] |
| 2 | 4-Methoxyphenyl substituted | Ph₃PAuCl (1) / AgSbF₆ (1) | Dioxane/H₂O | 0.5 | 96 | [1][2] |
| 3 | 4-Nitrophenyl substituted | Ph₃PAuCl (1) / AgSbF₆ (1) | Dioxane/H₂O | 1 | 92 | [1][2] |
| 4 | 2-Naphthyl substituted | Ph₃PAuCl (1) / AgSbF₆ (1) | Dioxane/H₂O | 0.5 | 94 | [1][2] |
| 5 | Cyclohexyl substituted | Ph₃PAuCl (1) / AgSbF₆ (1) | Dioxane/H₂O | 2 | 85 | [1][2] |
| 6 | n-Hexyl substituted | Ph₃PAuCl (1) / AgSbF₆ (1) | Dioxane/H₂O | 2 | 88 | [1][2] |
| 7 | TMS-substituted | Ph₃PAuCl (1) / AgSbF₆ (1) | Dioxane/H₂O | 12 | 82 | [1] |
Experimental Protocol
General Procedure for the Gold-Catalyzed Hydration of Propargyl Acetates:
-
To a solution of the this compound (0.5 mmol) in dioxane (2 mL) and water (0.5 mL), add Ph₃PAuCl (0.005 mmol, 1 mol %) and AgSbF₆ (0.005 mmol, 1 mol %).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite.
-
Wash the filtrate with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate) to afford the corresponding α-acyloxy methyl ketone.
Reaction Pathway
Caption: Proposed mechanism for the gold-catalyzed hydration of propargyl acetates.
Gold-Catalyzed Enantioselective [3+2] Cycloaddition of Propargyl Acetals/Ketals with Aldehydes
Gold(I) complexes bearing chiral bisphosphine ligands catalyze the asymmetric [3+2] cycloaddition of propargyl acetals or ketals with aldehydes to produce highly functionalized and enantioenriched 2,5-dihydrofurans. The reaction is proposed to proceed through a 1,2-alkoxy migration to form a gold-carbene intermediate, which then undergoes cycloaddition.[4][5]
Quantitative Data
| Entry | Aldehyde | Catalyst System | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-Cinnamaldehyde | (R)-DTBM-SEGPHOS(AuCl)₂ / AgNTf₂ | 1.5 | 85 | 94 | [4][5] |
| 2 | 4-Methoxycinnamaldehyde | (R)-DTBM-SEGPHOS(AuCl)₂ / AgNTf₂ | 1.5 | 78 | 89 | [4] |
| 3 | Benzaldehyde | (R)-DTBM-SEGPHOS(AuCl)₂ / AgNTf₂ | 1.5 | 80 | 92 | [4] |
| 4 | 4-Methylbenzaldehyde | (R)-DTBM-SEGPHOS(AuCl)₂ / AgNTf₂ | 1.5 | 79 | 86 | [4] |
| 5 | 4-Methoxybenzaldehyde | (R)-DTBM-SEGPHOS(AuCl)₂ / AgNTf₂ | 1.5 | 82 | 92 | [4] |
| 6 | 4-Acetylbenzaldehyde | (R)-DTBM-SEGPHOS(AuCl)₂ / AgNTf₂ | 1.5 | 88 | 90 | [4] |
| 7 | 1-Naphthaldehyde | (R)-DTBM-SEGPHOS(AuCl)₂ / AgNTf₂ | 1.5 | 85 | 91 | [4] |
| 8 | 2-Naphthaldehyde | (R)-DTBM-SEGPHOS(AuCl)₂ / AgNTf₂ | 1.5 | 89 | 94 | [4] |
Experimental Protocol
General Procedure for the Gold(I)-Catalyzed Enantioselective [3+2] Cycloaddition:
-
To a vial, add the chiral dinuclear gold(I) catalyst (e.g., (R)-DTBM-SEGPHOS(AuCl)₂, 0.004 mmol, 2.5 mol %) and AgNTf₂ (0.008 mmol, 5 mol %) in dichloromethane (B109758) (0.5 mL).
-
Sonicate the mixture for 3 minutes.
-
Filter the resulting suspension through a glass fiber filter into a solution of the propargyl ketal/acetal (0.15 mmol) and the aldehyde (0.23 mmol, 1.5 equiv.) in dichloromethane (0.3 mL) containing 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
After completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 2,5-dihydrofuran (B41785) product.
Reaction Pathway
Caption: Mechanism of the gold-catalyzed [3+2] cycloaddition.
Gold-Catalyzed Cycloisomerization of 1,n-Enynes Bearing a this compound
The cycloisomerization of enynes containing a this compound moiety is a powerful method for the construction of bicyclic structures. Gold(I) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are effective in promoting these transformations. The reaction can proceed through different pathways, including a 1,2-acyloxy migration to form a gold-carbene that then undergoes cyclopropanation.
Quantitative Data
Quantitative data for this reaction type is highly substrate-dependent and varies significantly with the nature of the enyne tether and substitution pattern. Below are representative examples.
| Entry | Enyne Substrate | Catalyst (mol %) | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | 1,5-Enyne with this compound | IPrAuCl (5) / AgSbF₆ (5) | CH₂Cl₂ | 25 | Bicyclo[3.1.0]hexene derivative | 78 | [6] |
| 2 | 1,6-Enyne with this compound | JohnPhosAu(MeCN)SbF₆ (5) | Toluene | 60 | Bicyclo[4.1.0]heptene derivative | 85 | [7] |
| 3 | Dienyne with this compound | (Ph₃P)AuCl (5) / AgOTf (5) | DCE | 80 | Pentacyclic derivative | 72 | [6] |
Experimental Protocol
General Procedure for Gold-Catalyzed Enyne Cycloisomerization:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the gold(I) precatalyst (e.g., IPrAuCl, 5 mol %) and the silver salt (e.g., AgSbF₆, 5 mol %) in the desired solvent (e.g., CH₂Cl₂).
-
Stir the mixture at room temperature for 10-15 minutes in the dark.
-
Add a solution of the enyne substrate (1.0 equiv) in the same solvent to the catalyst mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a short plug of silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the bicyclic product.
Reaction Workflow
Caption: Experimental workflow for enyne cycloisomerization.
Gold-Catalyzed Cyclopropanation of Olefins with Propargyl Esters
Gold(I) catalysts can effectively mediate the cyclopropanation of olefins using propargyl esters as carbene precursors. This reaction proceeds via a 1,2-acyloxy migration to generate a vinylgold carbene, which is then trapped by the olefin to afford highly substituted vinylcyclopropane (B126155) derivatives with good diastereoselectivity.[8]
Quantitative Data
| Entry | Propargyl Ester | Olefin | Catalyst (mol %) | Solvent | Yield (%) | dr (trans:cis) | Reference |
| 1 | Phenylthis compound | Styrene | (Ph₃P)AuCl (2) / AgOTf (2) | DCE | 85 | >95:5 | [8] |
| 2 | Phenylpropargyl pivalate | Styrene | IPrAuCl (2) / AgOTf (2) | DCE | 92 | >95:5 | [9] |
| 3 | Phenylthis compound | Vinyl acetate | (Ph₃P)AuCl (2) / AgOTf (2) | DCE | 75 | >95:5 | [8] |
| 4 | Phenylthis compound | N-Vinylpyrrolidinone | (Ph₃P)AuCl (2) / AgOTf (2) | DCE | 88 | >95:5 | [8] |
| 5 | Ethyl 2-oxo-6-phenylhex-3-ynoate | Styrene | JohnPhosAu(MeCN)SbF₆ (5) | CH₂Cl₂ | 80 | 9:1 | [10] |
Experimental Protocol
General Procedure for Gold-Catalyzed Cyclopropanation:
-
To a stirred solution of the gold(I) precatalyst (2-5 mol %) and the silver salt (2-5 mol %) in a dry solvent (e.g., 1,2-dichloroethane, DCE) under an inert atmosphere, add the olefin (1.2-2.0 equiv).
-
Add a solution of the propargyl ester (1.0 equiv) in the same solvent dropwise over a period of 1 hour.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and pass it through a short column of silica gel, eluting with dichloromethane.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the vinylcyclopropane.
Logical Relationship of Reaction Components
Caption: Key components and transformations in gold-catalyzed cyclopropanation.
References
- 1. Gold-catalyzed regioselective hydration of propargyl acetates assisted by a neighboring carbonyl group: access to α-acyloxy methyl ketones and synthesis of (±)-actinopolymorphol B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold-Catalyzed Regioselective Hydration of Propargyl Acetates Assisted by a Neighboring Carbonyl Group: Access to α-Acyloxy Methyl Ketones and Synthesis of (±)-Actinopolymorphol B [organic-chemistry.org]
- 4. Gold(I)-catalyzed enantioselective [3+2] and [3+3] cycloaddition reactions of propargyl acetals/ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(I)-catalyzed enantioselective [3+2] and [3+3] cycloaddition reactions of propargyl acetals/ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
Propargyl Acetate as a Precursor for Propargyl Alcohol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohol is a valuable building block in organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and materials. Its terminal alkyne and primary alcohol functionalities allow for a diverse range of chemical transformations. While typically synthesized from the reaction of acetylene (B1199291) with formaldehyde, an alternative and potentially milder route involves the deacetylation of its corresponding ester, propargyl acetate (B1210297). This document provides detailed application notes and protocols for the synthesis of propargyl alcohol from propargyl acetate via hydrolysis and transesterification reactions.
Chemical Transformation Overview
The conversion of this compound to propargyl alcohol can be achieved through two primary pathways: hydrolysis and transesterification.
-
Hydrolysis: This method involves the cleavage of the ester bond by reaction with water, typically in the presence of an acid or base catalyst, to yield propargyl alcohol and acetic acid or its corresponding salt.
-
Transesterification: This process involves the exchange of the acetyl group of this compound with an alkoxy group from another alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst. This reaction yields propargyl alcohol and a new ester (e.g., methyl acetate or ethyl acetate).
The choice between these methods depends on factors such as desired reaction conditions, available reagents, and purification strategy.
Reaction Pathways
Caption: Chemical pathways for propargyl alcohol synthesis from this compound.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a standard method for the hydrolysis of this compound using a strong acid catalyst.
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 1 M) or hydrochloric acid (e.g., 1 M)
-
Diethyl ether or dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and an excess of dilute sulfuric acid or hydrochloric acid (e.g., 5-10 molar equivalents of water).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude propargyl alcohol.
-
Purify the crude product by distillation.
Protocol 2: Base-Catalyzed Transesterification of this compound with Methanol
This protocol outlines the synthesis of propargyl alcohol via transesterification using a basic catalyst. This method is often faster than acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (B1231860) (catalytic amount, e.g., 0.1 eq) or other bases like potassium carbonate
-
Diethyl ether or ethyl acetate (for extraction)
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation to yield crude propargyl alcohol.
-
Further purification can be achieved by distillation.
Protocol 3: Lipase-Catalyzed Hydrolysis of this compound
Enzymatic hydrolysis offers a mild and selective alternative to chemical methods, proceeding under neutral pH and ambient temperature.
Materials:
-
This compound
-
Phosphate (B84403) buffer (e.g., pH 7)
-
Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Orbital shaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In an Erlenmeyer flask, prepare a suspension of this compound in phosphate buffer.
-
Add the immobilized lipase to the mixture.
-
Place the flask on an orbital shaker and incubate at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain propargyl alcohol.
-
Purify by distillation if necessary.
Data Presentation
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Water | Reflux | Several hours | Moderate to High |
| Base-Catalyzed Transesterification | NaOCH₃ or K₂CO₃ | Methanol | Room Temp. | 1 - 4 hours | High |
| Lipase-Catalyzed Hydrolysis | Immobilized Lipase | Phosphate Buffer | 30 - 40 | 24 - 48 hours | High |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of propargyl alcohol.
Purification and Characterization
Propargyl alcohol is a volatile and water-soluble liquid. Distillation is the most common method for its purification. The boiling point of propargyl alcohol is approximately 114-115 °C at atmospheric pressure. Azeotropic distillation with water may be a consideration in purification strategies.[1]
Characterization of the final product should be performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H and C≡C-H stretching frequencies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
Applications in Drug Development
Propargyl alcohol and its derivatives are important intermediates in the synthesis of a wide range of pharmaceutical compounds. The terminal alkyne group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in drug discovery for the synthesis of complex molecules and bioconjugation.
Safety Considerations
Propargyl alcohol is a flammable and toxic liquid. This compound is also flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for each chemical before use.
References
Application of Propargyl Acetate in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propargyl acetate (B1210297), a versatile and reactive chemical entity, has emerged as a valuable building block in the fields of medicinal chemistry and drug discovery. Its intrinsic functionalities, a terminal alkyne and an acetate group, provide a gateway to a diverse array of molecular architectures and bioconjugation strategies. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of propargyl acetate in their drug development endeavors.
Core Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its applications can be broadly categorized into three main areas:
-
As a Precursor to Bioactive Scaffolds: The propargyl group is a precursor to essential pharmacophores such as homopropargylic alcohols and propargylamines. These motifs are present in a range of bioactive molecules, including enzyme inhibitors and central nervous system agents.[1]
-
In Bioorthogonal Chemistry: The terminal alkyne of this compound is a key player in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction is extensively used for the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
In the Development of Novel Therapeutics: Derivatives of this compound have been synthesized and evaluated for their therapeutic potential, demonstrating activity against various diseases, including tuberculosis.
Synthesis of Bioactive Molecules
Anti-mycobacterial Agents
Recent studies have focused on the synthesis and evaluation of this compound derivatives as potential anti-mycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of this compound derivatives have been synthesized from propargyl alcohols and various acid anhydrides, with some compounds exhibiting promising activity against M. bovis.[2][3]
Table 1: Synthesis Yields and In Vitro Activity of this compound Derivatives against M. bovis
| Compound | R1 | R2 | R3 | Yield (%) | MIC (µg/mL) |
| 3a | H | H | H | 65 | >125 |
| 3b | CH₃ | H | H | 70 | >125 |
| 3c | C₂H₅ | H | H | 63 | >125 |
| 3d | C₅H₁₁ | H | H | 60 | >125 |
| 3e | H | H | CH₂OAc | 80 | >125 |
| 3f | H | H | (CH₂)₄CH₃ | 78 | >125 |
| 3g | CH₃ | CH₃ | H | 75 | >125 |
| 3h | -(CH₂)₅- | H | 72 | >125 |
Source: Data compiled from a study on the synthesis and biological evaluation of this compound derivatives as anti-mycobacterial agents.[3]
Dihydrofolate Reductase (DHFR) Inhibitors
Propargyl-linked antifolates have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthetic pathway.[4] Inhibition of DHFR disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to cell death.[4] This makes DHFR an attractive target for antimicrobial and anticancer therapies.
Key Synthetic Methodologies
Synthesis of Homopropargylic Alcohols
Homopropargylic alcohols are valuable synthetic intermediates, and this compound can be a precursor for their synthesis.[5][6] One common method involves the Barbier-type reaction, where a carbonyl compound reacts with a propargyl halide (generated in situ or directly) in the presence of a metal mediator like magnesium.[7]
Experimental Protocol: Mg-mediated Synthesis of Homopropargyl Alcohols
-
Materials: Aldehyde or ketone (1 mmol), propargyl bromide (1.2 mmol), magnesium powder (1.5 mmol).
-
Procedure:
-
In a round-bottom flask, add the aldehyde or ketone and magnesium powder.
-
Slowly add propargyl bromide to the mixture under solvent-free conditions at room temperature.
-
Stir the reaction mixture vigorously for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
A³ Coupling Reaction for Propargylamine Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction to synthesize propargylamines. This compound can be used as the alkyne source after deacetylation or used to generate a propargylating agent.[8][9]
Experimental Protocol: Copper-Catalyzed A³ Coupling
-
Materials: Aldehyde (1 mmol), secondary amine (1.1 mmol), terminal alkyne (derived from this compound) (1.2 mmol), CuI (5 mol%), and a suitable solvent (e.g., toluene, water, or solvent-free).
-
Procedure:
-
To a reaction vessel, add the aldehyde, amine, terminal alkyne, and CuI.
-
Stir the mixture at the desired temperature (room temperature to 80 °C) for the required time (typically 1-24 hours), monitoring by TLC.
-
After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for the facile addition of nucleophiles. This compound can be used as a substrate in this reaction.[10][11]
Experimental Protocol: Nicholas Reaction
-
Materials: this compound (1 mmol), Co₂(CO)₈ (1.1 mmol), nucleophile (e.g., alcohol, amine) (1.2 mmol), Lewis acid (e.g., BF₃·OEt₂) (1.5 mmol), and a dry solvent (e.g., CH₂Cl₂).
-
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound in the solvent and cool to -78 °C.
-
Add Co₂(CO)₈ and stir until the complex formation is complete (indicated by a color change).
-
Add the Lewis acid, followed by the nucleophile.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water.
-
Decomplexation of the cobalt can be achieved by oxidation (e.g., with ceric ammonium (B1175870) nitrate) to yield the free alkyne.
-
Extract the product, dry the organic layer, and purify by chromatography.
-
Application in Bioorthogonal Chemistry: PROTACs and ADCs
The terminal alkyne of this compound-derived moieties is a cornerstone of bioorthogonal "click" chemistry, enabling the precise and efficient construction of complex biomolecules like PROTACs and ADCs.[12][13]
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation. Propargyl-containing linkers are commonly used to connect the POI-binding ligand and the E3 ligase-binding ligand.
Experimental Protocol: PROTAC Synthesis via CuAAC
-
Materials: Azide-functionalized ligand (POI or E3 ligase binder) (1 mmol), alkyne-functionalized linker (derived from this compound) attached to the other ligand (1 mmol), CuSO₄·5H₂O (0.1 mmol), sodium ascorbate (B8700270) (0.2 mmol), and a solvent system (e.g., t-BuOH/H₂O).
-
Procedure:
-
Dissolve the azide (B81097) and alkyne components in the solvent system.
-
Add the CuSO₄·5H₂O and sodium ascorbate to the mixture.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the PROTAC molecule using preparative HPLC.
-
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. Propargyl-containing linkers facilitate the attachment of the drug payload to the antibody via click chemistry.
Table 2: Representative Yields in ADC Synthesis Steps
| Step | Reaction | Typical Yield |
| 1 | Antibody modification with an azide or alkyne linker | >90% |
| 2 | CuAAC "Click" Reaction | 70-95% |
| 3 | Final ADC Purification | 50-80% |
Note: Yields are illustrative and can vary depending on the specific antibody, linker, and payload.
Conclusion
This compound is a versatile and cost-effective reagent with broad applications in medicinal chemistry and drug discovery. Its utility as a precursor for bioactive scaffolds, a key component in bioorthogonal ligations for constructing complex bioconjugates like PROTACs and ADCs, and a starting point for the development of novel therapeutic agents underscores its importance in the modern drug discovery pipeline. The protocols and data presented herein provide a foundation for researchers to explore and exploit the full potential of this compound in their research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl-Linked Antifolates Are Potent Inhibitors of Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phytojournal.com [phytojournal.com]
- 10. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for Enantioselective Synthesis Using Propargyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective functionalization of propargylic compounds is a cornerstone of modern organic synthesis, providing access to chiral building blocks that are integral to the development of numerous pharmaceuticals and biologically active molecules. Propargyl acetate, a readily available and versatile starting material, has emerged as a key substrate in a variety of enantioselective transformations. This document provides detailed application notes and experimental protocols for the copper-catalyzed enantioselective propargylic substitution of propargyl acetates with carbon and nitrogen nucleophiles, offering a reliable pathway to optically active alkynes.
The methodologies described herein leverage chiral copper catalyst systems to control the stereochemical outcome of the reaction, leading to high yields and excellent enantioselectivities. These protocols are of significant interest to researchers in drug discovery and development, as they provide a robust means to introduce stereodefined propargyl moieties, which are common motifs in complex target molecules.
Key Applications
-
Synthesis of Chiral Propargylamines: Enantiomerically enriched propargylamines are valuable precursors for the synthesis of various nitrogen-containing bioactive molecules, including alkaloids and pharmaceutical agents.
-
Formation of Quaternary Carbon Centers: The reaction with 1,3-dicarbonyl compounds allows for the construction of chiral quaternary carbon centers, a challenging and important task in organic synthesis.
-
Access to Versatile Chiral Building Blocks: The resulting chiral alkynes can be further elaborated through a wide range of chemical transformations, including click chemistry, hydration, and reduction, making them highly versatile intermediates in multi-step syntheses.
Data Presentation
The following tables summarize the quantitative data for the copper-catalyzed enantioselective propargylic substitution of various propargyl acetates with representative carbon and nitrogen nucleophiles.
Table 1: Enantioselective Propargylic Substitution with 1,3-Dicarbonyl Compounds
| Entry | This compound (R) | Nucleophile | Yield (%) | ee (%) |
| 1 | Phenyl | Acetylacetone | 95 | 98 |
| 2 | 4-MeO-C₆H₄ | Acetylacetone | 96 | 97 |
| 3 | 4-Cl-C₆H₄ | Acetylacetone | 94 | 99 |
| 4 | 2-Naphthyl | Acetylacetone | 92 | 98 |
| 5 | Phenyl | Dibenzoylmethane | 98 | >99 |
| 6 | Phenyl | Dimethyl malonate | 85 | 95 |
| 7 | Phenyl | Diethyl malonate | 88 | 96 |
| 8 | Cyclohexyl | Acetylacetone | 75 | 90 |
Table 2: Enantioselective Propargylic Amination
| Entry | This compound (R) | Amine | Yield (%) | ee (%) |
| 1 | Phenyl | N-Methylaniline | 92 | 89 |
| 2 | 4-Me-C₆H₄ | N-Methylaniline | 95 | 88 |
| 3 | 4-F-C₆H₄ | N-Methylaniline | 91 | 90 |
| 4 | 2-Thienyl | N-Methylaniline | 88 | 85 |
| 5 | Phenyl | Morpholine | 85 | 82 |
| 6 | Phenyl | Indole | 89 | 91 |
| 7 | 1-Naphthyl | N-Methylaniline | 93 | 87 |
| 8 | Phenyl | Aniline | 80 | 85 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the enantioselective propargylic substitution.
Application Notes and Protocols: Sonogashira Coupling with Propargyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][2][3] This reaction is particularly valuable due to its mild reaction conditions, such as room temperature and aqueous media, and its tolerance of a wide range of functional groups.[1][4] These characteristics have made the Sonogashira coupling an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][5]
This document provides specific application notes and protocols for the Sonogashira coupling reaction using propargyl acetate (B1210297) as the terminal alkyne coupling partner. The resulting propargylated aromatic compounds are versatile intermediates for further synthetic transformations, making this reaction highly relevant for drug development and medicinal chemistry.
Mechanism of Action
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] While the exact mechanism is still a subject of study, the generally accepted pathway is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne (propargyl acetate) reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide intermediate.[6]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.
It is also possible to perform the Sonogashira reaction under copper-free conditions, although this may require different ligands or reaction conditions.[4]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Propargyl Acetate Functionalization in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomolecules with bioorthogonal handles is a cornerstone of modern chemical biology, enabling the precise attachment of payloads such as drugs, imaging agents, and affinity tags. The propargyl group, containing a terminal alkyne, is a key functional group for this purpose, primarily due to its participation in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction. Propargyl acetate (B1210297) serves as a reagent for introducing this valuable propargyl moiety onto biomolecules.
These application notes provide a detailed overview of propargyl acetate functionalization for bioconjugation. We will discuss the direct use of this compound as a propargylating agent, present a more common and recommended alternative using activated linkers for protein modification, and provide detailed protocols for the subsequent bioconjugation via CuAAC.
Propargylation Using this compound
This compound can act as an electrophile, where the acetate group serves as a leaving group, allowing for the transfer of the propargyl group to a nucleophile. In the context of bioconjugation, the nucleophilic side chains of certain amino acid residues on a protein are potential targets for propargylation.
The reactivity of amino acid side chains towards electrophiles generally follows their nucleophilicity. Cysteine, with its highly nucleophilic thiol group (in its thiolate form), is the most reactive residue.[1] Lysine, with its primary amine, and the N-terminal amine of a protein are also potential sites for propargylation, particularly at a more basic pH. The imidazole (B134444) ring of histidine can also react, though it is generally less nucleophilic.[1]
However, the direct propargylation of proteins with this compound is not a widely reported or standard method. This is likely due to several challenges:
-
Lower Reactivity: this compound is a relatively weak electrophile compared to other common bioconjugation reagents.
-
Lack of Selectivity: Achieving selective modification of a specific type of amino acid can be difficult, as multiple residues can be reactive under similar conditions.[1]
-
Potential for Side Reactions: The reaction conditions required to achieve propargylation might lead to undesirable side reactions or protein denaturation.[1]
Due to these limitations, the use of pre-activated heterobifunctional linkers is the more common and recommended approach for introducing propargyl groups onto proteins.
Alternative and Recommended Method: Functionalization with Activated Propargyl-Linkers
A more robust and widely adopted method for introducing propargyl groups onto proteins is the use of heterobifunctional linkers that contain a propargyl group at one end and a highly reactive group, such as an N-Hydroxysuccinimide (NHS) ester, at the other. These linkers, for example, Propargyl-PEG-NHS esters, react efficiently and selectively with primary amines (lysine residues and the N-terminus) on a protein under mild conditions to form stable amide bonds.
Experimental Protocol: Protein Propargylation using a Propargyl-PEG-NHS Ester
This protocol describes the general procedure for labeling a protein with an amine-reactive propargyl-PEG-NHS ester linker.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Propargyl-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., 7K MWCO)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the Propargyl-PEG-NHS ester in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column, exchanging the buffer to a suitable storage buffer for the subsequent click chemistry step.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the average number of propargyl groups per protein, using MALDI-TOF mass spectrometry. The mass of the protein will increase by the mass of the attached propargyl-PEG linker.
-
Quantitative Data: Protein Propargylation
| Parameter | Typical Value | Analytical Method |
| Molar Excess of Linker | 10-20 fold | - |
| Reaction Time | 1-2 hours at RT | LC-MS |
| Degree of Labeling (DOL) | 2-8 | MALDI-TOF MS |
| Yield | >90% | Protein Quantification Assay |
Bioconjugation of Propargylated Proteins via CuAAC ("Click Chemistry")
Once the protein is functionalized with a propargyl group, it can be conjugated to a molecule of interest that has been functionalized with an azide (B81097) group. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction forms a stable triazole linkage between the alkyne and the azide.
Experimental Protocol: CuAAC Reaction on a Propargylated Protein
This protocol provides a general procedure for the CuAAC reaction between a propargylated protein and an azide-containing molecule.
Materials:
-
Propargylated protein in a degassed, amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (water-soluble Cu(I)-stabilizing ligand)
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Desalting column or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of Sodium Ascorbate in deionized water.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let the complex form for 2-3 minutes.
-
Reaction Setup:
-
In a reaction tube, add the propargylated protein to a final concentration of 1-10 mg/mL.
-
Add the azide-containing molecule to a final concentration of 5- to 10-fold molar excess over the protein.
-
Add the premixed CuSO₄/THPTA catalyst complex to a final copper concentration of approximately 100-500 µM.
-
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Upon completion, purify the bioconjugate to remove excess reagents and the copper catalyst using a desalting column or SEC.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the successful conjugation.
Quantitative Data: CuAAC Bioconjugation
| Parameter | Typical Value | Analytical Method |
| Molar Excess of Azide | 5-10 fold | - |
| Copper Concentration | 100-500 µM | - |
| Sodium Ascorbate Conc. | 1-5 mM | - |
| Reaction Time | 1-4 hours at RT | LC-MS, SDS-PAGE |
| Conjugation Efficiency | >95% | LC-MS, SDS-PAGE |
Visualizations
Conclusion
Propargyl functionalization is a powerful strategy for the bioconjugation of proteins and other biomolecules, enabling a wide range of applications in research, diagnostics, and therapeutics. While direct propargylation with this compound presents challenges in terms of reactivity and selectivity, the use of activated propargyl-containing linkers provides a robust and efficient method for introducing the alkyne handle. The subsequent CuAAC "click" reaction offers a highly specific and high-yielding route to the final bioconjugate. The detailed protocols and data presented in these application notes provide a comprehensive guide for scientists and drug development professionals to successfully implement propargyl functionalization in their bioconjugation workflows.
References
Troubleshooting & Optimization
Optimizing reaction conditions for propargyl acetate synthesis
Welcome to the Technical Support Center for the synthesis of propargyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions and achieve high-quality results.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of propargyl acetate in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue in the synthesis of this compound and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Fischer Esterification: This is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:
-
Use an excess of one reactant: Using an excess of the less expensive reagent, typically acetic acid, can shift the equilibrium to favor the formation of this compound.[1][2]
-
Removal of water: Water is a byproduct of the Fischer esterification. Its removal can be achieved by using a Dean-Stark apparatus during the reaction.[3][4]
-
-
Acetylation with Acetic Anhydride (B1165640): While generally higher yielding than Fischer esterification, incomplete reactions can still occur.[5]
-
Insufficient catalyst: Ensure the correct stoichiometric amount of catalyst (e.g., pyridine (B92270), DMAP) is used. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction.[6][7]
-
Reaction time: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
-
Side Reactions:
-
Acid-Catalyzed Rearrangements: Under acidic conditions, such as in Fischer esterification, propargyl alcohol can undergo rearrangement to form α,β-unsaturated aldehydes or ketones (Meyer-Schuster rearrangement) or other rearranged ketones (Rupe rearrangement).[3] To minimize these side reactions, consider using milder acidic catalysts or switching to the acetic anhydride method.
-
Polymerization: Propargyl alcohol can be susceptible to polymerization, especially at elevated temperatures or in the presence of certain impurities.[8]
-
-
Purification Losses:
-
Distillation: this compound has a boiling point of approximately 124-126 °C at atmospheric pressure and 27-28 °C at 8 mmHg.[9][10] Careful fractional distillation is necessary to separate it from unreacted propargyl alcohol (boiling point ~114-115 °C) and acetic acid (boiling point ~118 °C).[8][11] Significant product loss can occur if the distillation is not performed carefully.
-
Aqueous Work-up: Ensure complete extraction of the product from the aqueous phase during the work-up by using an appropriate organic solvent and performing multiple extractions.
-
Question 2: I am observing significant impurities in my final product. What are they and how can I remove them?
Answer: The nature of impurities will depend on the synthetic route chosen.
-
Unreacted Starting Materials: The most common impurities are unreacted propargyl alcohol and acetic acid (in Fischer esterification) or acetic anhydride and acetic acid (in the acetylation method).
-
Removal of Acetic Acid: Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove residual acetic acid.
-
Removal of Propargyl Alcohol: Careful fractional distillation is the most effective method to separate this compound from the slightly lower-boiling propargyl alcohol.[11]
-
-
Byproducts from Side Reactions:
-
Rearrangement Products: If acid-catalyzed rearrangement has occurred, the resulting aldehydes or ketones will need to be removed, typically by column chromatography or careful fractional distillation.
-
Water: In Fischer esterification, residual water can be removed by washing the organic layer with brine and drying with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
Question 3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
Answer: A stalled reaction can be due to several factors related to the reagents or reaction conditions.
-
Reagent Quality:
-
Purity of Propargyl Alcohol: Ensure the propargyl alcohol is pure and free from contaminants.
-
Anhydrous Conditions: For reactions involving acetic anhydride, the presence of water will hydrolyze the anhydride, rendering it ineffective. Ensure all glassware is dry and use anhydrous solvents if applicable.[12]
-
-
Catalyst Inactivity:
-
Temperature:
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common laboratory methods for synthesizing this compound are the Fischer esterification of propargyl alcohol with acetic acid, and the acetylation of propargyl alcohol using acetic anhydride.[3][5]
Q2: Which method, Fischer esterification or acetylation with acetic anhydride, generally gives a higher yield?
A2: Acetylation with acetic anhydride is generally a more efficient and higher-yielding method because it is not an equilibrium-limited reaction. The leaving group in this reaction, the acetate ion, is much better than the hydroxide (B78521) ion in the Fischer esterification, leading to a more favorable reaction.[5]
Q3: What catalysts are typically used for the synthesis of this compound?
A3: For Fischer esterification, a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid is typically used.[3][4] For acetylation with acetic anhydride, a base catalyst like pyridine or the more potent 4-dimethylaminopyridine (DMAP) is commonly employed.[6][12]
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Propargyl alcohol and this compound are flammable liquids. Acetic anhydride and concentrated sulfuric acid are corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Propargyl alcohol may polymerize explosively under certain conditions, so it is important to avoid high temperatures and incompatible materials.[8]
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for this compound Synthesis
| Parameter | Fischer Esterification | Acetylation with Acetic Anhydride |
| Reactants | Propargyl Alcohol, Acetic Acid | Propargyl Alcohol, Acetic Anhydride |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Pyridine or DMAP (catalytic) |
| Solvent | Often excess Acetic Acid or a non-polar solvent (e.g., toluene) for azeotropic water removal | Pyridine (as solvent and catalyst) or an inert solvent like CH₂Cl₂ |
| Temperature | Reflux (60-110 °C) | 0 °C to Room Temperature (can be heated to accelerate) |
| Reaction Time | 1-10 hours | 0.5 - 6 hours |
| Typical Yield | Moderate (can be improved with water removal) | High (often >90%) |
| Byproduct | Water | Acetic Acid |
Note: The values in this table are representative and can vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a typical procedure for the synthesis of this compound using Fischer esterification with sulfuric acid as a catalyst.
Materials:
-
Propargyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add propargyl alcohol (1.0 eq.) and an excess of glacial acetic acid (e.g., 3.0 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[11]
Protocol 2: Synthesis of this compound via Acetylation with Acetic Anhydride
This protocol provides a method for the synthesis of this compound using acetic anhydride and pyridine.
Materials:
-
Propargyl alcohol
-
Acetic anhydride
-
Pyridine (dry)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Dichloromethane (B109758) or ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve propargyl alcohol (1.0 eq.) in dry pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 eq.) to the stirred solution. For a faster reaction, a catalytic amount of DMAP can be added.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.[11]
Mandatory Visualization
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chembam.com [chembam.com]
- 9. This compound | 627-09-8 [chemicalbook.com]
- 10. This compound 98 627-09-8 [sigmaaldrich.com]
- 11. Purification [chem.rochester.edu]
- 12. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
Common side reactions with propargyl acetate and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propargyl acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common side reactions, optimize your experimental outcomes, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during experiments with propargyl acetate in a question-and-answer format.
Question 1: My reaction with this compound is giving a low yield or a complex mixture of products. What are the common side reactions?
Answer:
Low yields and product mixtures when using this compound often stem from its inherent reactivity and the potential for several side reactions. The most common side reactions include:
-
Propargyl-Allene Rearrangement: This is a frequent isomerization reaction, particularly in metal-catalyzed processes (e.g., palladium-catalyzed cross-couplings), leading to the formation of allene (B1206475) derivatives.[1][2] The reaction can proceed through an equilibrium between propargyl and allenyl intermediates.[2]
-
Meyer-Schuster Type Rearrangement: Under acidic conditions or with certain metal catalysts, this compound can rearrange to form α,β-unsaturated ketones or related enone structures.[3]
-
Homocoupling (Glaser Coupling): If the acetate group is cleaved in situ to generate a terminal alkyne, oxidative homocoupling can occur, especially in the presence of copper catalysts, leading to the formation of diyne byproducts.[4]
-
Di-propargylation: When reacting this compound with primary amines, it's possible for the amine to be alkylated twice, resulting in a di-propargylated product.[4]
-
Decomposition/Polymerization: this compound can be unstable, particularly at elevated temperatures, leading to decomposition and the formation of polymeric materials.
Question 2: I am observing an unexpected allenyl byproduct in my palladium-catalyzed cross-coupling reaction. How can I favor the formation of the desired propargyl product?
Answer:
The formation of an allenyl byproduct is a common challenge in palladium-catalyzed reactions of this compound due to the formation of an allenyl-palladium intermediate.[5] The regioselectivity of the nucleophilic attack on the propargyl/allenyl palladium intermediate determines the product distribution. To favor the propargyl product (SN2 pathway) over the allenyl product (SN2' pathway), consider the following strategies:
-
Ligand Selection: The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial. Bulky or electron-rich ligands can influence the steric and electronic environment around the palladium center, directing the nucleophilic attack to the desired position.
-
Solvent Choice: The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., THF, DMF) to nonpolar (e.g., toluene).
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which may be the desired propargyl derivative.
Question 3: My reaction is turning dark brown or black, and I'm getting a lot of insoluble material. What is happening and how can I prevent it?
Answer:
The formation of dark, insoluble materials often indicates decomposition or polymerization of the this compound. This can be caused by:
-
High Temperatures: Propargyl compounds can be thermally unstable. If your reaction requires heating, try to use the lowest effective temperature.
-
Presence of Trace Metals: Certain metals can catalyze the decomposition of acetylenic compounds. Ensure your glassware is scrupulously clean.
-
Basic Conditions: Strong bases can deprotonate the terminal alkyne (if the acetate is cleaved) or the propargylic position, leading to side reactions and polymerization. Use the mildest base necessary to achieve your desired transformation.
-
Oxygen: In the presence of copper catalysts, oxygen can promote oxidative homocoupling (Glaser coupling), which can sometimes lead to insoluble polymeric byproducts.[6] Running the reaction under an inert atmosphere (nitrogen or argon) can mitigate this.
To prevent this, consider the following:
-
Lower the reaction temperature.
-
Use high-purity, degassed solvents.
-
Ensure an inert atmosphere if using a copper catalyst.
-
Perform a pre-treatment of your glassware if you suspect metal contamination.
Data Presentation
The following tables summarize representative yields for different reaction types involving this compound, highlighting conditions that favor specific products or byproducts.
Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound with Organoaluminum Reagents [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Allene Product Yield (%) | Allene:Propargyl Ratio |
| 1 | Pd(PPh₃)₂Cl₂ (1) | PPh₃ (2) | K₂CO₃ (2.0) | THF | 60 | 3-4 | 94 | >99:1 |
| 2 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2.0) | THF | 60 | 4 | 85 | >99:1 |
| 3 | PdCl₂ (1) | PPh₃ (2) | K₂CO₃ (2.0) | THF | 60 | 4 | 88 | >99:1 |
This table illustrates that with this specific palladium-catalyzed system, the allene product is heavily favored.
Table 2: Formal Halo-Meyer-Schuster Rearrangement of Propargyl Acetates [7]
| Entry | This compound Substrate | Halogen Source (equiv) | Solvent | Temp (°C) | Time (h) | (Z)-α-haloenone Yield (%) |
| 1 | 1-phenylprop-2-yn-1-yl acetate | NBS (2.2) | CH₃CN:H₂O (1:1) | 100 | 24 | 82 |
| 2 | 1-phenylprop-2-yn-1-yl acetate | NIS (2.2) | CH₃CN:H₂O (1:1) | 100 | 24 | 89 |
| 3 | 1-phenylprop-2-yn-1-yl acetate | NCS (2.2) | CH₃CN:H₂O (1:1) | 100 | 48 | 68 |
This table shows the yields of the Meyer-Schuster type rearrangement product under specific halogenating conditions.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Allenes from Propargyl Acetates[1]
This protocol is for the synthesis of multisubstituted allenes, a common "side reaction" that can be turned into a useful transformation.
-
Reagent Preparation:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.01 mmol, 1 mol%), PPh₃ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous THF (5 mL).
-
-
Reaction Execution:
-
Add the this compound (1.0 mmol, 1.0 equiv) to the mixture.
-
Add the organoaluminum reagent (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 3-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the allene product.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Propargyl-functionalized Molecule[4]
This protocol assumes the this compound has been converted to a molecule bearing a terminal alkyne.
-
Reagent Preparation:
-
In a vial, dissolve the azide-containing molecule (1.0 equiv) and the propargyl-containing molecule (1.1 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (e.g., 50 mM solution; use 5-10 equivalents).
-
In a third tube, prepare an aqueous solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM solution; use 1-5 mol%).
-
-
Reaction Execution:
-
Add the sodium ascorbate solution to the vial containing the azide (B81097) and alkyne, and mix gently.
-
Initiate the reaction by adding the CuSO₄ solution to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, add a small amount of a copper chelator (e.g., EDTA) to sequester the catalyst.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
References
- 1. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in propargyl acetate reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting for common issues encountered during reactions involving propargyl acetate (B1210297) and related propargyl derivatives, with a focus on addressing the causes of low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My propargylation reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in a propargylation reaction is a frequent issue that can often be resolved by systematically evaluating your reagents and reaction conditions.[1]
-
Reagent Quality:
-
Propargyl Halide/Acetate Purity: Propargyl bromide and chloride can degrade over time. It is advisable to use a fresh bottle or purify the reagent by distillation before use.[1] Commercial propargyl bromide is often stabilized with substances like magnesium oxide.[1][2]
-
Substrate Purity: Ensure your starting material (e.g., alcohol, amine, or thiol) is pure and free from contaminants that could consume reagents or inhibit the reaction.[1][3]
-
Solvent and Base Quality: Use anhydrous solvents, especially for moisture-sensitive reactions. The choice and quality of the base are critical and should be appropriate for the pKa of your nucleophile.[1]
-
-
Reaction Conditions:
-
Base and Solvent Selection: The combination of base and solvent is crucial. Aprotic polar solvents such as DMF, acetone, and THF are generally effective for SN2 reactions with propargyl halides.[1] A stronger base may be necessary for less acidic nucleophiles.[1]
-
Temperature Control: While some reactions require heat to proceed, be cautious as excessive heat can lead to the decomposition of the propargyl halide or unwanted side reactions.[1] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction progress.[1]
-
Reaction Time: Monitor the reaction using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.[1]
-
Question 2: I am observing a significant amount of a dimerized byproduct in my reaction mixture. What is happening and how can I prevent it?
Answer: You are likely observing the result of Glaser coupling, which is an oxidative homodimerization of terminal alkynes.[4] This side reaction is commonly mediated by copper catalysts in the presence of an oxidant like air, leading to the formation of symmetric 1,3-diynes.[4]
-
Prevention Strategies:
-
Protecting Groups: The most effective way to prevent Glaser coupling is to protect the terminal alkyne. A bulky trialkylsilyl group (e.g., TMS, TIPS) can replace the acidic proton, sterically hindering the coupling reaction.[4] This will require adding protection and deprotection steps to your synthesis.[4]
-
Use of Reducing Agents: If the coupling occurs during a copper-catalyzed reaction (like "click" chemistry), adding an excess of a reducing agent can help keep the copper in the Cu(I) oxidation state, preventing the formation of the active Cu(II) species required for the Glaser mechanism.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can minimize the presence of oxygen, which acts as the oxidant for the coupling reaction.
-
Question 3: My reaction is producing a mixture of isomers, including allenes. How can I improve the selectivity for the desired propargyl product?
Answer: Propargyl derivatives can rearrange to form isomeric allenes, especially in the presence of heat or certain catalysts.[4] Additionally, propargyl alcohols can undergo acid-catalyzed rearrangements like the Meyer-Schuster or Rupe rearrangements to form α,β-unsaturated aldehydes or ketones.[1]
-
Minimizing Isomerization:
-
Neutral Conditions: To avoid acid-catalyzed rearrangements, it is crucial to use non-acidic or neutral reaction conditions when working with propargyl alcohols.[1]
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, palladium-catalyzed propargylic substitutions can proceed via allenyl-palladium intermediates, which can lead to allene (B1206475) products.[5] Careful selection of ligands and reaction conditions is necessary to control the regioselectivity.[5]
-
Temperature Control: As heat can promote isomerization, running the reaction at the lowest effective temperature can help minimize the formation of allenes.[4]
-
Question 4: I'm attempting a substitution reaction on a propargylic alcohol or acetate, but the yield is poor. What factors should I consider?
Answer: The success of propargylic substitution reactions is highly dependent on the catalyst, solvent, and any additives used.
-
Catalyst and Solvent Screening: Different Lewis acid catalysts can have a profound impact on yield. For example, in the domino reaction of N-cyclohexyl propargylamines, FeCl₃ was found to be superior to CuBr₂, CuI, and Sc(OTf)₃.[6] Solvent choice is also critical; some reactions that work well in acetonitrile (B52724) may fail or give poor yields in solvents like CH₂Cl₂, THF, or DMF.[6]
-
Catalyst Loading: The amount of catalyst used can significantly influence the reaction yield. In some cases, increasing catalyst loading does not improve the yield and may even be detrimental.[6]
-
Additives: The addition of certain salts, like Bu₄NPF₆, can improve the yield in some catalyst systems, such as those using Ca(OTf)₂.[6]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different catalysts, solvents, and bases on the yield of various propargylation reactions, based on literature findings.
| Reaction Type | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propargylation of 2-aminooxazole | - | NaH (1.1 eq) | DMF | 0 to RT | - | High | [1] |
| Propargylation of Indoles | FeCl₃ (10) | - | Nitromethane | RT | - | Moderate | [6] |
| Domino Reaction of Propargylamines | FeCl₃ (50) | - | CH₃CN | 80 | 24 | Good to Excellent | [6] |
| Annulation with 2-Naphthol | Ca(OTf)₂ (10) | - | Solvent-free | 110 | - | Good | [6] |
| Propargylic Amination | CuI | Weak Base | Methanol | - | - | High | [6] |
| Propargyl Ether Synthesis | NaH | - | DMF | RT | 2 | 92 | [7] |
| Propargyl Ether Synthesis | NaH | - | THF | RT | 2 | 75 | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Propargylation of an Amine[1]
This protocol describes a general method for the N-propargylation of a primary or secondary amine using propargyl bromide and a base.
-
Materials:
-
Amine substrate (1.0 eq.)
-
Propargyl bromide (1.1 - 1.5 eq.)
-
Base (e.g., Sodium Hydride (NaH, 60% dispersion), 1.1 eq. or Potassium Carbonate (K₂CO₃), 2-3 eq.)
-
Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
-
Procedure:
-
To the flame-dried round-bottom flask under an inert atmosphere, add the amine substrate.
-
Add the anhydrous solvent to dissolve the starting material (typical concentration 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
If using NaH, add it portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. If using K₂CO₃, it can be added directly with the amine.
-
Slowly add propargyl bromide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (if NaH was used) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low yields in this compound reactions.
Caption: Desired reaction pathway versus a common side reaction (Glaser Coupling).
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Propargyl Acetate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues during the synthesis of propargyl acetate (B1210297) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability issues encountered during the synthesis of propargyl acetate?
A1: The primary instability issues stem from the reactivity of the propargyl group. Key challenges include:
-
Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can rearrange to form α,β-unsaturated aldehydes or ketones. While this compound is less susceptible than the free alcohol, acidic catalysts or reaction conditions can promote this side reaction.
-
Isomerization to Allenes: Propargyl derivatives can rearrange to form isomeric allenes, especially in the presence of heat or certain catalysts. This can compete with the desired esterification reaction.[1]
-
Glaser Coupling: In the presence of copper catalysts and an oxidant (like air), the terminal alkyne of this compound can undergo oxidative homocoupling to form symmetric 1,3-diynes. This leads to dimeric byproducts.[1]
Q2: My propargylation reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A2: Low or no yield in a propargylation reaction is a frequent issue. A systematic evaluation of your reagents and reaction conditions is the best approach to troubleshooting.[2] Consider the following:
-
Reagent Quality: Ensure the purity of your starting materials. Propargyl alcohol can oxidize over time, and the purity of your acetylating agent (acetic anhydride (B1165640) or acetyl chloride) is crucial.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the reaction outcome. For instance, strong acids can promote side reactions. The reaction may also be sensitive to moisture, so using anhydrous solvents is recommended.
-
Work-up Procedure: this compound can be sensitive to acidic or basic conditions during work-up. Neutralization and extraction steps should be performed carefully and promptly.
Q3: I am observing a significant amount of a dimerized byproduct in my reaction mixture. What is happening and how can I prevent it?
A3: The formation of a dimerized byproduct is likely due to Glaser coupling, which is an oxidative homodimerization of terminal alkynes. This reaction is often mediated by copper salts and an oxidant. To prevent this:
-
Avoid Copper Catalysts: If possible, choose a synthetic route that does not involve copper catalysts.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Protecting Groups: For more complex syntheses, protecting the terminal alkyne with a bulky group like a trialkylsilyl group can prevent Glaser coupling. This, however, requires additional protection and deprotection steps.[1]
Q4: How can I effectively purify this compound?
A4: Purification of this compound can be challenging due to its volatility and potential for thermal instability. The most common methods are:
-
Fractional Distillation: This is an effective method for separating this compound from impurities with different boiling points. It is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[3][4]
-
Column Chromatography: For removing non-volatile impurities or byproducts with similar boiling points, column chromatography on silica (B1680970) gel is a widely used technique.[5]
-
Extractive Work-up: A standard aqueous work-up can remove water-soluble impurities. However, care must be taken to avoid prolonged exposure to acidic or basic aqueous solutions.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted propargyl alcohol.
-
The isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC and allow it to proceed until the starting material is consumed. - Increase Temperature: If the reaction is slow at room temperature, gentle heating may be required. However, be cautious of thermal decomposition. - Optimize Catalyst: The choice and amount of catalyst can be critical. For acid-catalyzed esterification, a mild acid catalyst may be preferable to a strong acid to avoid side reactions. |
| Reagent Degradation | - Use Fresh Reagents: Ensure that the propargyl alcohol and acetylating agent are of high purity and have not degraded. Distill propargyl alcohol if necessary. |
| Moisture Contamination | - Use Anhydrous Conditions: Employ anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Loss during Work-up | - Careful Extraction: this compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent. - Avoid Harsh Conditions: Minimize contact time with acidic or basic aqueous solutions during washing steps. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
TLC or GC analysis shows multiple spots/peaks in addition to the product and starting materials.
-
The isolated product is impure.
Possible Causes and Solutions:
| Byproduct Type | Formation Pathway | Prevention Strategy |
| α,β-Unsaturated Aldehyde/Ketone | Meyer-Schuster Rearrangement | - Use mild, non-acidic reaction conditions. - If an acid catalyst is necessary, use a weaker acid or a Lewis acid. |
| Allene Derivatives | Isomerization | - Avoid excessive heat. - Choose a catalyst that does not promote isomerization. |
| 1,3-Diyne Dimers | Glaser Coupling | - Exclude oxygen by running the reaction under an inert atmosphere. - Avoid using copper-based catalysts. |
Data Presentation
The following table summarizes various methods for the synthesis of this compound derivatives, providing a comparison of reaction conditions and yields.
| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propargyl alcohol, Acetic anhydride | H₂SO₄ | - | Room Temp | - | 65 | [6] |
| 2 | But-3-yn-2-ol, Acetic anhydride | H₂SO₄ | - | Room Temp | - | 70 | [6] |
| 3 | 3-Methylpent-1-yn-3-ol, Acetic anhydride | H₂SO₄ | - | Room Temp | - | 63 | [6] |
| 4 | Oct-1-yn-3-ol, Acetic anhydride | H₂SO₄ | - | Room Temp | - | 60 | [6] |
| 5 | Propargyl alcohol, Heptanoic anhydride | H₂SO₄ | - | Room Temp | - | 78 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification with Acetic Anhydride
This protocol is adapted from a general procedure for the acylation of propargyl alcohols.[6]
Materials:
-
Propargyl alcohol
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add propargyl alcohol (1.0 eq).
-
Cool the flask in an ice bath and slowly add acetic anhydride (1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol provides a general guideline for the purification of this compound by fractional distillation.[3][4]
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source and pressure gauge
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently with a heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
-
Monitor the temperature throughout the distillation. A sharp drop in temperature indicates that the main fraction has been collected.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Mitigation strategies for common side reactions.
References
Technical Support Center: Catalyst Selection and Optimization for Propargyl Acetate Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on catalyst selection, reaction optimization, and troubleshooting for transformations involving propargyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for propargyl acetate transformations?
A1: A wide range of transition metal catalysts are effective for various transformations of this compound and its derivatives. The choice of catalyst is crucial as it dictates the reaction pathway and product selectivity. Common classes include:
-
Palladium Catalysts (Pd(0), Pd(II)): Used in cross-coupling reactions, cycloisomerizations, and annulations.[1][2]
-
Gold Catalysts (Au(I), Au(III)): Particularly effective for skeletal rearrangements and cycloisomerization reactions, often proceeding through gold-carbene intermediates or 1,3-acyloxy migration.[3][4]
-
Rhodium Catalysts (Rh(I), Rh(II)): Employed in hydrosilylation reactions, where π-acidic ligands can enhance catalytic turnover.[5]
-
Copper Catalysts (Cu(I), Cu(II)): Utilized in propargylic amination and click chemistry (CuAAC). The choice of copper salt and ligand is critical for yield and selectivity.[6]
-
Platinum Catalysts (Pt(II)): Used for rearrangement reactions, often considered synthetic equivalents of α-diazoketones.[3]
-
Lewis Acids (e.g., FeCl₃, ZnBr₂, BF₃·Et₂O): These can catalyze pathways such as the formation of furan-2-ones or propargylic substitutions.[6][7]
Q2: How do I choose the right catalyst and conditions for my desired transformation?
A2: Catalyst selection is dictated by the desired outcome. The diagram below provides a general decision-making framework. For specific transformations, consult the referenced literature. For example, a π-acidic Rh(I) catalyst is advantageous for α-specific syn-hydrosilylation[5], while AuCl₃ is effective for certain cycloisomerization reactions.[3] The choice of solvent and base is also critical; polar protic solvents like methanol (B129727) can enhance enantioselectivity in some copper-catalyzed aminations.[6]
Q3: My reaction is sensitive to solvent and base. What are some common systems?
A3: The choice of solvent and base is crucial and depends heavily on the specific reaction and catalyst system. Aprotic polar solvents like DMF, THF, and acetone (B3395972) are generally effective for SN2 reactions with propargyl halides.[8] For some copper-catalyzed reactions, polar protic solvents like methanol have been shown to improve both yield and enantioselectivity.[6] When selecting a base, its strength should be matched to the pKa of the nucleophile.[8] However, stronger bases like DBU can sometimes decrease yield and enantioselectivity.[6]
| Nucleophile Class | Common Bases | Common Solvents | Citation |
| Alcohols / Phenols | NaH, K₂CO₃, Et₃N | THF, DMF, CH₂Cl₂ | [8] |
| Amines | Et₃N, DBU, Cs₂CO₃ | CH₃CN, MeOH, CH₂Cl₂ | [6] |
| Thiols | NaH, K₂CO₃ | DMF, Acetone | [8] |
| Carbon Nucleophiles (e.g., Enoxysilanes) | (No base required) | CH₂Cl₂, CH₃CN | [6] |
Q4: I am having solubility issues with my propargyl-containing molecule. What can I do?
A4: Solubility can be a challenge, especially with PEGylated propargyl derivatives in aqueous buffers. If you encounter solubility issues, consider the following:
-
pH Adjustment: For molecules with acidic or basic functional groups, adjusting the buffer pH can significantly improve solubility. For instance, a propargyl-PEG-acid will be more soluble at a neutral or slightly basic pH (7.0 - 8.5) where the carboxylic acid is deprotonated.[9]
-
Organic Co-solvents: First, dissolve the compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF. Then, add this solution dropwise to the aqueous reaction buffer with gentle mixing. This prevents localized high concentrations that can cause precipitation. Keep the final concentration of the organic co-solvent to a minimum (typically ≤10% v/v).[9]
-
"Salting-Out" Effect: Be aware that high concentrations of certain salts can decrease the solubility of PEG-containing compounds in water.[9]
Troubleshooting Guide
Problem: Low or No Reaction Yield
A low or nonexistent yield is a common issue that can be resolved by systematically evaluating reagents, conditions, and catalyst activity.
References
- 1. Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Platinum- and gold-catalyzed rearrangement reactions of propargyl acetates: total syntheses of (-)-alpha-cubebene, (-)-cubebol, sesquicarene and related terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 7. Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Propargyl Acetate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving and controlling regioselectivity in reactions involving propargyl acetate (B1210297). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental design and problem-solving.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with propargyl acetate is giving a mixture of the propargyl and allenyl substitution products. How can I favor the formation of the desired propargyl product?
A1: Achieving high regioselectivity for the propargyl product often depends on controlling the reaction mechanism, which is heavily influenced by the choice of catalyst, ligands, and nucleophile. In palladium-catalyzed reactions, the formation of the propargyl product is typically favored when using monodentate phosphine (B1218219) ligands.[1] These ligands are believed to promote an inner-sphere nucleophilic attack on the propargyl-palladium intermediate.
Troubleshooting Steps:
-
Ligand Selection: Switch from bidentate to monodentate phosphine ligands. For example, using a ligand like MePhos can favor the propargyl isomer.[1]
-
Nucleophile Choice: "Soft" carbon nucleophiles (from pronucleophiles with pKa < 25) are more likely to attack the sp-hybridized carbon, leading to the propargyl product.[1][2]
-
Reaction Conditions: Systematically screen solvents and temperatures. Sometimes, less polar solvents can favor the propargyl product.
Q2: I am observing the allenic product as the major isomer. What factors promote the formation of allenes, and how can I leverage this?
A2: The formation of an allenic product is a common outcome in propargylic substitution reactions and can be favored under specific conditions.[3] In palladium catalysis, this often occurs through an SN2' pathway or via an allenyl-palladium intermediate.[1][4]
To selectively synthesize the allenyl product:
-
Ligand Choice: Bidentate ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can block the coordination of the nucleophile to the metal center, favoring an outer-sphere mechanism that leads to the allenic product.[1]
-
Catalyst System: Some catalyst systems are inherently biased towards allene (B1206475) formation. For instance, using PdCl2(dppf) without additional ligands in the reaction of propargyl acetates with organoaluminum reagents has been shown to produce multi-substituted allenes with high selectivity.
-
Substrate Structure: The steric and electronic properties of the substituents on the this compound can influence the regiochemical outcome.
Q3: My reaction is sluggish and giving low yields, along with poor regioselectivity. What should I check first?
A3: Low yields and poor selectivity can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Troubleshooting Workflow:
Caption: A stepwise guide to troubleshooting low yields and poor regioselectivity.
-
Reagent Purity: Ensure that the this compound, nucleophile, and solvents are pure and anhydrous. Impurities can poison the catalyst.
-
Inert Atmosphere: Many transition metal-catalyzed reactions are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Catalyst Loading: While catalytic amounts are used, too low a concentration can lead to an incomplete reaction. Consider a modest increase in catalyst loading.
Q4: Can I switch the regioselectivity of my reaction from propargylation to allenylation using the same starting materials?
A4: Yes, achieving regiodivergent synthesis is possible and is a powerful strategy in organic synthesis. The key is to modify the reaction conditions, most notably the ligand used in palladium-catalyzed reactions.[1][5]
-
From Propargyl to Allenyl Product: If you are obtaining the propargyl product with a monodentate ligand, switching to a bidentate ligand like dppe can often favor the formation of the allenyl product.[1]
-
Mechanism Control: The choice of ligand influences the reaction mechanism. Monodentate ligands may allow for an inner-sphere attack leading to propargylation, while bulky bidentate ligands can force an outer-sphere attack resulting in the allenic product.[1]
Data Presentation: Influence of Reaction Parameters on Regioselectivity
The tables below summarize quantitative data on how different factors influence the regiochemical outcome of reactions with propargyl derivatives.
Table 1: Ligand-Controlled Regioselectivity in the Palladium-Catalyzed Reaction of Propargylic Carbonates with Diaryl Acetonitrile Pronucleophiles [1][5]
| Entry | Ligand | Product Type | Regioselectivity (Propargyl:Allenyl) |
| 1 | dppe | 1,3-Dienyl (from allenyl intermediate) | High selectivity for dienyl product |
| 2 | MePhos | Propargyl | High selectivity for propargyl product |
Reaction conditions and specific yields can be found in the cited literature.
Table 2: Solvent Effects on the Kinetic Resolution of a this compound [4]
| Entry | Solvent | Selectivity (s) |
| 1 | THF | 3.8 |
| 2 | Dioxane | 3.9 |
| 3 | CH2Cl2 | 2.5 |
Selectivity factor 's' determined from the kinetic resolution. Higher values indicate better selectivity.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Multisubstituted Allenes from Propargyl Acetates [6]
This protocol describes the SN2' substitution reaction of organoaluminum reagents with propargyl acetates to yield allenes with high regioselectivity.
-
Materials:
-
This compound (0.5 mmol)
-
Organoaluminum reagent (0.4 mmol)
-
PdCl2(dppf) (1 mol%)
-
Anhydrous THF
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add PdCl2(dppf).
-
Add anhydrous THF, followed by the this compound and the organoaluminum reagent.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors that control the regiochemical outcome in reactions of this compound.
Diagram 2: Mechanistic Pathways in Palladium-Catalyzed Propargylic Substitution
Caption: Competing mechanistic pathways leading to propargyl and allenyl products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Regiodivergent Substitution of Propargylic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of Propargyl Acetate Reactions
Welcome to the Technical Support Center for the scale-up of propargyl acetate (B1210297) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common issues encountered during the transition from laboratory-scale experiments to larger production volumes.
Frequently Asked Questions (FAQs)
Q1: My propargyl acetate reaction yield has significantly dropped after scaling up. What are the potential causes?
Several factors can contribute to a decrease in yield during scale-up. The most common culprits include:
-
Inadequate Temperature Control: Exothermic reactions can lead to localized overheating in larger vessels, causing decomposition of starting materials or products.[1][2][3]
-
Poor Mixing Efficiency: What works in a small flask may not be effective in a large reactor, leading to "dead zones" with poor mass and heat transfer.[1][4][5]
-
Impurity Amplification: Minor side reactions at a small scale can become significant at a larger scale, consuming reagents and complicating purification.[1]
-
Reagent Addition Rate: The rate of reagent addition becomes more critical at scale to manage heat generation and maintain optimal concentration profiles.[6]
-
Moisture Sensitivity: If your reaction is sensitive to moisture, the increased surface area and longer reaction times at scale can lead to greater water contamination.[7]
Q2: I'm observing the formation of significant byproducts, particularly a dimer, in my scaled-up reaction. What is it and how can I prevent it?
The formation of a dimerized byproduct is likely due to Glaser coupling, an oxidative homocoupling of the terminal alkyne of this compound.[8] This is often catalyzed by trace amounts of copper and the presence of an oxidant (like air).[8]
Prevention Strategies:
-
Protecting Groups: Using a bulky protecting group like a trialkylsilyl group on the terminal alkyne can sterically hinder the coupling reaction.[8] This would necessitate additional protection and deprotection steps.
-
Use of Reducing Agents: If copper catalysis is involved in your primary reaction, adding an excess of a reducing agent can help keep the copper in the Cu(I) state and prevent the oxidation required for Glaser coupling.[8]
-
Degassing Solvents: Removing dissolved oxygen from your solvents by degassing can minimize oxidative side reactions.[9]
-
Low Temperature: Maintaining a low reaction temperature can help suppress the rate of this side reaction.[8]
Q3: How should I approach the scale-up of a this compound reaction to minimize risks?
A systematic approach is crucial for safe and successful scale-up. It is recommended to increase the scale incrementally, by a maximum of three-fold for each step, while carefully monitoring the reaction.[2]
Troubleshooting Guides
Issue 1: Poor Yield and Incomplete Conversion
If you are experiencing low yields or the reaction stalls, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure the purity of your this compound and other starting materials. Degradation of reagents can inhibit the reaction.[6][7]
-
Optimize Reaction Conditions: Re-evaluate the stoichiometry, temperature, and reaction time. What worked at a small scale may need adjustment for larger volumes.[7]
-
Improve Mixing: Assess the efficiency of your stirring mechanism. Mechanical stirrers may be necessary for larger vessels to ensure homogeneity.[1][4][5]
-
Monitor Temperature Internally: Use a thermocouple probe to monitor the internal reaction temperature, as it can differ significantly from the external bath temperature.[2][3]
Data Presentation
Table 1: General Parameters for Scale-Up Consideration
| Parameter | Small Scale (Lab) | Moderate Scale (Pilot) | Large Scale (Production) | Key Considerations for Scale-Up |
| Substrate Quantity | < 1 g | 1 - 15 g | > 15 g | Incremental increases are recommended (max 3-fold per step).[2] |
| Solvent Volume | < 25 mL | 25 - 500 mL | > 500 mL | Ensure sufficient solvent for heat transfer and to avoid high concentrations.[2] |
| Typical Concentration | 0.1 - 1.0 M | 0.1 - 0.5 M | 0.1 - 0.5 M | Lower concentrations can help manage exotherms.[2] |
| Vessel Volume | At least 2x reaction volume | At least 2x reaction volume | At least 2x reaction volume | Provides headspace for gas evolution and allows for quenching.[2][3] |
Experimental Protocols
Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
This protocol is essential for tracking the consumption of starting materials and the formation of this compound and any byproducts.
-
Sample Preparation: At various time points, carefully extract a small aliquot of the reaction mixture.
-
TLC Plate: Spot the aliquot onto a silica (B1680970) gel TLC plate alongside the starting materials (e.g., propargyl alcohol and acetic anhydride) and a reference standard of pure this compound, if available.
-
Eluent Selection: Choose an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between the starting materials, product, and any potential impurities.
-
Visualization: Visualize the spots under UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate. The disappearance of starting material spots and the appearance of the product spot indicate reaction progress.[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Workflow for this compound synthesis.
Caption: Glaser coupling side reaction pathway.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Collection - Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor - Organic Process Research & Development - Figshare [figshare.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Copper Catalysts from Propargyl Acetate Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from propargyl acetate (B1210297) click reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
Residual copper catalysts can be detrimental for several reasons. Copper ions can exhibit cytotoxicity, which is a major concern for biological applications and in drug development.[1] Furthermore, they can interfere with downstream processes, such as fluorescence-based assays, and catalyze undesired side reactions. For regulatory approval in drug development, minimizing copper content to parts-per-million (ppm) levels is often mandatory.[1]
Q2: What are the most common methods for removing copper catalysts from small molecule click reactions like those involving propargyl acetate?
The most prevalent methods for small molecule purification after a CuAAC reaction include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction of the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium (B1175870) chloride.[1] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.
-
Solid-Phase Scavenging: This technique utilizes solid-supported scavengers, such as silica-based resins with functional groups that selectively bind to copper.[1] The copper-bound resin is then easily removed by filtration.
-
Silica (B1680970) Gel Chromatography: Standard flash column chromatography can be effective in removing polar copper salts, which adhere to the silica gel while the desired less-polar product is eluted.[1]
-
Precipitation: In some cases, the copper catalyst can be precipitated as an insoluble salt (e.g., copper(II) hydroxide (B78521) by adding a base) and removed by filtration.[1]
Q3: How do I choose the best copper removal method for my this compound-derived triazole?
The optimal method depends on the specific properties of your product, the scale of the reaction, and the required level of purity. For many small organic molecules, a combination of an aqueous wash with a chelating agent followed by silica gel chromatography is a robust approach. Solid-phase scavengers are particularly useful for products that are sensitive to aqueous conditions or when a very low level of copper contamination is required.
Q4: My triazole product seems to have a high affinity for copper, making it difficult to remove. What can I do?
1,2,3-triazoles themselves can act as chelating agents for copper, which can make its removal challenging.[2][3] In such cases, using a stronger chelating agent in your aqueous wash or employing a highly efficient solid-phase scavenger is recommended. Increasing the number of aqueous washes or the amount of scavenger resin can also be effective.
Troubleshooting Guides
Problem 1: Persistent blue or green color in the organic layer after aqueous EDTA wash.
-
Possible Cause: Incomplete chelation and extraction of copper ions.
-
Solution:
-
Increase EDTA Concentration: Ensure you are using a sufficient excess of EDTA relative to the copper catalyst.
-
Adjust pH: The chelating ability of EDTA is pH-dependent. Adjusting the pH of the aqueous EDTA solution to ~8 can improve its efficacy.
-
Increase Mixing: Ensure vigorous mixing during the liquid-liquid extraction to maximize contact between the organic and aqueous phases.
-
Multiple Washes: Perform multiple washes with the aqueous EDTA solution until the blue/green color is no longer visible in the aqueous layer.
-
Problem 2: Low product yield after purification.
-
Possible Cause 1: Product loss during aqueous extractions due to partial water solubility.
-
Solution: Before the aqueous workup, dilute the reaction mixture with a larger volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If the product has significant water solubility, consider using a solid-phase scavenger to avoid aqueous washes.
-
-
Possible Cause 2: Product adsorption onto the solid support (silica gel or scavenger resin).
-
Solution: For silica gel chromatography, try using a more polar eluent system. For scavenger resins, consult the manufacturer's instructions for optimal elution conditions. Performing a small-scale test to screen for the best purification method with minimal product loss is advisable.
-
Problem 3: The click reaction did not go to completion, complicating purification.
-
Possible Cause: Inactive catalyst, impure reagents, or suboptimal reaction conditions.
-
Solution:
-
Catalyst Activity: Ensure your copper(I) source is not oxidized. If using a Cu(II) salt with a reducing agent like sodium ascorbate (B8700270), use a freshly prepared ascorbate solution.[4]
-
Degas Solvents: Remove dissolved oxygen from the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst, as oxygen can deactivate the Cu(I) catalyst.[4]
-
Reagent Purity: Use purified starting materials (this compound and the corresponding azide).
-
Optimize Conditions: If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 40-60 °C) and monitoring the progress by TLC or LC-MS.[4]
-
Data Presentation: Comparison of Copper Removal Methods
The following table summarizes the typical efficiency of common copper removal techniques for small molecule click chemistry products. The values are representative and can vary depending on the specific reaction conditions and product properties.
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash with EDTA | 10 - 100 ppm | 5 - 15% | Inexpensive and straightforward. | Can be less effective for products that chelate copper strongly; may lead to product loss if the product is water-soluble. |
| Solid-Phase Scavengers (e.g., SiliaMetS® Thiourea, QuadraSil™) | < 10 ppm | 1 - 5% | High efficiency and selectivity; simple filtration-based workup; suitable for automated synthesis.[1][5] | Higher cost compared to simple aqueous washes. |
| Silica Gel Chromatography | 50 - 200 ppm | 10 - 20% | Can simultaneously purify the product from other organic impurities. | May not be sufficient as a standalone method for achieving very low copper levels; potential for product loss on the column. |
| Precipitation | > 100 ppm | Variable | Simple and fast. | Generally less effective for achieving low ppm levels of copper; co-precipitation of the product can occur. |
Experimental Protocols
Protocol 1: General Procedure for a this compound Click Reaction
This protocol describes a general method for the CuAAC reaction between this compound and an azide (B81097).
Materials:
-
This compound
-
Azide compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of t-BuOH/water or DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[4]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents) to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
Protocol 2: Copper Removal using Aqueous EDTA Wash
Procedure:
-
Upon reaction completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA (disodium or tetrasodium (B8768297) salt) (3 x 50 mL for a ~100 mL organic layer).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, further purify the product by silica gel chromatography.
Protocol 3: Copper Removal using a Solid-Phase Scavenger (e.g., SiliaMetS® Thiourea)
Procedure:
-
Once the click reaction is complete, add the solid scavenger resin (typically 3-5 equivalents relative to the copper catalyst) directly to the reaction mixture.
-
Stir the suspension at room temperature for 1-4 hours. The optimal time may vary depending on the specific scavenger and reaction conditions.
-
Filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Mandatory Visualization
Caption: Experimental workflow for a this compound click reaction and subsequent purification.
Caption: Troubleshooting guide for low yield in this compound click reactions.
References
Technical Support Center: Propargyl Acetate Storage and Handling
Welcome to the Technical Support Center for propargyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to ensure the stable storage and optimal performance of propargyl acetate in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the potential polymerization of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: My previously clear, low-viscosity this compound now appears viscous, has changed color, or contains solid particles. What is happening?
A1: Increased viscosity, color change (e.g., to a yellow or brown hue), or the formation of solids are strong indicators that your this compound has begun to polymerize. This compound, due to its terminal alkyne and ester functionalities, can undergo polymerization through two primary mechanisms:
-
Free-Radical Polymerization: This is a common pathway for vinyl and acetylenic monomers. It can be initiated by heat, UV light, or the presence of radical species like peroxides. This process leads to the formation of poly(this compound), which can significantly increase the viscosity of the sample.
-
Oxidative Coupling (Glaser-Hay Coupling): The terminal alkyne group of this compound can undergo a coupling reaction in the presence of oxygen and catalytic amounts of certain metals, particularly copper, to form dimers and oligomers. This can also lead to an increase in viscosity and the formation of byproducts.
Q2: What are the primary factors that trigger the polymerization of this compound during storage?
A2: The spontaneous polymerization of this compound is typically initiated by one or more of the following factors:
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to initiate free-radical polymerization.
-
Exposure to Light: UV radiation can generate free radicals, which can then initiate a polymerization chain reaction.
-
Presence of Oxygen: Oxygen can contribute to the formation of peroxides, which are potent initiators of free-radical polymerization. Additionally, oxygen is a key component in the Glaser-Hay oxidative coupling pathway.
-
Contamination with Impurities: Impurities such as metal ions (especially copper), peroxides from other sources (e.g., contaminated solvents), or dust particles can act as initiators or catalysts for polymerization.
-
Improper Storage Container: Using containers made of incompatible materials or with poorly sealing caps (B75204) can introduce contaminants and oxygen.
Q3: What are the ideal storage conditions to prevent the polymerization of this compound?
A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[1] For shorter-term use, a refrigerator at 2-8°C can be acceptable.
-
Light: Store in an amber or opaque container to protect it from light.
-
Atmosphere: For long-term storage, it is best to store under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Container: Use a clean, dry, glass container with a tightly sealing cap to prevent moisture and air ingress.
-
Purity: Use high-purity this compound, as impurities can accelerate decomposition.
Q4: Should I add a polymerization inhibitor to my this compound for storage?
A4: For long-term storage or if the material will be subjected to conditions that might promote polymerization (e.g., repeated warming and cooling cycles), the addition of a free-radical inhibitor is recommended. Common types of inhibitors for acetylenic and vinyl monomers include:
-
Phenolic Inhibitors: Examples include hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ). These are effective free-radical scavengers. It is important to note that many phenolic inhibitors require the presence of a small amount of dissolved oxygen to be effective.
-
Other Radical Scavengers: Other classes of inhibitors, such as certain phenothiazines, may also be effective.
The choice and concentration of the inhibitor should be carefully considered based on the intended application, as it may need to be removed before use.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Increased viscosity or gel formation in the this compound container. | Spontaneous polymerization has occurred. | Immediate Action: Immediately move the container to a cold, dark environment (e.g., a freezer) to slow down the reaction. Investigation: Review the storage history of the vial. Was it exposed to elevated temperatures, light, or left open? Resolution: If the material is only slightly viscous, it may be possible to purify it by vacuum distillation (ensure to use a proper setup and add a polymerization inhibitor to the distillation flask). If the material has significantly polymerized or solidified, it should be disposed of as hazardous waste according to your institution's guidelines. |
| Inconsistent or unexpected results in experiments using this compound. | The purity of the this compound may have been compromised by the formation of oligomers or other degradation products. | Investigation: Check the purity of your this compound stock using an appropriate analytical method (see Protocol 3 below for a general GC-MS approach). Resolution: If the presence of oligomers or impurities is confirmed, it is recommended to use a fresh, unopened bottle of high-purity this compound for your experiments to ensure reproducibility. |
| Pressure buildup observed in the container. | This could be a sign of gas evolution from decomposition or an exothermic polymerization reaction. | Immediate Action: Handle with extreme caution in a chemical fume hood. Cool the container in an ice bath to reduce the internal pressure. Do not attempt to open a container that is visibly bulging. Resolution: Once cooled, very slowly and carefully vent the container. If polymerization is suspected, stabilize the material by adding a radical inhibitor if possible, and plan for its disposal. |
Data Presentation: Polymerization Prevention Strategies
| Polymerization Pathway | Initiators / Catalysts | Primary Prevention Method | Secondary Prevention Methods |
| Free-Radical Polymerization | Heat, UV light, Peroxides, Other radical sources | Storage at low temperature (≤ -20°C) | - Use of UV-blocking (amber) containers- Addition of a free-radical inhibitor (e.g., MEHQ, Hydroquinone) |
| Oxidative Coupling (Glaser-Hay) | Oxygen, Copper (Cu⁺/Cu²⁺) and other metal ions | Storage under an inert atmosphere (Argon or Nitrogen) | - Use of high-purity material free from metal contamination- Avoidance of contact with copper or brass fittings and equipment |
Experimental Protocols
Protocol 1: Visual Inspection and Qualitative Assessment of Polymerization
-
Objective: To quickly assess the physical state of this compound.
-
Procedure:
-
Before opening, visually inspect the container in a well-lit area. Note any color changes from the expected clear, colorless liquid.
-
Gently tilt the container to observe the viscosity. Compare its flow characteristics to that of a known pure solvent like water or ethanol. Look for any gel-like consistency or the presence of solid particles.
-
Record your observations, including the date and storage conditions. Any deviation from a clear, mobile liquid suggests potential polymerization.
-
Protocol 2: Accelerated Stability Test for Evaluating Inhibitors
-
Objective: To compare the effectiveness of different storage conditions or inhibitors in preventing polymerization under thermal stress.
-
Methodology:
-
Sample Preparation: In a controlled environment (e.g., a glove box), prepare several small (1-2 mL) aliquots of high-purity this compound in clean glass vials.
-
Control Group: Vials with only this compound.
-
Test Groups: Vials containing this compound with varying concentrations of a selected inhibitor (e.g., 50, 100, 200 ppm of MEHQ).
-
-
Storage: Tightly seal the vials and place them in a controlled-temperature oven at an elevated temperature (e.g., 40°C). Place an identical set of vials in a freezer (-20°C) as a long-term reference.
-
Time-Point Analysis: At specified intervals (e.g., 1, 2, 4, 8 weeks), remove one vial from each group in the oven.
-
Evaluation:
-
Allow the vials to cool to room temperature.
-
Perform a visual inspection (Protocol 1).
-
Analyze the samples for the presence of oligomers using GC-MS (see Protocol 3) or for changes in thermal properties using Differential Scanning Calorimetry (DSC). An exothermic peak in a DSC scan can indicate residual potential for polymerization.[1][2]
-
-
Data Analysis: Compare the extent of polymerization in the test groups to the control group to determine the effectiveness of the inhibitor.
-
Protocol 3: Detection of Oligomers by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To detect the presence of dimers, trimers, and other low-molecular-weight oligomers of this compound.
-
Methodology:
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., acetonitrile (B52724) or dichloromethane) to a concentration appropriate for your instrument (e.g., ~1 mg/mL).
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for separating compounds of moderate polarity and boiling point (e.g., a DB-5 or equivalent).
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan a mass range that will encompass the monomer and expected oligomers (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the peak for the this compound monomer (molecular weight: 98.1 g/mol ).
-
Search the chromatogram for peaks at later retention times.
-
Analyze the mass spectra of these later-eluting peaks. Look for molecular ions or fragmentation patterns consistent with dimers (M.W. 196.2), trimers (M.W. 294.3), and higher oligomers.
-
-
Mandatory Visualizations
References
Technical Support Center: Propargyl Acetate Bioconjugation
Welcome to the technical support center for propargyl acetate (B1210297) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is propargyl acetate and why is it used in bioconjugation?
This compound is a small molecule containing a terminal alkyne group and an acetate ester. The terminal alkyne serves as a reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which allows for the efficient and specific formation of a stable triazole linkage with an azide-modified biomolecule. The small size of this compound can be advantageous in minimizing disruption to the biological system being studied.
Q2: What are the primary challenges when using this compound for bioconjugation?
The main challenges associated with this compound in bioconjugation are:
-
Low reaction yield: This can be due to a variety of factors, including suboptimal reaction conditions, catalyst inefficiency, or degradation of reagents.
-
Instability of the acetate ester: The ester bond is susceptible to hydrolysis, especially in aqueous buffers and biological media containing esterase enzymes. Premature cleavage of the acetate group will render the molecule unreactive in the desired conjugation.
-
Side reactions: The alkyne group can undergo side reactions such as homocoupling (Glaser coupling), and the acetate group could potentially act as a leaving group under certain conditions.
Q3: How can I improve the yield of my this compound bioconjugation reaction?
To improve the yield of your CuAAC reaction, consider the following:
-
Optimize reagent concentrations: A slight excess of the alkyne or azide (B81097) component can help drive the reaction to completion.
-
Ensure catalyst activity: The active catalyst is Cu(I). Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess to maintain the copper in its +1 oxidation state. De-gas your reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Use a copper ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst, improve reaction efficiency, and protect biomolecules from oxidative damage.[1]
-
Control the pH: The optimal pH for CuAAC is typically between 7 and 8.5.[2]
Q4: How do I prevent the premature cleavage of the acetate group?
The acetate ester of this compound can be hydrolyzed by esterase enzymes present in biological samples. To mitigate this:
-
Work at low temperatures: Performing the reaction at 4°C can reduce the activity of esterases.
-
Minimize incubation time: Optimize your reaction to proceed as quickly as possible.
-
Use esterase inhibitors: A cocktail of esterase inhibitors can be added to your reaction mixture to prevent enzymatic cleavage of the acetate group. Common inhibitors include phenylmethylsulfonyl fluoride (B91410) (PMSF) and diisopropylfluorophosphate (DFP).[3]
Q5: How can I test if my this compound is being hydrolyzed?
You can monitor the stability of this compound in your specific biological medium by incubating it under the same conditions as your bioconjugation reaction (without the other reactants). At various time points, you can analyze the sample using techniques like HPLC or LC-MS to detect the presence of propargyl alcohol, the hydrolysis product.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioconjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | • Ensure all buffers are thoroughly degassed before use. • Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). • Increase the concentration of the reducing agent. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of this compound: The acetate ester has been cleaved by esterases in the biological sample, rendering the alkyne unreactive. | • Add a broad-spectrum esterase inhibitor cocktail to the reaction mixture. • Perform the reaction at a lower temperature (e.g., 4°C) to reduce enzyme activity. • Minimize the reaction time. | |
| Impure Reagents: The this compound or the azide-containing molecule is of low purity or has degraded. | • Verify the purity of your starting materials using techniques like NMR or mass spectrometry. • Use fresh, high-quality reagents. | |
| Suboptimal Reagent Ratios: The stoichiometry of the reactants, catalyst, and ligand is not optimal. | • Titrate the concentrations of the alkyne, azide, copper, and ligand to find the optimal ratio for your system. A slight excess of one of the coupling partners is often beneficial. | |
| Formation of Precipitate | Insoluble Copper Species: The copper catalyst or its complexes are precipitating out of solution. | • Use a copper-chelating ligand like THPTA or TBTA to improve the solubility and stability of the copper catalyst.[1] • Ensure that your buffer is compatible with the copper catalyst. Phosphate buffers can sometimes cause precipitation.[4] |
| Product Insolubility: The final bioconjugate is not soluble in the reaction buffer. | • Try a different buffer system or add a co-solvent (e.g., DMSO, DMF) to improve solubility. | |
| Side Product Formation | Alkyne Homocoupling (Glaser Coupling): Two alkyne molecules react with each other in the presence of Cu(II) and oxygen. | • Ensure a sufficient excess of the reducing agent to keep the copper in the Cu(I) state. • Thoroughly degas all solutions and maintain an inert atmosphere. |
| Biomolecule Damage: The biomolecule is being damaged by reactive oxygen species (ROS) generated by the copper catalyst. | • Use a biocompatible copper ligand such as THPTA. • Keep the reaction time as short as possible. • Consider adding a ROS scavenger to the reaction. |
Data Presentation
The following table summarizes typical reaction parameters for CuAAC reactions. Note that optimal conditions will vary depending on the specific biomolecule and azide partner.
| Parameter | Typical Range | Notes |
| This compound Concentration | 10 µM - 1 mM | Higher concentrations generally lead to faster reaction rates. |
| Azide Concentration | 10 µM - 1.2 mM | A slight excess relative to the limiting reagent can improve yield. |
| Molar Ratio (Alkyne:Azide) | 1:1 to 1:1.2 | An excess of one reactant can drive the reaction to completion. |
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | The reducing agent should be in excess (5-10 fold) of the copper. |
| Copper(I) Concentration | 50 µM - 1 mM | Higher concentrations can increase the reaction rate but may also lead to protein precipitation or degradation. |
| Ligand | THPTA, TBTA | Typically used at a 2-5 fold excess to copper. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS or other analytical techniques. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help maintain biomolecule stability and reduce esterase activity. |
| pH | 7.0 - 8.5 | Optimal pH for CuAAC. |
| Typical Yield | 60-95% | Highly dependent on the specific substrates and reaction conditions. |
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general starting point for the conjugation of a biomolecule containing an azide group with this compound.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Esterase inhibitor cocktail (optional)
-
Desalting column or size-exclusion chromatography (SEC) system for purification
-
LC-MS for reaction monitoring and characterization
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule solution.
-
If using, add the esterase inhibitor cocktail according to the manufacturer's instructions.
-
Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the biomolecule.
-
In a separate tube, prepare the copper-ligand complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for a few minutes.
-
Add the copper-ligand complex to the biomolecule-propargyl acetate mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
The reaction progress can be monitored by LC-MS to determine the extent of conjugation.
-
-
Purification:
-
Upon completion, remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column or by performing SEC.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Confirm the successful conjugation and determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low or no yield in this compound bioconjugation.
Caption: Simplified workflow of the CuAAC reaction for this compound bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl Acetate Reactions: A Technical Support Guide to Solvent Selection
Welcome to our Technical Support Center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the critical role of solvent choice in propargyl acetate (B1210297) reactions. By understanding how different solvents influence reaction outcomes, you can optimize your syntheses for higher yields, better selectivity, and fewer side products.
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent affect my propargyl acetate reaction?
A1: Solvent polarity plays a crucial role in reaction kinetics and mechanism.[1] For reactions involving polar intermediates or transition states, polar solvents can offer better stabilization, thus accelerating the reaction rate.[1] Conversely, nonpolar solvents may be preferable for reactions with nonpolar transition states. In SN2 reactions, which are common for this compound, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often favored. These solvents can dissolve the reactants and reagents but do not strongly solvate the nucleophile, leaving it more reactive. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[2]
Q2: I'm observing a low yield in my Sonogashira coupling of this compound. Could the solvent be the issue?
A2: Absolutely. The choice of solvent in a Sonogashira coupling is critical and can significantly impact the yield.[2] While a variety of solvents can be used, the ideal one must effectively dissolve the aryl halide, the copper acetylide, the palladium complex, and the base.[2] In some cases, a polar aprotic solvent like DMF or DMSO can enhance the reaction rate by solvating the catalyst and reactants effectively.[3] However, in other systems, a nonpolar solvent like toluene (B28343) may give a better yield, potentially by preventing the displacement of essential ligands from the palladium complex.[2] If you are experiencing low yields, a solvent screen is highly recommended. Also, ensure your solvent is anhydrous and degassed, as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[4]
Q3: Can I perform an A3 coupling reaction with this compound without a traditional organic solvent?
A3: Yes, the A3 coupling (aldehyde-alkyne-amine) is well-known for its adaptability to green chemistry principles.[5] Many A3 coupling reactions can be successfully performed in water or even under solvent-free conditions.[6][7] These approaches not only reduce the environmental impact but can also lead to excellent yields, sometimes superior to those obtained in conventional organic solvents.[8] The choice between using water or no solvent may depend on the specific substrates and catalyst used.
Q4: In the Nicholas reaction, I'm getting a significant amount of homodimerization of my propargyl alcohol precursor. How can I minimize this side reaction?
A4: Homodimerization in the Nicholas reaction, where the cobalt-stabilized propargyl cation reacts with the starting propargyl alcohol, is a common side reaction.[9] To mitigate this, consider using a Co₂(CO)₆-complexed propargyl ether (e.g., methyl propargyl ether) instead of the corresponding alcohol.[9][10] This modification can significantly improve the yield of the desired product by reducing the concentration of the nucleophilic propargyl alcohol. The choice of a non-polar, poorly solvating solvent like dichloromethane (B109758) can sometimes exacerbate this issue, as it may promote intermolecular hydrogen bonding between the propargyl alcohol molecules.[3]
Troubleshooting Guides
Sonogashira Coupling
| Issue | Possible Cause (Solvent-Related) | Troubleshooting Steps |
| Low or No Yield | - Inappropriate solvent polarity for the specific substrate and catalyst system. - Poor solubility of reactants or catalyst. - Solvent-induced catalyst decomposition (e.g., formation of palladium black).[4] | - Perform a solvent screen with a range of polar aprotic (e.g., DMF, THF, acetonitrile) and nonpolar (e.g., toluene) solvents.[2] - For reactions with polar substrates, consider a more polar solvent. - If palladium black is observed, switch to a different solvent (e.g., if using THF, try toluene or DMF).[4] - Ensure the solvent is anhydrous and thoroughly degassed to prevent side reactions.[4] |
| Glaser Homocoupling | - Presence of oxygen in the solvent. | - Rigorously degas the solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. - Use freshly distilled, anhydrous solvents. |
| Slow Reaction Rate | - The solvent may be too viscous or may not be effectively solvating the transition state. | - Consider a solvent with a lower viscosity. - If using a nonpolar solvent, a switch to a polar aprotic solvent might increase the rate. |
A3 Coupling
| Issue | Possible Cause (Solvent-Related) | Troubleshooting Steps |
| Low Yield | - In a solvent-based system, the solvent may not be optimal for the catalyst's activity or the stability of the iminium ion intermediate. | - Screen different solvents, including water, polar aprotic solvents (e.g., DMF), and alcohols (e.g., ethanol).[6] - Consider running the reaction under solvent-free conditions, which often provides excellent yields.[8] |
| Reaction Stalls | - Precipitation of the catalyst or reactants in the chosen solvent. | - Select a solvent that ensures all components remain in solution throughout the reaction. - If running solvent-free, ensure adequate mixing. |
| Formation of Side Products | - The solvent may promote side reactions of the aldehyde or amine. | - Switching to a less reactive solvent or running the reaction neat may reduce side product formation. |
Nicholas Reaction
| Issue | Possible Cause (Solvent-Related) | Troubleshooting Steps |
| Low Yield | - The solvent may be too nucleophilic and compete with the desired nucleophile. - The solvent may not adequately stabilize the cobalt-complexed propargyl cation. | - Use a non-nucleophilic, relatively non-polar solvent such as dichloromethane (DCM) or toluene.[11] - A range of ethereal and hydrocarbon solvents can also be effective.[3] |
| Homodimerization | - A poorly solvating solvent may encourage intermolecular interactions between propargyl alcohol molecules.[3] | - While counterintuitive, a slightly more coordinating solvent might disrupt the intermolecular hydrogen bonding that leads to dimerization. - The primary solution is often to switch from a propargyl alcohol to a propargyl ether.[9][10] |
| Decomposition of the Cobalt Complex | - Use of protic or highly polar solvents can lead to the decomposition of the dicobalt hexacarbonyl complex. | - Strictly use anhydrous, non-protic solvents. |
Data Presentation
Table 1: Solvent Effects on Sonogashira Coupling Yields (Representative Data)
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |
| Toluene | 2.4 | ~70% | [2] |
| Tetrahydrofuran (THF) | 7.6 | Variable, can be moderate to high | [12] |
| Acetonitrile (MeCN) | 37.5 | Moderate to high | [13] |
| N,N-Dimethylformamide (DMF) | 36.7 | Can be low (~20%) or high depending on the system | [2] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Often high | [3] |
Note: Yields are highly dependent on the specific substrates, catalyst, base, and reaction conditions.
Table 2: Solvent Screening for a Model A3 Coupling Reaction (Representative Data)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | 80 | 8 | 95 | [6] |
| Ethanol | 80 | 8 | 87 | [6] |
| DMF | 80 | 8 | 86 | [6] |
| Toluene | 80 | 8 | 60 | [6] |
| DMSO | 80 | 8 | 59 | [6] |
| Neat (Solvent-free) | 80 | 12 | 50 | [6] |
Based on the reaction of benzaldehyde, phenylacetylene, and morpholine.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and CuI (0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents: Add the chosen anhydrous, degassed solvent (5 mL) via syringe. Then, add this compound (1.2 mmol) and a suitable base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for A3 Coupling with this compound
-
Setup: In a vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), this compound (1.0 mmol), and the chosen catalyst (e.g., CuI, 5-10 mol%).
-
Solvent Addition (if applicable): Add the selected solvent (e.g., water, 5 mL). For solvent-free conditions, proceed to the next step.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 80 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
Protocol 3: General Procedure for the Nicholas Reaction
-
Complexation: In a flask under an inert atmosphere, dissolve the propargyl alcohol precursor to your this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol) and stir at room temperature until the complexation is complete (monitored by TLC).
-
Cation Formation and Nucleophilic Attack: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add a Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol) to generate the stabilized propargyl cation. Then, add the nucleophile.
-
Reaction: Allow the reaction to proceed, slowly warming to room temperature if necessary. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, wash with brine, and dry over Na₂SO₄.
-
Decomplexation: The resulting cobalt-complexed product can be decomplexed using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetone (B3395972) to yield the final product.
Visualizations
Caption: Workflow for a typical Sonogashira coupling reaction.
Caption: Decision-making logic for solvent selection in this compound reactions.
References
- 1. phytojournal.com [phytojournal.com]
- 2. books.lucp.net [books.lucp.net]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
Propargyl Acetate vs. Propargyl Bromide in Nucleophilic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a propargyl moiety is a critical step in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The choice of the propargylating agent is paramount to the success of these synthetic endeavors. This guide provides an objective comparison of two common propargylating agents, propargyl acetate (B1210297) and propargyl bromide, in the context of nucleophilic substitution reactions. This analysis is supported by experimental data to inform the selection of the most appropriate reagent for specific synthetic applications.
Executive Summary
Propargyl bromide is a highly reactive electrophile that readily participates in nucleophilic substitution reactions under mild, base-catalyzed conditions. Its high reactivity is attributed to the excellent leaving group ability of the bromide ion. In contrast, propargyl acetate is a less reactive analogue, typically requiring Lewis acid or transition metal catalysis to achieve efficient substitution. The poorer leaving group ability of the acetate ion necessitates harsher reaction conditions or activation to facilitate the displacement by a nucleophile. The choice between these two reagents represents a trade-off between reactivity and stability, with propargyl bromide being more reactive but also a lachrymator and less stable, while this compound is more stable but requires activation for effective use.
Reactivity and Leaving Group Ability
The fundamental difference in the reactivity of propargyl bromide and this compound in nucleophilic substitution lies in the nature of their respective leaving groups. In a typical SN2 reaction, the rate is dependent on the concentration of both the nucleophile and the substrate, and is sensitive to the ability of the leaving group to depart.
A good leaving group is a weak base, as it can stabilize the negative charge it carries after bond cleavage. Bromide (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore an excellent leaving group. Conversely, the acetate ion (CH₃COO⁻) is the conjugate base of a weaker acid, acetic acid (CH₃COOH), making it a significantly poorer leaving group.[1] This difference in leaving group ability dictates that the displacement of bromide by a nucleophile is kinetically more favorable than the displacement of acetate.
Performance in Nucleophilic Substitution: Experimental Data
The following tables summarize representative experimental data for the N-propargylation of amines and O-propargylation of phenols using propargyl bromide and this compound. It is important to note that while propargyl bromide is effective under simple base-catalyzed conditions, this compound generally requires the use of a catalyst to achieve comparable yields.
Table 1: N-Propargylation of Amines
| Electrophile | Nucleophile | Conditions | Reaction Time | Yield (%) | Reference |
| Propargyl Bromide | Aniline (B41778) | K₂CO₃, DMF | 6 h | 83-87 | Organic Syntheses Procedure |
| This compound | Various Amines | InCl₃ (catalyst) | Not Specified | High Yields | Request PDF |
Table 2: O-Propargylation of Phenols
| Electrophile | Nucleophile | Conditions | Reaction Time | Yield (%) | Reference |
| Propargyl Bromide | Substituted Phenols | K₂CO₃, Acetone | 5 h | 78-85 | PubMed Central |
| This compound | Phenols | Lewis Acid (e.g., ZnCl₂) | Not Specified | Good to Excellent | Request PDF |
As the data indicates, propargyl bromide consistently provides high yields in the presence of a simple base. This compound, however, is most effectively employed with a Lewis acid catalyst to facilitate the departure of the acetate leaving group.
Experimental Protocols
N-Propargylation of Aniline with Propargyl Bromide
Reference: Organic Syntheses, Coll. Vol. 10, p.70 (2004); Vol. 79, p.159 (2002).
Procedure:
-
An oven-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a rubber septum is charged with aniline (4.0 equiv), potassium carbonate (2.0 equiv), and N,N-dimethylformamide (DMF).
-
The mixture is stirred for 5 minutes at room temperature.
-
A solution of propargyl bromide (1.0 equiv, 80% in toluene) in DMF is added dropwise to the flask.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The reaction mixture is filtered, and the filtrate is washed with brine.
-
The aqueous phase is extracted with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford N-(2-propynyl)aniline.
InCl₃-Catalyzed Nucleophilic Substitution of this compound with Amines
Reference: Based on the general procedure described in ChemInform Abstract: Nucleophilic Substitution of Secondary Alkyl-Substituted Propargyl Acetates: An Economic and Practical Indium Trichloride Catalyzed Access.
General Procedure:
-
To a solution of the secondary alkyl-substituted this compound (1.0 equiv) and the amine nucleophile (1.2 equiv) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) is added indium(III) chloride (InCl₃, 0.1 equiv) at room temperature.
-
The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired propargylated amine.
Mechanistic Diagrams
Caption: Sₙ2 mechanism for propargyl bromide vs. This compound.
Caption: General experimental workflows for propargylation.
Conclusion
In nucleophilic substitution reactions, propargyl bromide demonstrates superior reactivity over this compound due to the excellent leaving group ability of the bromide ion. This allows for efficient propargylation of a wide range of nucleophiles under simple base-catalyzed conditions. This compound, while more stable and easier to handle, generally requires activation by a Lewis acid or transition metal catalyst to achieve synthetically useful yields.
For drug development professionals and researchers, the choice between these reagents will depend on the specific requirements of the synthetic route. When high reactivity and mild, catalyst-free conditions are desired, and the potential hazards of propargyl bromide can be safely managed, it is the reagent of choice. When the substrate is sensitive to strong bases or when a more stable and less hazardous reagent is preferred, this compound, in conjunction with an appropriate catalytic system, offers a viable alternative.
References
Comparing propargyl acetate with other terminal alkynes in click chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2] Central to this reaction is the choice of the terminal alkyne. This guide provides a comprehensive comparison of propargyl acetate (B1210297) with other common terminal alkynes, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Performance Comparison of Terminal Alkynes in CuAAC
Propargyl compounds, including propargyl acetate, are widely used in CuAAC reactions and represent an excellent balance of reactivity, ease of incorporation into molecules, and cost-effectiveness.[3] While there are only modest differences in the reactivity of many common terminal alkynes when effective copper-ligand catalyst systems are employed, certain structural features can influence reaction kinetics.[3]
Electronically activated alkynes, such as propiolamides, tend to exhibit slightly higher reactivity.[3] Conversely, simple aliphatic and aromatic alkynes are generally slower to react.[3][4] The acidity of the terminal alkyne's C-H bond has also been shown to correlate with higher reactivity in CuAAC reactions.[5]
The following table summarizes the performance of various terminal alkynes in a typical CuAAC reaction, providing a quantitative basis for comparison.
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) | Notes |
| Propargyl Ethers (e.g., this compound) | ~5 - 7 | ~15 - 20 | Good balance of reactivity and stability.[1][3] |
| N,N-dimethylpropargylamine | ~5 | ~15 | Fast reacting propargyl derivative.[1] |
| N,N-diethylpropargylamine | ~6 | ~18 | Similar to the dimethyl derivative.[1] |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 | Another reactive propargyl amine.[1] |
| Propargyl Alcohol | Reasonably well reacting | - | A common and effective alkyne.[3] |
| Propiolamide | Fastest | - | Slightly more reactive than propargyl ethers, but may undergo Michael addition.[3] |
| N-propargylamide | Reasonably well reacting | - | Good reactivity.[3] |
| Aromatic Alkynes (e.g., Phenylacetylene) | Slower | - | Generally less reactive than propargyl derivatives.[3] |
| Aliphatic Alkynes (e.g., Hex-1-yne) | Slower (e.g., full conversion in 3h) | - | Typically the least reactive among the common alkynes.[3][4] |
Data is extrapolated and compiled from multiple sources for comparative purposes. Reaction conditions can significantly influence these times.[1][3][4]
Experimental Workflow and Protocols
A typical experimental workflow for a CuAAC reaction is depicted below. This process involves the preparation of stock solutions, the reaction setup, monitoring, and subsequent work-up and purification.
Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Experimental Protocols
Below are representative protocols for performing a CuAAC reaction with a propargyl-containing compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General CuAAC Reaction in Solution [6][7]
This protocol is suitable for small molecule synthesis.
Materials:
-
This compound (or other terminal alkyne)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(hydroxymethyl)phosphine triethylammonium (B8662869) salt (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., a 1:1 mixture of t-BuOH and deionized water, or THF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the azide-containing molecule in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the ligand (THPTA in water, TBTA in DMSO/t-BuOH).
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution (1.0 equivalent) and the azide solution (1.0 - 1.2 equivalents).
-
Add the ligand solution (typically 5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent).
-
Stir the reaction mixture at room temperature. Reactions are often complete within 1-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. To remove copper, the organic layer can be washed with an aqueous solution of a chelating agent like EDTA.[7][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC.
-
Protocol 2: Bioconjugation with a Propargyl-Modified Biomolecule [9][10]
This protocol is adapted for labeling biomolecules in an aqueous buffer.
Materials:
-
Propargyl-modified biomolecule (e.g., protein, nucleic acid)
-
Azide-functionalized cargo (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA ligand
-
Buffer (e.g., phosphate, HEPES, MOPS, pH 7.0-8.0), degassed
Procedure:
-
Preparation of Reagents:
-
Dissolve the propargyl-modified biomolecule in the degassed buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the azide-cargo in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer to a stock concentration (e.g., 10 mM).
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-biomolecule solution and the azide-cargo solution (typically a slight molar excess of the cargo).
-
In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common) and let it stand for a few minutes.[10]
-
Add the CuSO₄/THPTA premix to the biomolecule/azide mixture. The final copper concentration is typically 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a slow rotator for gentle agitation.
-
-
Purification:
-
Remove excess small molecules and the copper catalyst using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or spin filtration. The addition of a chelating agent like EDTA can help to sequester residual copper.[9]
-
Potential Pitfalls and Considerations
-
Side Reactions: At elevated temperatures, terminal alkynes can undergo homo-coupling (dimerization).[11] For sensitive substrates, maintaining room temperature is advisable.
-
Catalyst Inactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. It is crucial to use freshly prepared sodium ascorbate and, for sensitive applications, to degas solutions.[8]
-
Substrate Stability: Certain alkynes, such as tertiary propargyl carbamates, can be unstable under CuAAC conditions and may lead to fragmentation.[3]
-
Bioconjugation Challenges: In complex biological media, the copper catalyst may be sequestered by proteins or other biomolecules. Increasing the catalyst or ligand concentration may be necessary.[10]
By understanding the relative reactivity of different terminal alkynes and following optimized protocols, researchers can effectively harness the power of click chemistry for a wide array of scientific endeavors. This compound and related propargyl compounds remain a robust and reliable choice for many applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Dynamics: A Comparative Guide to Propargyl Acetate and Other Chemical Probes for Bioimaging
For researchers, scientists, and drug development professionals, the ability to visualize and track cellular processes in real-time is paramount. Chemical probes, small molecules that can be metabolically incorporated into biomolecules and subsequently detected, have emerged as powerful tools for bioimaging. This guide provides a comprehensive comparison of propargyl acetate (B1210297) as a potential chemical probe against established alternatives, offering insights into their mechanisms, performance, and experimental considerations.
Propargyl acetate, a commercially available and cell-permeable small molecule, presents a theoretical potential for metabolic labeling. The underlying principle involves cellular enzymes potentially utilizing it as a substrate, incorporating the propargyl group—a terminal alkyne—into various biomolecules. This bioorthogonal handle can then be tagged with a fluorescent reporter for visualization. While direct validation of this compound for bioimaging is not extensively documented in scientific literature, its structural similarity to validated alkynyl-acetate analogs used for monitoring protein acetylation suggests its prospective utility. This guide will, therefore, treat this compound as a candidate probe and compare it with well-vetted chemical probes targeting fundamental cellular processes.
Performance Comparison of Chemical Probes
The selection of a chemical probe is dictated by the specific biological question, cell type, and imaging modality. The following table summarizes the key performance indicators for this compound (based on its potential as an acetate analog) and its alternatives.
| Chemical Probe | Target Biomolecule(s) | Principle of Labeling | Typical Concentration | Incubation Time | Cell Viability | Key Advantages | Limitations |
| This compound (Potential) | Acetylated Proteins | Metabolic incorporation as an acetate analog | 2.5-10 mM (estimated) | 6-8 hours (estimated) | To be determined | Simple structure, commercially available, cell-permeable. | Lack of direct validation, potential for off-target effects, cytotoxicity at high concentrations is unknown. |
| O-propargyl-puromycin (OP-Puro) | Newly Synthesized Proteins | Puromycin analog that incorporates into elongating polypeptide chains, terminating translation. | 20-50 µM | 1-2 hours | Generally high with optimized concentrations.[1] | Direct measure of translational activity, rapid labeling. | Can be toxic as it terminates protein synthesis, requires careful optimization.[1] |
| Propargyl-choline | Phospholipids (Phosphatidylcholine, Sphingomyelin) | Metabolic incorporation into the choline (B1196258) headgroup of phospholipids. | 100-500 µM | 24-48 hours | High | Specific for major membrane lipids, enables tracking of membrane dynamics.[2][3] | Longer incubation times required for significant incorporation. |
| Homopropargylglycine (HPG) | Newly Synthesized Proteins | Methionine analog incorporated during protein synthesis. | 50-100 µM | 4-16 hours | High | Less toxic than OP-Puro as it doesn't terminate translation, allows for pulse-chase experiments. | Incorporation can be influenced by methionine concentration in the media. |
| Alkynyl-Sugars (e.g., Ac4GalNAz) | Glycans | Metabolic incorporation into glycosylation pathways. | 25-50 µM | 24-72 hours | High | Enables specific visualization of glycans and glycoproteins, crucial for studying cell surface and secreted proteins. | Can have complex metabolic fates, potentially labeling multiple glycan types. |
Experimental Protocols
Detailed and validated protocols are crucial for the successful application of chemical probes. Below are representative methodologies for the key experiments discussed.
Protocol 1: General Metabolic Labeling with a Propargyl-Containing Probe
This protocol provides a general framework for labeling cells with a propargyl-containing chemical probe like this compound, propargyl-choline, or HPG.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Propargyl-containing chemical probe (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see below)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Remove the culture medium and replace it with fresh medium containing the desired concentration of the propargyl-containing probe.
-
Incubation: Incubate the cells for the optimized duration (see table above) under standard cell culture conditions (37°C, 5% CO₂).
-
Washing: Gently wash the cells three times with PBS to remove the excess probe.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS and add fresh PBS or an appropriate imaging buffer. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This is a highly efficient and specific reaction for attaching a fluorescent azide (B81097) to the alkyne handle of the incorporated probe.
Materials:
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
Prepare Stock Solutions:
-
Azide-fluorophore: 10 mM in DMSO
-
CuSO₄: 100 mM in water
-
THPTA: 100 mM in water
-
Sodium ascorbate (B8700270): 500 mM in water (prepare fresh)
-
-
Prepare Click Reaction Cocktail (for 1 mL):
-
To 950 µL of PBS, add the following in order, vortexing gently after each addition:
-
2 µL of 100 mM CuSO₄ (final concentration: 200 µM)
-
4 µL of 100 mM THPTA (final concentration: 400 µM)
-
1 µL of 10 mM Azide-fluorophore (final concentration: 10 µM)
-
10 µL of 500 mM sodium ascorbate (final concentration: 5 mM)
-
-
Note: The concentrations of the click reaction components may require optimization depending on the cell type and probe.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The field of bioimaging is continually advancing, with the development of novel chemical probes playing a pivotal role. While this compound remains a molecule of interest with theoretical potential, its validation for robust bioimaging applications requires further experimental investigation. In contrast, probes like O-propargyl-puromycin, propargyl-choline, and homopropargylglycine are well-established tools that provide specific and reliable insights into protein synthesis and lipid metabolism. Researchers should carefully consider the biological question, the validated performance of existing probes, and the need for rigorous optimization when designing their bioimaging experiments. This guide serves as a starting point for navigating the exciting landscape of chemical probes for visualizing the intricate workings of the cell.
References
A Comparative Guide to the Reaction Products of Propargyl Acetate for Researchers and Drug Development Professionals
An objective analysis of the synthetic utility and performance of key reaction products derived from propargyl acetate (B1210297), supported by experimental data and detailed protocols.
Propargyl acetate is a versatile and readily available building block in organic synthesis, prized for its terminal alkyne and reactive propargylic position. These functionalities allow for a diverse range of chemical transformations, leading to a variety of valuable products with applications in medicinal chemistry, materials science, and chemical biology. This guide provides a comparative analysis of the major reaction pathways of this compound, focusing on the characterization, performance, and synthetic protocols for its key reaction products. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific applications.
Performance Comparison of this compound Reaction Products
The choice of reaction pathway for this compound dictates the structure and functionality of the resulting product. The following table summarizes the quantitative data for three major classes of reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium-Catalyzed Allene (B1206475) Synthesis, and Gold-Catalyzed Rearrangements.
| Reaction Type | Product Class | Typical Yield (%) | Key Advantages | Key Disadvantages | Relevant Applications |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazoles | 85-98%[1][2] | High yields, mild reaction conditions, high functional group tolerance, bioorthogonal.[1][2] | Requires a copper catalyst which may need to be removed for biological applications. | Bioconjugation, drug discovery (PROTACs, ADCs), materials science.[1] |
| Palladium-Catalyzed Allene Synthesis | Multisubstituted Allenes | 70-95% | Efficient C-C bond formation, access to unique allenic structures. | Requires an organometallic reagent, potential for side reactions. | Synthesis of complex natural products, development of novel pharmacophores. |
| Gold-Catalyzed Rearrangement | α,β-Unsaturated Ketones/Indenes | 63-98%[3][4] | Access to complex carbocyclic and heterocyclic scaffolds, high stereoselectivity.[3][4] | Catalyst can be expensive, reaction mechanism can be complex. | Total synthesis of natural products, development of novel heterocyclic drugs.[5] |
Detailed Experimental Protocols
Detailed methodologies for the key reactions are provided below to enable researchers to replicate and adapt these procedures for their specific needs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,2,3-triazole from this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., tert-butanol/water mixture)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0 - 1.2 equivalents) in the chosen solvent.[6]
-
Add an aqueous solution of CuSO₄·5H₂O (typically 1-5 mol%).[1]
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).[1][6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
To remove residual copper, the organic layer can be washed with an aqueous solution of a chelating agent like EDTA.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Palladium-Catalyzed Allene Synthesis
This protocol outlines a general procedure for the synthesis of a multisubstituted allene from this compound and an organoboron reagent.
Materials:
-
This compound
-
Organoboron reagent (e.g., a boronic acid or pinacol (B44631) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., THF or dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 equivalent), the organoboron reagent (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Gold-Catalyzed Rearrangement
This protocol provides a general method for the gold-catalyzed rearrangement of a this compound to form an α,β-unsaturated ketone.
Materials:
-
This compound derivative
-
Gold catalyst (e.g., AuCl₃ or a gold(I) complex)
-
Solvent (e.g., acetonitrile (B52724) or dichloromethane)
Procedure:
-
To a reaction vessel, add the this compound derivative (1.0 equivalent) and the solvent.
-
Add the gold catalyst (1-5 mol%).
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to reflux, depending on the substrate and catalyst).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction (e.g., by adding a saturated solution of NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
A generalized experimental workflow for the synthesis of this compound derivatives.
Major reaction pathways of this compound.
Conclusion
This compound serves as a valuable precursor to a wide array of chemical entities. The choice between copper-catalyzed click chemistry, palladium-catalyzed cross-coupling, and gold-catalyzed rearrangements depends on the desired final product and the specific requirements of the research or drug development program. Copper-catalyzed reactions offer a robust and high-yielding route to triazoles, ideal for bioconjugation and the synthesis of molecules with drug-like properties. Palladium catalysis provides access to unique allene structures, which are of interest for the synthesis of complex natural products and novel bioactive compounds. Gold-catalyzed rearrangements enable the construction of intricate carbocyclic and heterocyclic systems, offering pathways to novel drug scaffolds. By understanding the comparative performance and experimental nuances of each method, researchers can effectively leverage the synthetic potential of this compound to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for Propargyl Acetate Activation in Organic Synthesis
For researchers, scientists, and professionals in drug development, the efficient activation of propargyl acetate (B1210297) is a critical step in the synthesis of complex molecules and pharmaceutical intermediates. A variety of transition metal catalysts have been developed for this purpose, each exhibiting unique reactivity and selectivity. This guide provides an objective comparison of the performance of common catalysts—gold, palladium, rhodium, and copper—supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection.
The activation of propargyl acetates can proceed through several pathways, including hydration, rearrangement, C-H activation, and substitution reactions. The choice of catalyst is paramount in directing the reaction toward the desired product. This comparison focuses on key performance indicators such as product yield, selectivity, and reaction conditions.
Performance Comparison of Catalysts
The following tables summarize the performance of gold, palladium, rhodium, and copper catalysts in various transformations of propargyl acetates, based on published experimental data.
Table 1: Gold-Catalyzed Activation of Propargyl Acetates
| Catalyst System | Substrate Scope | Product | Reaction Conditions | Yield (%) | Reference |
| 1% Ph₃PAuCl / 1% AgSbF₆ | Wide range of propargyl acetates | α-Acyloxy methyl ketones | Dioxane-H₂O, Ambient temperature | Nearly quantitative | [1] |
| AuCl₃ | Propargyl acetates | Tricyclic enol acetates | 1,2-dichloroethane | Excellent | [2] |
| Triazole-Au | Propargyl acetates | E-α-Haloenones | MeNO₂, 0 °C | Up to 98% | [3] |
Table 2: Palladium-Catalyzed Activation of Propargyl Acetates
| Catalyst System | Substrate Scope | Product | Reaction Conditions | Yield (%) | Reference |
| Pd(II) chloride | Propargylic acetates | α-Acetoxyenones | Aqueous media | Not specified | [4] |
| Pd(0) / rac-BINAP | Optically enriched propargyl acetates | 1,5-enynes | Not specified | Not specified | [5] |
| Palladium catalyst | Aryl propargyl ethers/amines | Deprotected phenols/anilines | Aqueous media | Good to excellent | [6] |
Table 3: Rhodium-Catalyzed Activation of Propargyl Acetates
| Catalyst System | Substrate Scope | Product | Reaction Conditions | Yield (%) | Reference |
| Rh(III) catalyst | Benzoic acids and propargyl acetates | 3-Alkylidene-isochromanones | Mild temperature | Up to 93% | [7] |
| [Rh(CO)₂Cl]₂ | Propargylic esters | Allenylic esters (trapped in [5+1] cycloaddition) | Not specified | Not specified | [8] |
Table 4: Copper-Catalyzed Activation of Propargyl Acetates
| Catalyst System | Substrate Scope | Product | Reaction Conditions | Yield (%) | Reference |
| CuI | Aryl- and alkyl-substituted propargyl imidates | 4-Methylene-4,5-dihydrooxazoles | Room temperature | Good to near-quantitative | [9] |
| Cu(OTf)₂ | Propargylic alcohols and amidines | 2,4,6-Trisubstituted pyrimidines | Not specified | Not specified | [10] |
| De-saturated Cu SACs | Propargylic carbonates with N-, C-, and O-nucleophiles | Propargylic substitution products | MeOH, 60 °C | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for key transformations.
Gold-Catalyzed Hydration of Propargyl Acetates [1]
To a solution of the propargyl acetate (1 mmol) in a mixture of dioxane and water, 1% Ph₃PAuCl and 1% AgSbF₆ are added. The reaction mixture is stirred at ambient temperature until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding α-acyloxy methyl ketone.
Rhodium-Catalyzed C–H Activation/Annulation Cascade [7]
A mixture of benzoic acid (0.2 mmol), this compound (0.3 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) in DCE (1.0 mL) is stirred at a specified mild temperature for a designated time. After completion of the reaction, the mixture is filtered, and the solvent is evaporated. The residue is purified by flash chromatography on silica (B1680970) gel to give the 3-alkylidene-isochromanone product.
Copper-Catalyzed Hydroamination of Propargyl Imidates [9]
To a solution of the propargyl imidate (1 mmol) in a suitable solvent, CuI (catalytic amount) is added. The reaction is stirred at room temperature until completion. The product, 4-methylene-4,5-dihydrooxazole, is often isolated in high purity without the need for chromatography.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed catalytic cycles for the activation of this compound by different metals.
Caption: Proposed mechanism for gold-catalyzed hydration.
Caption: Pathway for palladium-catalyzed rearrangement.
Caption: Rhodium-catalyzed C-H activation and annulation.
Caption: Copper-catalyzed intramolecular hydroamination.
Conclusion
The choice of catalyst for this compound activation is highly dependent on the desired transformation.
-
Gold catalysts are exceptionally mild and efficient for hydration and rearrangement reactions, often proceeding at ambient temperatures with high yields.[1]
-
Palladium catalysts are versatile for oxidative rearrangements and cyclization reactions, enabling the synthesis of complex carbocyclic and heterocyclic systems.[4][5][12]
-
Rhodium catalysts excel in C-H activation and annulation cascades, providing access to unique scaffolds like 3-alkylidene-isochromanones.[7][13]
-
Copper catalysts , being more economical, are effective for hydroamination and substitution reactions, particularly with nitrogen nucleophiles.[9][11][14]
This guide provides a foundational understanding of the comparative performance of these catalysts. For specific applications, researchers are encouraged to consult the primary literature for detailed substrate scope and optimization studies. The provided data and mechanistic insights aim to streamline the catalyst selection process, accelerating research and development in synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Platinum- and gold-catalyzed rearrangement reactions of propargyl acetates: total syntheses of (-)-alpha-cubebene, (-)-cubebol, sesquicarene and related terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rh(iii)-catalyzed C–H activation/regiospecific annulation cascade of benzoic acids with propargyl acetates to unusual 3-alkylidene-isochromanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-Catalyzed Acyloxy Migration of Propargylic Esters in Cycloadditions, Inspiration from Recent “Gold Rush” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scranton.edu [scranton.edu]
- 10. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the efficiency of propargyl acetate in different solvent systems
For Immediate Release
In the intricate landscape of organic synthesis, particularly in the development of novel therapeutics and research reagents, the choice of solvent can be paramount to the success of a reaction. This guide provides a comprehensive analysis of the efficiency of propargyl acetate (B1210297) in various solvent systems, offering a comparative perspective against other common propargylating agents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to facilitate informed decisions in reaction optimization.
Executive Summary
Propargyl acetate is a versatile reagent for introducing the propargyl group, a key functional moiety in click chemistry, bioconjugation, and the synthesis of complex molecules. The efficiency of propargylation reactions using this compound is highly dependent on the solvent system employed. This guide demonstrates that hydrophobic and polar aprotic solvents often provide superior results in terms of yield and reaction rate. Furthermore, a comparison with alternative propargylating agents highlights the specific advantages and disadvantages of each, enabling researchers to select the optimal reagent for their synthetic needs.
Solvent System Efficiency: A Data-Driven Comparison
The selection of an appropriate solvent is critical for maximizing the yield and minimizing the reaction time of propargylation reactions. The following table summarizes the performance of this compound in different solvent systems for various catalytic reactions. It is important to note that the data is compiled from different studies and direct comparison should be made with caution, as reaction conditions may vary.
| Catalyst System | Nucleophile | Solvent | Yield (%) | Reaction Time (h) | Observations |
| Silver(I) | Pyrazole (B372694) | Acetonitrile | High | N/A | Hydrophobic solvents showed high conversion.[1] |
| Silver(I) | Pyrazole | Dichloromethane | High | N/A | High conversion observed. |
| Silver(I) | Pyrazole | Dichloroethane | High | N/A | High conversion observed. |
| Silver(I) | Pyrazole | Water | Low | N/A | Hydrophilic solvents resulted in low conversion.[1] |
| Silver(I) | Pyrazole | PEG-400 | Low | N/A | Low conversion observed. |
| Copper(I) | Amine | Methanol (B129727) | High | N/A | Polar protic solvents led to high enantioselectivity and reaction rates.[2] |
| FeCl₃ | Various | Acetonitrile | High | 24 | Solvents such as CH₂Cl₂, THF, DMF, DMSO, H₂O, and 1,4-dioxane (B91453) were found to be inappropriate. |
Key Takeaways:
-
For Silver-Catalyzed Reactions: Hydrophobic solvents, particularly acetonitrile, are highly effective for the propargylation of pyrazoles with this compound, leading to high product conversion. In contrast, hydrophilic solvents like water and PEG-400 are not suitable for this transformation.[1]
-
For Copper-Catalyzed Aminations: Polar protic solvents, with methanol being a prime example, are optimal for achieving high yields and enantioselectivity in the copper-catalyzed propargylic amination using this compound.[2]
-
For Iron-Catalyzed Reactions: Acetonitrile stands out as the solvent of choice in certain iron-catalyzed propargylations, while a range of other common laboratory solvents proved to be ineffective.
Experimental Protocols
General Procedure for Copper-Catalyzed Asymmetric Propargylic Alkylation of Propargylic Acetates
This protocol is adapted from a representative procedure for the copper-catalyzed asymmetric propargylic alkylation of propargylic acetates with cyclic enamines.
Materials:
-
This compound
-
Cyclic enamine
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(R)-L3 ligand (a chiral ligand)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Anhydrous methanol
-
Buffer solution of sodium acetate/acetic acid (NaOAc/AcOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a nitrogen-purged flask, stir a mixture of Cu(OAc)₂·H₂O (0.015 mmol) and (R)-L3 (0.0165 mmol) in 1 mL of anhydrous methanol at room temperature for 1 hour.
-
Cool the mixture to 0°C.
-
Add a solution of this compound (0.3 mmol), cyclic enamine (0.36 mmol), and i-Pr₂NEt (0.36 mmol) in 1 mL of anhydrous methanol to the catalyst mixture.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Quench the reaction by adding 1 mL of a NaOAc/AcOH buffer solution.
-
Extract the mixture with ethyl acetate (2 x 5 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography (hexanes/EtOAc, 40/1) to obtain the desired alkylation product.[3]
Mandatory Visualizations
Logical Workflow for Solvent Selection
The choice of solvent is a critical step in optimizing a propargylation reaction. The following diagram outlines a logical workflow to guide solvent selection based on the catalytic system and the nature of the nucleophile.
Caption: A decision-making workflow for selecting an appropriate solvent system.
Application in Bioorthogonal Chemistry
Propargylated molecules are instrumental in bioorthogonal chemistry, enabling the study of biological processes in living systems. The "click chemistry" reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example. The following diagram illustrates the workflow of using a propargylated probe, synthesized from a propargyl precursor, to label and detect a target biomolecule.
Caption: Workflow for bioorthogonal labeling using a propargylated probe.
Comparison with Alternative Propargylating Agents
While this compound is a valuable reagent, other propargylating agents are also commonly used. The choice of agent depends on factors such as reactivity, stability, and the specific requirements of the reaction.
| Propargylating Agent | Leaving Group | Key Advantages | Key Disadvantages |
| This compound | Acetate | Generally stable, easy to handle. | Less reactive than halides, may require harsher conditions. |
| Propargyl Bromide | Bromide | Highly reactive, often leading to faster reactions and higher yields. | Lachrymatory, can be unstable and potentially explosive, often stabilized with toluene.[4] |
| Propargyl Chloride | Chloride | Reactive alkylating agent. | Lachrymatory, reacts with water, may form sensitive metal acetylides.[5] |
| Propargyl Tosylate | Tosylate | Good leaving group, often considered a safer alternative to propargyl bromide.[2] | May require preparation from propargyl alcohol. |
References
- 1. Silver(I)-catalyzed reaction between pyrazole and propargyl acetates: stereoselective synthesis of the scorpionate ligands (E)-allyl-gem-dipyrazoles (ADPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Propargyl Acetate Uncovered: A Comparative Guide to Alternatives in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of complex organic syntheses. Propargyl acetate (B1210297) has long been a workhorse for introducing the versatile propargyl moiety. However, a range of alternative reagents are available, each with distinct advantages in terms of reactivity, selectivity, and operational simplicity. This guide provides an objective comparison of propargyl acetate and its alternatives in three key transformations: propargylic substitution, the Nicholas reaction, and the Pauson-Khand reaction. The information presented is supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Propargylic Substitution: A Versatile C-C and C-Heteroatom Bond Forming Reaction
Propargylic substitution is a fundamental transformation for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the propargylic precursor significantly impacts the reaction's efficiency and scope. While this compound is commonly used, alternatives such as propargyl alcohols, halides, and carbonates offer distinct advantages under various catalytic systems.
Propargyl alcohols can be used directly in dehydrative-type substitution reactions, offering an atom-economical advantage by avoiding the need for pre-functionalization.[1] Iron(III) chloride, for example, has been shown to be an effective catalyst for the substitution of propargylic alcohols with a variety of carbon and heteroatom nucleophiles.[1][2] On the other hand, propargyl esters with leaving groups better than acetate, such as pentafluorobenzoate, have demonstrated superior performance in certain copper-catalyzed propargylic aminations.[3] Propargyl carbonates are also valuable alternatives, particularly in palladium-catalyzed reactions.[4]
dot
Caption: Workflow for Propargylic Substitution.
Table 1: Comparison of this compound and Alternatives in Propargylic Substitution
| Propargylic Precursor | Catalyst/Promoter | Nucleophile | Product Yield (%) | Reference |
| This compound | FeCl₃ | Silyl Enol Ether | High | [1] |
| Propargyl Alcohol | FeCl₃ | Thiophenol | 95 | [2] |
| Propargyl Alcohol | FeCl₃ | Indole | 92 | [1] |
| This compound | Cu(OTf)₂ / (R)-Cl-MeO-BIPHEP | N-Methylaniline | Good | [1] |
| Propargyl Pentafluorobenzoate | Cu(OTf)₂ / (R)-BINAP | Aniline | Good | [1] |
| Propargyl Carbonate | Pd(OAc)₂ / P(2-furyl)₃ | Meldrum's Acid | Good | [4] |
The Nicholas Reaction: Stabilizing Propargylic Cations for Complex Syntheses
The Nicholas reaction provides a powerful method for the formation of C-C and C-heteroatom bonds by stabilizing the reactive propargyl cation through complexation with dicobalt octacarbonyl. This strategy is particularly valuable for the propargylation of sensitive and complex molecules under acidic conditions, offering an alternative to base-mediated Williamson ether synthesis.[5]
Both propargyl alcohols and propargyl acetates can serve as precursors for the key cobalt-stabilized propargylic cation.[6][7] The choice between these precursors can depend on the specific substrate and reaction conditions, with both often providing comparable yields.[6]
dot
Caption: Generalized Nicholas Reaction Pathway.
Table 2: Propargyl Precursors in the Nicholas Reaction
| Propargyl Precursor | Nucleophile | Lewis Acid | Product Yield (%) | Reference |
| Propargyl Alcohol | Alcohol | BF₃·OEt₂ | 47 | [7] |
| This compound | N-Acetyl-L-cysteine ethyl ester | BF₃·OEt₂ | Comparable to alcohol | [6] |
| Propargyl Alcohol | Thiophenol | BF₃·OEt₂ | High | [5] |
| Propargyl Alcohol | Carboxylic Acid | HBF₄ | 50-63 | [8] |
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition Approach to Cyclopentenones
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to construct cyclopentenones, which are valuable building blocks in organic synthesis. The traditional reaction often utilizes a stoichiometric amount of dicobalt octacarbonyl.[6] The alkyne component is typically introduced as a simple alkyne or as part of an enyne substrate for intramolecular versions of the reaction.
While this compound itself is not a direct substrate for the alkyne component in the classical Pauson-Khand reaction, the propargyl group is often incorporated into the enyne substrates that undergo this transformation. The synthesis of these enynes can involve this compound or its alternatives in preceding steps.
dot
Caption: Pauson-Khand Reaction Mechanism.
Table 3: Representative Intramolecular Pauson-Khand Reactions of Enynes
| Enyne Substrate | Promoter | Solvent | Product Yield (%) | Reference |
| 1,6-Enyne | NMO | DCM | Typically good | [9] |
| 1,6-Enyne | - | Toluene | 54 | [10] |
| 1,7-Enyne | - | Toluene | - | [10] |
Experimental Protocols
General Procedure for Iron-Catalyzed Propargylic Substitution of a Propargylic Alcohol with a Thiol
To a solution of the propargylic alcohol (1.0 mmol) and the thiol (1.2 mmol) in acetonitrile (B52724) (5 mL) is added anhydrous FeCl₃ (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired propargylated sulfide.[2]
General Procedure for the Nicholas Reaction using Propargyl Alcohol
To a stirred solution of the propargyl alcohol (1.2 mmol) in dichloromethane (B109758) (15 mL) at 23 °C is added dicobalt octacarbonyl (1.1 eq). The resulting mixture is stirred for 1 hour before being cooled to 0 °C. The nucleophile (3.0 eq) is then added. After stirring for 10 minutes, BF₃·OEt₂ (2.5 eq) is added, and the mixture is stirred for an additional 3.5 hours. The reaction is quenched by the addition of a saturated NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The resulting cobalt complex is used in the next step without further purification.
For decomplexation, the crude cobalt complex is dissolved in acetone (B3395972) (100 mL) at 0 °C, and ceric ammonium (B1175870) nitrate (B79036) (4.4 eq) is added in three portions at 10-minute intervals. The mixture is warmed to 23 °C and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to give the substituted alkyne.
General Procedure for the Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the 1,6-enyne substrate (1.0 eq) is dissolved in anhydrous dichloromethane (to a concentration of 0.05 M). To this solution, dicobalt octacarbonyl (1.1 eq) is added in one portion. The reaction mixture is stirred at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex. N-Methylmorpholine N-oxide (NMO) (3-6 eq) is then added to the reaction mixture. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by opening the flask to the air and stirring for 30 minutes. The mixture is filtered through a pad of celite or silica gel, washing with dichloromethane. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.[9]
References
- 1. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed enantioselective propargylic amination of propargylic esters with amines: copper-allenylidene complexes as key intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. Nicholas Reaction | NROChemistry [nrochemistry.com]
Yield comparison of different propargyl acetate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Propargyl acetate (B1210297) is a valuable building block in organic synthesis, utilized in a variety of applications including the formation of complex molecular architectures and as a key intermediate in pharmaceutical development. The selection of a synthetic route to this versatile compound can significantly impact overall yield, purity, and process efficiency. This guide provides an objective comparison of common synthetic methodologies for propargyl acetate, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Yield Comparison of this compound Synthesis Routes
The following table summarizes the key performance indicators for four distinct synthetic routes to this compound, providing a clear comparison of their respective yields and reaction conditions.
| Synthesis Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Propargyl alcohol, Acetic acid | Sulfuric acid (catalytic) | None (excess acetic acid) | Reflux (~118) | 4 | ~65 |
| Acetylation with Acetic Anhydride (B1165640) | Propargyl alcohol, Acetic anhydride | Pyridine (B92270) | Dichloromethane (B109758) | 0 to RT | 2 | ~95 |
| Nucleophilic Substitution | Propargyl bromide, Potassium acetate | None | Acetone (B3395972) | Reflux (56) | 24 | ~85 |
| Enzyme-Catalyzed Acylation | Propargyl alcohol, Vinyl acetate | Novozym® 435 (Immobilized Lipase (B570770) B) | Toluene | 60 | 2.75 | ~33-55¹ |
¹Yield in this enzymatic process corresponds to the kinetic resolution of a racemic propargylic alcohol, where the acetate is one of the products. Higher yields for direct acylation of simple alcohols are often reported to be >90%.
Logical Workflow for Synthesis Method Selection
The choice of a synthetic route for this compound depends on several factors, including the desired scale, required purity, and available resources. The following diagram illustrates a logical workflow to guide the decision-making process.
Caption: Workflow for selecting a this compound synthesis method.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Fischer Esterification
This classic method involves the acid-catalyzed esterification of propargyl alcohol with acetic acid.
-
Materials:
-
Propargyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine propargyl alcohol and an excess of glacial acetic acid (e.g., 2-3 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight).
-
Heat the reaction mixture to reflux for approximately 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
-
Acetylation with Acetic Anhydride
This high-yielding method utilizes the more reactive acetic anhydride as the acetylating agent.
-
Materials:
-
Propargyl alcohol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve propargyl alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (as a catalyst and acid scavenger), followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the this compound. Further purification can be achieved by distillation if necessary.
-
Nucleophilic Substitution with Propargyl Bromide
This route involves the reaction of propargyl bromide with an acetate salt.
-
Materials:
-
Propargyl bromide
-
Potassium acetate
-
Acetone
-
-
Procedure:
-
To a solution of potassium acetate in dry acetone, add propargyl bromide.[1][2]
-
Heat the reaction mixture to reflux and maintain for 24 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the potassium bromide salt.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify by distillation.
-
Enzyme-Catalyzed Acylation
This method offers a greener alternative using an immobilized lipase catalyst.
-
Materials:
-
Propargyl alcohol
-
Vinyl acetate (as acyl donor)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Toluene
-
-
Procedure:
-
To a solution of racemic propargylic alcohol in toluene, add vinyl acetate.[3]
-
Add Novozym® 435 (typically 10% w/w of the alcohol).[3]
-
Incubate the mixture at 60 °C with shaking.[3]
-
Monitor the formation of the propargylic acetate over time (e.g., by GC or NMR).[3]
-
After the desired conversion is reached (in the case of kinetic resolution, this is often around 50%), filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent and excess vinyl acetate under reduced pressure.
-
The product mixture, containing this compound and unreacted propargyl alcohol, can be separated by column chromatography.
-
Signaling Pathways and Experimental Workflows
The synthesis of this compound can be conceptually broken down into the formation of the ester bond from either an alcohol or a halide precursor. The following diagram illustrates this logical relationship.
References
A Spectroscopic Showdown: Propargyl Acetate and Its Elusive Reaction Intermediates
A deep dive into the spectroscopic characteristics of propargyl acetate (B1210297) and its transient reaction intermediates offers researchers and drug development professionals a clearer understanding of the reaction pathways and facilitates the identification of key molecular species. This guide provides a comparative analysis of propargyl acetate and its primary rearrangement intermediate, allenyl acetate, supported by experimental data and detailed protocols.
This compound, a versatile building block in organic synthesis, undergoes a variety of transformations, particularly in the presence of gold catalysts, leading to the formation of valuable and complex molecules. The journey from reactant to product is often paved with fleeting intermediates that hold the key to understanding the reaction mechanism. This guide focuses on the spectroscopic comparison of this compound with its key rearrangement intermediate, allenyl acetate, and sheds light on the transient organogold species that orchestrate these transformations.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomeric intermediate, allenyl acetate. This data is crucial for in-situ reaction monitoring and for the characterization of reaction mixtures.
Table 1: Spectroscopic Data for this compound (C₅H₆O₂) vs. Allenyl Acetate (C₅H₆O₂)[1][2]
| Spectroscopic Technique | This compound | Allenyl Acetate (Reported data for similar structures) |
| ¹H NMR (CDCl₃, ppm) | ~4.6 (d, 2H), ~2.5 (t, 1H), ~2.1 (s, 3H) | ~7.2 (t, 1H), ~5.3 (d, 2H), ~2.1 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | ~170 (C=O), ~80 (C≡C), ~75 (C≡C), ~52 (CH₂), ~21 (CH₃) | ~169 (C=O), ~208 (C=C=C), ~100 (C=C=C), ~78 (C=C=C), ~20 (CH₃) |
| IR (cm⁻¹) | ~3300 (≡C-H), ~2100 (C≡C), ~1740 (C=O) | ~1950 (C=C=C), ~1750 (C=O) |
| Mass Spectrum (m/z) | 98 (M⁺), 55, 43 | 98 (M⁺), 55, 43 |
Note: Spectroscopic data for allenyl acetate is based on typical values for similar allenyl ester structures due to the limited availability of direct experimental data for the parent compound. The mass spectra of isomers are often very similar, relying on fragmentation patterns for differentiation.
Reaction Pathways and Intermediate Visualization
Gold-catalyzed reactions of this compound are believed to proceed through a series of key steps involving the formation of transient intermediates. The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, followed by a 1,3-acyloxy migration to form an allenyl acetate intermediate. This allene (B1206475) can then undergo further reactions. Another possibility is the formation of a vinyl gold intermediate.
Caption: Proposed reaction pathways for gold-catalyzed reactions of this compound.
Experimental Protocols
Accurate spectroscopic analysis is fundamental to the study of reaction mechanisms. Below are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the components of a reaction mixture, including reactants, intermediates, and products.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz)[3]
-
5 mm NMR tubes
Procedure for In-situ Reaction Monitoring:
-
Prepare a stock solution of the gold catalyst (e.g., [Au(IPr)]NTf₂) in a deuterated solvent (e.g., CDCl₃ or Toluene-d₈).
-
In an NMR tube, dissolve the this compound substrate in the same deuterated solvent.
-
Acquire an initial ¹H NMR spectrum of the starting material.
-
Inject the catalyst solution into the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra to observe the disappearance of this compound signals and the appearance of new signals corresponding to intermediates and products.
-
For more detailed structural information, acquire ¹³C NMR and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the final reaction mixture or of isolated intermediates if possible.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the reactants and intermediates.
Instrumentation:
-
FT-IR Spectrometer (e.g., Brucker Vector 22) with an ATR or transmission cell[3]
Procedure for In-situ Monitoring:
-
Set up a reaction vessel that is compatible with an in-situ IR probe (e.g., a ReactIR probe).
-
Charge the reactor with the solvent and this compound.
-
Record a background spectrum.
-
Initiate the reaction by adding the gold catalyst.
-
Continuously record IR spectra throughout the course of the reaction.
-
Analyze the spectra for the disappearance of the characteristic alkyne stretches of this compound (~3300 and ~2100 cm⁻¹) and the appearance of the allene stretch (~1950 cm⁻¹) for the allenyl acetate intermediate.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of reactants, intermediates, and products, and to aid in their structural elucidation through fragmentation analysis.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with a suitable ionization source (e.g., ESI, APCI)[4]
Procedure:
-
Prepare a dilute solution of the sample (either the starting material, a quenched reaction mixture, or an isolated compound) in a volatile solvent.
-
For GC-MS analysis, inject the sample into the GC, which separates the components before they enter the mass spectrometer.
-
For direct infusion analysis on an HRMS, introduce the sample solution directly into the ion source.
-
Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to identify the compounds present.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound reaction.
Caption: A typical experimental workflow for studying this compound reactions.
By employing this comprehensive spectroscopic approach, researchers can gain valuable insights into the intricate mechanisms of this compound reactions, paving the way for the development of new synthetic methodologies and the discovery of novel therapeutic agents.
References
Evaluating the stereoselectivity of reactions using chiral propargyl acetate derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for precise control over the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. Chiral propargyl acetate (B1210297) derivatives have emerged as versatile building blocks, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of the stereoselectivity of various reactions involving these derivatives, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
Diastereoselective Reactions
Diastereoselective reactions involving chiral propargyl acetate derivatives primarily rely on the influence of a chiral auxiliary attached to the acetate moiety or the use of substrates with pre-existing stereocenters. These reactions are crucial for establishing relative stereochemistry in acyclic and cyclic systems.
One notable example involves the use of planar chiral (arene)Cr(CO)₃ complexes as substituents on the this compound. The ionization of these acetates with Lewis acids generates stable propargyl cations. Subsequent nucleophilic attack proceeds with high diastereoselectivity, leading to the formation of propargyl derivatives with excellent diastereomeric ratios (dr). The reaction's stereochemical outcome is highly dependent on the configurational stability of the cationic intermediate.[1]
Table 1: Diastereoselective Propargylation using a Planar Chiral Chromium Complex [1]
| Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Allyltrimethylsilane (B147118) | 5a | 85 | >99:1 |
| Silyl enol ether | 5b | 90 | 95:5 |
| Thiophenol | 5c | 78 | >99:1 |
| Aniline | 5d | 65 | 90:10 |
Experimental Protocol: Diastereoselective Allylation of a Planar Chiral this compound[1]
Materials:
-
Planar chiral this compound (3a, 1.0 equiv)
-
Allyltrimethylsilane (1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
Procedure:
-
A solution of the planar chiral this compound (3a) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Boron trifluoride diethyl etherate is added dropwise to the solution.
-
After stirring for 15 minutes, allyltrimethylsilane is added.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired propargyl derivative (5a).
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Enantioselective Reactions
Enantioselective reactions of propargyl acetates are predominantly achieved through the use of chiral catalysts, including transition metal complexes and organocatalysts. These methods allow for the creation of specific enantiomers of products, which is of paramount importance in drug discovery and development.
Metal-Catalyzed Enantioselective Propargylations
Chiral transition metal catalysts, particularly those based on copper, palladium, and silver, have been extensively developed for the enantioselective propargylation of various electrophiles, such as aldehydes, ketones, and imines.
Copper-Catalyzed Propargylation of Aldehydes:
Copper catalysts, in conjunction with chiral ligands like BINAP, have proven to be highly effective in the enantioselective addition of propargyl groups to aldehydes. These reactions typically utilize a propargylboron reagent, which undergoes transmetalation with the copper complex to form a chiral allenylcopper intermediate. This intermediate then reacts with the aldehyde to afford the homopropargylic alcohol with high enantioselectivity.[2]
Table 2: Copper-Catalyzed Enantioselective Propargylation of Aldehydes [2]
| Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-BINAP | 92 | 95 |
| 4-Chlorobenzaldehyde | (R)-BINAP | 95 | 96 |
| Cyclohexanecarboxaldehyde | (R)-BINAP | 88 | 92 |
| Cinnamaldehyde | (R)-BINAP | 85 | 90 |
Experimental Protocol: Copper-Catalyzed Enantioselective Propargylation of Benzaldehyde[2]
Materials:
-
Copper(I) tert-butoxide (Cu(Ot-Bu)) (5 mol%)
-
(R)-BINAP (6 mol%)
-
Propargylboronic acid pinacol (B44631) ester (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, copper(I) tert-butoxide and (R)-BINAP are dissolved in anhydrous toluene.
-
The mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled to -20 °C.
-
Propargylboronic acid pinacol ester is added, followed by the dropwise addition of benzaldehyde.
-
The reaction mixture is stirred at -20 °C for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the corresponding homopropargylic alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Organocatalyzed Enantioselective Propargylations
Chiral organocatalysts, such as chiral biphenols, have emerged as a powerful alternative to metal catalysts for asymmetric propargylations. These catalysts can activate allenylboronates towards nucleophilic addition to ketones, affording chiral tertiary homopropargylic alcohols with high enantioselectivity.[3]
Table 3: Organocatalyzed Enantioselective Propargylation of Ketones [3]
| Ketone | Chiral Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| Acetophenone | (R)-3,3'-Br₂-BINOL | 95 | 97:3 |
| 4'-Methoxyacetophenone | (R)-3,3'-Br₂-BINOL | 92 | 96:4 |
| 2-Acetonaphthone | (R)-3,3'-Br₂-BINOL | 88 | 95:5 |
| Cyclohexyl methyl ketone | (R)-3,3'-Br₂-BINOL | 85 | 94:6 |
Visualizing Reaction Pathways
To better understand the factors governing stereoselectivity, it is helpful to visualize the proposed reaction mechanisms and workflows.
References
Propargyl Acetate Under the Magnifying Glass: A Performance Benchmark Against Novel Propargylating Agents
For the forward-thinking researcher, scientist, and drug development professional, the selection of the optimal propargylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an objective comparison of the performance of the conventional reagent, propargyl acetate (B1210297), against a selection of novel and classical propargylating agents. The information presented is supported by experimental data and detailed methodologies to aid in the informed selection of the most suitable reagent for your specific research needs.
The introduction of a propargyl group is a cornerstone of modern medicinal chemistry and chemical biology, providing a versatile handle for bioconjugation, "click" chemistry, and the synthesis of complex molecular architectures. While propargyl acetate has been a long-standing choice, a new generation of reagents and catalytic systems offers potential advantages in terms of reactivity, selectivity, and milder reaction conditions. This guide delves into a comparative analysis to illuminate these differences.
Performance Snapshot: A Comparative Data Analysis
To provide a clear and concise overview, the following table summarizes the performance of this compound against key alternatives in the O-propargylation of a model primary alcohol. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here are representative examples from the literature.
| Propargylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | AuCl(PPh₃)/AgOTf | Dioxane | 80 | 12 | ~70-85% | [1] |
| Propargyl Bromide | NaH | THF | 0 - RT | 2-4 | >90% | [2] |
| Propargyl Tosylate | K₂CO₃ | DMF | 60 | 12 | ~80-90% | [3] |
| Propargyl Alcohol (Gold-catalyzed) | [Au(IPr)]NTf₂ | DCM | RT | 1-3 | ~85% | [4] |
| Propargyl Chloride (Rhodium-catalyzed) | [Rh(cod)Cl]₂/BINAP | Toluene | 40 | 12 | ~80% | [5][6] |
Key Observations:
-
Propargyl bromide consistently delivers high yields in relatively short reaction times, establishing it as a highly reactive agent. However, its lachrymatory nature and potential instability are notable drawbacks.
-
Propargyl tosylate offers a more stable alternative to the bromide, providing good to excellent yields, albeit typically requiring longer reaction times or higher temperatures.
-
This compound , when activated by a gold catalyst, demonstrates good yields under relatively mild conditions. The necessity of a catalyst, however, adds to the cost and complexity of the reaction setup.
-
Gold-catalyzed activation of propargyl alcohols presents an atom-economical approach, directly utilizing the alcohol as the propargyl source and achieving high yields under mild conditions.
-
Rhodium-catalyzed C-propargylation using propargyl chloride showcases an alternative reactivity pattern, leading to C-C bond formation instead of the typical O-alkylation. This highlights the versatility of metal catalysis in directing the outcome of propargylation reactions.
Experimental Protocols: A Closer Look at Methodology
For reproducible and reliable results, detailed experimental protocols are paramount. Below is a representative procedure for the O-propargylation of a primary alcohol using the widely employed propargyl bromide.
Protocol: O-Propargylation of Benzyl (B1604629) Alcohol using Propargyl Bromide
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add propargyl bromide (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired propargyl ether.
Visualizing the Impact: Propargylation in Signaling Pathways
The introduction of a propargyl group is not merely a synthetic exercise; it is a gateway to probing and modulating biological systems. Propargylated molecules are instrumental in drug discovery, with applications ranging from enzyme inhibition to targeted protein degradation (e.g., PROTACs). A pertinent example is the role of molecules that modulate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, a key regulator of glucose metabolism and adipogenesis.
Caption: PPARγ signaling pathway activation.
The diagram above illustrates the activation of the PPARγ signaling pathway. A ligand, which could be a propargylated synthetic molecule, binds to PPARγ in the cytoplasm. This complex then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, co-repressor proteins dissociate, and co-activator proteins are recruited. This active complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, initiating the transcription of target genes involved in processes like adipogenesis and glucose metabolism.[7][8][9][10][11]
Experimental Workflow: A Standardized Approach to Benchmarking
To ensure a fair and rigorous comparison of different propargylating agents, a standardized experimental workflow is essential. The following diagram outlines a logical sequence for such a benchmarking study.
Caption: Standardized workflow for benchmarking propargylating agents.
This workflow emphasizes the importance of starting with a consistent substrate and a set of well-defined reaction conditions to ensure that the observed differences in performance can be attributed to the propargylating agent itself. Rigorous monitoring, purification, and characterization are crucial for obtaining reliable and comparable data.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 4. Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones [organic-chemistry.org]
- 5. C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Validation of Propargyl Acetate Rearrangements: A Comparative Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
The versatility of propargyl acetate (B1210297) as a building block in organic synthesis is largely due to its susceptibility to various rearrangement reactions, often catalyzed by transition metals like gold. Elucidating the precise mechanisms of these transformations is crucial for reaction optimization and the rational design of new synthetic methodologies. Isotopic labeling stands as a powerful and definitive tool for this purpose, providing unambiguous evidence for bond-breaking and bond-forming events.
This guide compares two distinct mechanistic pathways for propargyl ester rearrangements—the[1][1]-sigmatropic rearrangement and the Meyer-Schuster rearrangement—and details the isotopic labeling studies that have been instrumental in validating their proposed mechanisms. By presenting the experimental data, detailed protocols, and visual workflows, this document aims to provide a clear and objective comparison of these powerful analytical techniques for mechanistic validation.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic label and the design of the experiment are tailored to the specific questions being asked about a reaction mechanism. Here, we compare an ¹⁸O-labeling study that elucidates the concerted nature of a[1][1]-sigmatropic rearrangement with a conceptual deuterium (B1214612) labeling experiment designed to probe the key steps of the Meyer-Schuster rearrangement.
| Mechanistic Study | Isotopic Label | Key Experiment | Observed/Expected Outcome | Mechanistic Insight |
| Gold-Catalyzed[1][1]-Sigmatropic Rearrangement | ¹⁸O | Synthesis and rearrangement of a propargylic pivaloate with an ¹⁸O-labeled ether oxygen. | The ¹⁸O label is found exclusively at the carbonyl oxygen of the product. | Supports a concerted[1][1]-sigmatropic rearrangement pathway and rules out a dissociative mechanism or a double[1][2]-rearrangement.[2][3] |
| Conceptual Meyer-Schuster Rearrangement | ²H (Deuterium) | Kinetic Isotope Effect (KIE) measurement by comparing the reaction rates of deuterated and non-deuterated propargyl alcohol (a related substrate). | A significant primary KIE (kH/kD > 1) is expected if the C-H bond cleavage at the propargylic position is rate-determining. | A large KIE would provide strong evidence for the deprotonation at the propargylic carbon being a key step in the reaction mechanism. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of mechanistic studies.
Protocol 1: ¹⁸O-Labeling for the Gold-Catalyzed[1][1]-Sigmatropic Rearrangement of a Propargylic Ester
Adapted from the supporting information of Toste, F. D. et al., J. Am. Chem. Soc. 2009, 131, 4513-4520.[2][3]
1. Synthesis of ¹⁸O-labeled Starting Material: a. A solution of the corresponding propargyl alcohol in pyridine (B92270) is cooled to 0 °C. b. Pivaloyl chloride is added dropwise, and the reaction is stirred for 12 hours. c. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine. d. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. e. The crude ester is purified by flash column chromatography. f. To introduce the ¹⁸O label, the ester is subjected to an acid-catalyzed hydrolysis in the presence of H₂¹⁸O, followed by re-esterification, or a Mitsunobu reaction with ¹⁸O-labeled benzoic acid followed by hydrolysis and re-esterification with pivaloyl chloride can be performed.
2. Gold-Catalyzed Rearrangement: a. To a solution of the ¹⁸O-labeled propargylic pivaloate in toluene (B28343) is added a catalytic amount of a gold(I) catalyst (e.g., [P(t-Bu)₂-(o-biphenyl)]AuCl/AgNTf₂). b. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. c. Upon completion, the reaction mixture is filtered through a short plug of silica (B1680970) gel and concentrated in vacuo. d. The residue is purified by flash column chromatography to yield the rearranged product.
3. Isotopic Analysis: a. The position of the ¹⁸O label in the product is determined by mass spectrometry (observing the mass of key fragments) and infrared spectroscopy (observing the shift in the carbonyl stretching frequency).
Protocol 2: Conceptual Deuterium Labeling for Kinetic Isotope Effect Studies of the Meyer-Schuster Rearrangement
1. Synthesis of Deuterated Substrate: a. A solution of the corresponding propiophenone (B1677668) in a deuterated solvent (e.g., methanol-d₄) is treated with a base (e.g., sodium methoxide). b. The mixture is stirred to allow for H/D exchange at the α-position. c. The reaction is quenched with D₂O. d. The product is extracted, dried, and purified. e. The resulting α-deuterated ketone is then reacted with a metal acetylide to generate the deuterated propargyl alcohol.
2. Kinetic Isotope Effect Measurement: a. Two parallel reactions are set up under identical conditions (catalyst, concentration, temperature). One reaction uses the non-deuterated propargyl alcohol, and the other uses the deuterated analogue. b. Aliquots are taken from each reaction at regular time intervals. c. The disappearance of the starting material and the appearance of the product are monitored by a suitable analytical technique (e.g., GC-MS or ¹H NMR spectroscopy). d. The initial rates of both reactions are determined. e. The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated reaction (kH) to the rate constant for the deuterated reaction (kD).
Mechanistic Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed mechanistic pathways and the key transformations investigated in these isotopic labeling studies.
Caption: Gold-Catalyzed[1][1]-Sigmatropic Rearrangement Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Propargyl Acetate: A Procedural Guide
For researchers and professionals in the fast-paced world of scientific discovery and drug development, the proper handling and disposal of chemical reagents like propargyl acetate (B1210297) are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of propargyl acetate, a flammable and toxic compound.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] Therefore, strict adherence to safety protocols is essential. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]
In case of a spill, immediately evacuate the area and remove all sources of ignition.[1] Use non-sparking tools and explosion-proof equipment.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][4] Collect the absorbed material and place it in a suitable, closed container for disposal.[1][5] Do not allow the chemical to enter drains, as it may be mobile in the environment due to its volatility.[1]
Key Safety and Hazard Information
| Property | Information | Source |
| CAS Number | 627-09-8 | [1] |
| Molecular Formula | C5H6O2 | [2] |
| Physical State | Liquid | [1] |
| Hazards | Flammable liquid and vapor.[1][2] Toxic if swallowed.[2] Harmful in contact with skin and if inhaled.[2] | [1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, face protection.[1] | [1] |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents.[1] | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The following procedure outlines the general steps for its safe disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as absorbent materials, gloves, and weighing papers.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6][7]
-
-
Container Selection and Labeling:
-
Use a suitable, tightly closed container for collecting the waste.[1] The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., Flammable, Toxic).[6]
-
-
Waste Storage:
-
Final Disposal:
Disposal Procedure Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H6O2 | CID 69388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. solventsandpetroleum.com [solventsandpetroleum.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
